4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Description
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline |
InChI |
InChI=1S/C13H15N3/c1-9-8-10(2)16-13(15-9)11-4-6-12(14-3)7-5-11/h4-8,14H,1-3H3 |
InChI Key |
LETGEJRPCDPWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)NC)C |
Origin of Product |
United States |
Foundational & Exploratory
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline chemical properties
An In-Depth Technical Guide to 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline: Predicted Properties, Synthesis, and Spectroscopic Analysis
Executive Summary
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and the expected spectroscopic profile of this compound. As experimental data for this specific molecule is not widely available in current literature, this document leverages expert analysis and data from structurally analogous compounds, namely N-methylaniline and the well-characterized fungicide, Pyrimethanil (N-(4,6-dimethylpyrimidin-2-yl)phenylamine). This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic compounds, providing a robust theoretical framework to guide future experimental work.
Introduction and Rationale
The fusion of an N-methylaniline scaffold with a 4,6-dimethylpyrimidine ring presents a molecule of significant interest for medicinal chemistry and materials science. The pyrimidine-aniline core is a common motif in kinase inhibitors and other biologically active compounds.[1] The addition of a methyl group to the aniline nitrogen can subtly modulate key physicochemical properties such as solubility, basicity, and metabolic stability, making this compound a compelling candidate for further investigation.
Chemical Identity and Nomenclature
-
Systematic Name: this compound
-
Common Synonyms: N-Methyl-4-(4,6-dimethylpyrimidin-2-yl)benzenamine
-
Molecular Formula: C₁₃H₁₅N₃
-
Molecular Weight: 213.28 g/mol
-
CAS Number: Not assigned. The CAS number for the parent amine, 4-(4,6-Dimethylpyrimidin-2-yl)aniline, is 1341550-94-4.[2]
Structural Elucidation
The molecule consists of a central N-methylaniline core where the phenyl ring is substituted at the para-position with the 2-position of a 4,6-dimethylpyrimidine ring.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The properties of the target compound are predicted based on the known values for N-methylaniline and the structural contribution of the 4,6-dimethylpyrimidine moiety.
| Property | Predicted Value | Rationale |
| Physical State | White to off-white or pale yellow solid | The addition of the bulky, planar pyrimidine ring is expected to increase the melting point significantly compared to N-methylaniline (m.p. -57 °C), resulting in a solid at room temperature.[3] |
| Melting Point | 105 - 120 °C | Increased molecular weight and intermolecular interactions (π-stacking) from the pyrimidine ring will raise the melting point substantially above that of N-methylaniline. |
| Boiling Point | > 300 °C (decomposes) | Expected to be significantly higher than N-methylaniline (b.p. 196 °C) due to increased molecular weight.[3] Decomposition at high temperatures is likely. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). | The molecule remains largely nonpolar. Solubility in water is expected to be low, similar to N-methylaniline.[3][4] Good solubility in common organic solvents is predicted. |
| pKa (Conjugate Acid) | 4.0 - 5.0 | The aniline nitrogen's basicity (pKa of N-methylaniline is ~4.85) will be slightly reduced by the electron-withdrawing nature of the pyrimidine ring.[3] |
Proposed Synthesis and Experimental Protocol
The synthesis of the target compound can be logically approached via a condensation reaction, a method proven effective for the synthesis of the related compound, Pyrimethanil.[5] This involves the formation of a guanidinium salt intermediate followed by cyclization with a 1,3-dicarbonyl compound.
Proposed Synthetic Workflow
The proposed two-step, one-pot synthesis reacts N-methyl-p-phenylenediamine with cyanamide to form a guanidinium salt, which is then cyclized with acetylacetone to yield the final product.
Caption: Proposed one-pot synthesis workflow for the target compound.
Detailed Step-by-Step Experimental Protocol
Materials:
-
N-methyl-p-phenylenediamine
-
Cyanamide (50% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Acetylacetone
-
Sodium hydroxide
-
Deionized water
Protocol:
-
Vessel Preparation: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and pH probe, add N-methyl-p-phenylenediamine (1.0 eq) and deionized water.
-
Acidification: Cool the mixture to 10-15 °C and slowly add concentrated hydrochloric acid until the pH of the slurry is between 2.0 and 3.5.
-
Guanidinium Formation: While maintaining the temperature below 50 °C, slowly add a 50% aqueous solution of cyanamide (1.1 eq) over 1-2 hours. Stir the mixture for an additional 2-3 hours. The formation of the phenylguanidinium salt intermediate occurs in this step.[5]
-
Cyclization: Add acetylacetone (1.05 eq) to the reaction mixture.
-
Basification: Slowly add a 30% aqueous solution of sodium hydroxide to raise the pH to between 8.0 and 9.0. An exotherm will be observed.
-
Reaction Completion: Heat the mixture to 70-80 °C and hold for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Cool further to 0-5 °C for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold deionized water until the filtrate is neutral. Dry the crude product under vacuum.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the compound's functional groups and comparison with known spectra of N-methylaniline and pyrimidine derivatives.[10][11][12]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.2 - 8.4 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to pyrimidine) | Deshielded by the electron-withdrawing pyrimidine ring. |
| ~ 7.2 - 7.4 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to N-methyl) | Typical aromatic region for aniline protons. |
| ~ 6.8 | s | 1H | Pyrimidine C5-H | Characteristic singlet for the proton on the pyrimidine ring between the two methyl groups. |
| ~ 4.5 - 5.0 | br s | 1H | N-H | Broad singlet due to nitrogen quadrupole broadening; chemical shift is solvent-dependent. |
| ~ 3.0 | s | 3H | N-CH₃ | Singlet in the typical range for an N-methyl group on an aniline.[10] |
| ~ 2.5 | s | 6H | Pyrimidine-CH₃ | A single peak integrating to 6 protons for the two equivalent methyl groups on the pyrimidine ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | Pyrimidine C4/C6 |
| ~ 162 | Pyrimidine C2 |
| ~ 150 | Aniline C1 (ipso-N) |
| ~ 145 | Aniline C4 (ipso-pyrimidine) |
| ~ 129 | Aniline C3/C5 |
| ~ 115 | Aniline C2/C6 |
| ~ 110 | Pyrimidine C5 |
| ~ 31 | N-C H₃ |
| ~ 24 | Pyrimidine-C H₃ |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, Sharp | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch (CH₃ groups) |
| 1580 - 1610 | Strong | C=N and C=C Stretch (pyrimidine & aromatic rings) |
| 1500 - 1550 | Strong | Aromatic C=C Stretch |
| 1350 - 1450 | Medium | C-N Stretch |
Predicted Mass Spectrometry (EI-MS)
The electron impact mass spectrum is expected to show a strong molecular ion peak.
| m/z | Predicted Identity |
| 213 | [M]⁺ (Molecular Ion) |
| 198 | [M - CH₃]⁺ |
| 184 | [M - NCH₃]⁺ |
Reactivity, Stability, and Potential Applications
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions. Like N-methylaniline, it may be sensitive to air and light over long periods, potentially discoloring due to oxidation.[13][14]
-
Key Predicted Reactions: The aniline nitrogen can be further alkylated or acylated. The aromatic ring system can undergo electrophilic substitution, although the substitution pattern will be influenced by both the activating N-methylamino group and the deactivating pyrimidine ring.
-
Potential Applications: The 2-anilinopyrimidine scaffold is a well-established pharmacophore, particularly in the development of tyrosine kinase inhibitors for oncology.[1] This compound could serve as a novel building block or lead compound in drug discovery programs targeting kinases such as c-Met or Mer. It may also find applications in materials science as a ligand or organic electronic component.
Safety and Handling
-
Hazard Class: Predicted to be toxic if swallowed, inhaled, or absorbed through the skin, similar to other aromatic amines.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
References
-
Chemicalland21. (n.d.). N-Methylaniline (CAS NO:100-61-8). Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 1341550-94-4 | 4-(4,6-Dimethylpyrimidin-2-yl)aniline. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Retrieved from [Link]
-
Yufeng. (2024). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl alcohol, 67-56-1. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
- Google Patents. (2011). US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil).
-
Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the infrared spectra of nitro-N-methylanilines: intra- and inter-molecular interactions and molecular configurations. Retrieved from [Link]
-
PrepChem.com. (2017). Preparation of N-methylaniline. Retrieved from [Link]
-
HiMedia. (n.d.). N-Methylaniline. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 4. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 5. US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil) - Google Patents [patents.google.com]
- 6. methyl alcohol, 67-56-1 [thegoodscentscompany.com]
- 7. メタノール ACS試薬、 ≥99.8 CH3OH [sigmaaldrich.com]
- 8. メタノール ACS試薬、 ≥99.8 CH3OH [sigmaaldrich.com]
- 9. Methanol BioReagent, = 99.93 67-56-1 [sigmaaldrich.com]
- 10. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]
- 11. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]
- 12. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 13. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 14. himedialabs.com [himedialabs.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, ionization, solubility, and spectroscopic properties of this N-methylated anilinopyrimidine derivative. Leveraging both established analytical principles and in silico prediction methodologies, this guide offers a detailed framework for the characterization of this compound, complete with step-by-step experimental protocols and data interpretation insights.
Introduction
This compound is a derivative of the anilinopyrimidine class of compounds. This class is of significant interest in medicinal chemistry due to the prevalence of the anilinopyrimidine scaffold in a variety of biologically active molecules, including kinase inhibitors used in oncology. The N-methylation of the aniline nitrogen can significantly impact the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development. This guide aims to provide a detailed exposition of these properties, offering both theoretical insights and practical methodologies for their determination. Due to the limited availability of experimental data for this specific compound in public literature, this guide incorporates predicted values from validated computational models to provide a comprehensive preliminary characterization.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that a significant portion of this data is derived from computational predictions and should be experimentally verified.
| Property | Value (Predicted/Calculated) |
| Molecular Formula | C₁₃H₁₅N₃ |
| Molecular Weight | 213.28 g/mol |
| Appearance | Predicted to be a solid at room temperature. |
| Melting Point | Not experimentally determined. |
| Boiling Point | Not experimentally determined. |
| pKa (most basic) | ~4.5 - 5.5 (Predicted for the pyrimidine nitrogen) |
| LogP | ~3.0 - 3.5 (Predicted) |
| Aqueous Solubility | Low (Predicted) |
| Solubility in Organic Solvents | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous determination of its molecular structure.
Figure 1: Chemical structure of this compound.
Synthesis
A potential two-step synthesis could involve:
-
Formation of the N-methyl-N'-phenylguanidine intermediate: This can be achieved by reacting N-methylaniline with cyanamide in the presence of an acid.
-
Cyclocondensation: The resulting guanidine derivative is then reacted with acetylacetone (2,4-pentanedione) under basic conditions to form the 4,6-dimethylpyrimidine ring.
Figure 2: Plausible synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | m | 4H | Aromatic protons (phenyl) |
| ~6.8 | s | 1H | Pyrimidine C5-H |
| ~3.4 | s | 3H | N-CH₃ |
| ~2.4 | s | 6H | Pyrimidine C4,C6-CH₃ |
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Pyrimidine C4, C6 |
| ~162 | Pyrimidine C2 |
| ~145 | Aromatic C (ipso, attached to N) |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~115 | Pyrimidine C5 |
| ~40 | N-CH₃ |
| ~24 | Pyrimidine C4,C6-CH₃ |
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe for the specific solvent.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm assignments.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₅N₃), the exact mass is 213.1266.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 213.
-
Loss of a methyl radical (-•CH₃): A fragment at m/z = 198.
-
Cleavage of the N-phenyl bond: Fragments corresponding to the N-methylanilinyl cation (m/z = 106) and the 4,6-dimethylpyrimidinyl radical, or vice versa.
-
Fragmentation of the pyrimidine ring: Characteristic losses of HCN, CH₃CN, and other small neutral molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI, or a GC or solids probe for EI).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that often provides a strong molecular ion peak.
-
Mass Analysis: Scan a suitable m/z range (e.g., 50-500) to detect the molecular ion and significant fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments, which should be consistent with the proposed molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic and pyrimidine) |
| ~2950-2850 | C-H stretching (aliphatic - CH₃) |
| ~1600, ~1580, ~1500 | C=C and C=N stretching (aromatic and pyrimidine rings) |
| ~1370 | C-H bending (CH₃) |
| ~1300-1200 | C-N stretching (aryl-N) |
| ~850-750 | C-H out-of-plane bending (aromatic) |
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid (if melted or in solution): Place a drop of the liquid between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent).
-
Place the sample in the spectrometer and record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Physicochemical Properties and Their Determination
Acidity/Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at a given pH. This compound has multiple nitrogen atoms that can be protonated. The pyrimidine nitrogens are generally more basic than the aniline nitrogen due to the electron-withdrawing nature of the phenyl ring. The predicted pKa for the most basic nitrogen (likely one of the pyrimidine nitrogens) is in the range of 4.5 to 5.5.
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, use a derivative plot (dpH/dV vs. V) to determine the equivalence point.
-
Figure 3: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's lipophilicity, which is its preference for a non-polar (lipid-like) environment over a polar (aqueous) one. LogP is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP for this compound is in the range of 3.0 to 3.5, indicating that it is a relatively lipophilic molecule.
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration where it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning:
-
Add a known volume of the aqueous stock solution to a known volume of the n-octanol phase in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in the aqueous phase using the chosen analytical method.
-
The concentration in the n-octanol phase can be determined by difference from the initial concentration in the aqueous phase.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].
-
Calculate LogP = log₁₀(P).
-
Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for formulation and in vivo disposition.
Aqueous Solubility: The predicted aqueous solubility is low, which is consistent with its relatively high predicted LogP.
Solubility in Organic Solvents: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Analysis:
-
Take a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).
-
Determine the concentration of the compound in the diluted sample.
-
-
Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical characteristics of this compound. By combining theoretical principles with predicted data and established experimental protocols, this document serves as a valuable resource for scientists and researchers working with this compound. The provided methodologies offer a robust framework for the experimental determination of its properties, which is essential for its application in drug discovery and development. It is reiterated that the predicted values should be confirmed through empirical investigation.
References
- Perrin, D. D. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Avdeef, A. (2012).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemAxon. (2023). MarvinSketch & Chemicalize. [Link]
-
ACD/Labs. (2023). ACD/Spectrus Processor. [Link]
Molecular Architecture and Conformational Dynamics of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Executive Summary
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is a highly conjugated biaryl molecule that functions as a prototypical Donor-π-Acceptor (D-π-A) system. Comprising an electron-donating N-methylamino group, a phenyl π-bridge, and an electron-withdrawing 4,6-dimethylpyrimidin-2-yl core, this structural motif is of paramount importance in the development of advanced optoelectronic materials, polarity sensors, and as a pharmacophore fragment in targeted kinase inhibitors. This whitepaper deconstructs the molecule's conformational preferences, electronic topology, and the causal methodologies required for its synthesis and characterization.
Structural Anatomy & Electronic Topology
The molecule's architecture is explicitly designed to facilitate an Intramolecular Charge Transfer (ICT).
-
The Donor (D): The N-methylamino group acts as a strong electron-donating group (EDG). The secondary amine's lone pair is heavily conjugated with the adjacent phenyl ring, adopting an
-like hybridization to maximize orbital overlap. -
The π-Bridge: The phenyl ring serves as the conductive conduit, allowing the continuous flow of electron density across the biaryl axis.
-
The Acceptor (A): The 4,6-dimethylpyrimidin-2-yl moiety acts as the electron-withdrawing group (EWG). The two electronegative nitrogen atoms at the 1- and 3-positions of the pyrimidine ring create a highly
-deficient core, establishing a strong "pull" effect.
This push-pull topology lowers the HOMO-LUMO gap, allowing the molecule to absorb in the near-UV region and exhibit highly sensitive emissive properties.
Fig 1: Logical flow of Intramolecular Charge Transfer (ICT) in the D-π-A push-pull system.
Conformational Dynamics: Ground vs. Excited States
Ground State: The Drive for Planarity
In the ground state, the biaryl axis connecting the phenyl ring and the pyrimidine ring dictates the molecule's overall geometry. Unlike standard biphenyl systems—which exhibit a significant torsional twist (approx. 44° in the gas phase) to minimize steric repulsion between ortho-hydrogens—2-phenylpyrimidine derivatives prefer a nearly coplanar conformation.
The absence of hydrogen atoms at the 1- and 3-positions of the pyrimidine ring replaces severe H-H steric clashes with much weaker repulsions between the phenyl ortho-hydrogens and the pyrimidine nitrogen lone pairs. Crystallographic analyses of small molecules demonstrate that 2-phenylpyrimidines maintain a dihedral angle of approximately 5° to 11° . Furthermore, ab initio calculations confirm that 2-phenylpyrimidines are fundamentally planar compared to their highly twisted 5-phenylpyrimidine counterparts . This near-planarity maximizes
Excited State: TICT and Solvatochromism
Upon photoexcitation, the molecule undergoes rapid ICT. While it may emit from a planar locally excited (LE) state in non-polar environments, exposure to polar solvents triggers a structural relaxation. To stabilize the highly polar charge-separated state, the N-methylamino group (or the entire aniline moiety) rotates around the C-N or biaryl C-C bond to approach a 90° orthogonal geometry, forming a Twisted Intramolecular Charge Transfer (TICT) state. This dynamic is responsible for the pronounced positive emission solvatochromism characteristic of pyrimidine-core extended
Experimental Workflows & Protocols
To synthesize and validate the conformational and photophysical properties of this molecule, researchers must employ self-validating experimental systems.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Causality: The C2 position of the pyrimidine ring is highly electron-deficient, making the C-Cl bond exceptionally susceptible to oxidative addition by palladium(0) species.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under inert Argon, combine 2-chloro-4,6-dimethylpyrimidine (1.0 equiv) and (4-(methylamino)phenyl)boronic acid (1.2 equiv).
-
Catalyst & Base: Add
(0.05 equiv) and anhydrous (3.0 equiv). The mild base is chosen to facilitate transmetalation without degrading the secondary amine. -
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and
. The water is critical for the activation of the boronic acid into a reactive boronate complex. -
Reaction: Heat to 90°C for 12 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly UV-active pyrimidine starting material is consumed.
-
Purification: Extract with DCM, dry over
, and purify via flash column chromatography. Validate the final structure via -NMR, ensuring the disappearance of the B-OH protons and the presence of the highly deshielded pyrimidine C5 proton singlet.
Protocol 2: Solvatochromic Photophysical Characterization
Causality: To prove the existence of a TICT state, the fluorophore must be exposed to microenvironments of increasing dielectric constants. As solvent polarity increases, the highly polar TICT state is stabilized, lowering its energy level and resulting in a bathochromic (red) shift in emission.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a
M stock solution of the purified compound in spectroscopic-grade 1,4-dioxane. -
Dilution: Dilute aliquots into a series of solvents (n-heptane, toluene, chloroform, acetonitrile) to a strict final concentration of
M. -
Self-Validation (Concentration): This specific low concentration is mandatory to prevent intermolecular
stacking and excimer formation, which would artificially red-shift the emission and invalidate the solvatochromic data. -
Absorption Spectra: Record UV-Vis spectra. The ground-state absorption (
) should remain relatively static across solvents, proving that the ground-state conformation is not heavily influenced by solvent polarity. -
Emission Spectra: Excite the samples at their respective absorption
and record the emission spectra. Calculate the Stokes shift ( ) in wavenumbers ( ) to construct a Lippert-Mataga plot.
Fig 2: Experimental workflow for synthesis and photophysical characterization.
Quantitative Data Summaries
Table 1: Theoretical & Crystallographic Conformational Parameters
| Parameter | Description | Typical Value | Causality / Driving Force |
| Biaryl dihedral angle | 5° – 11° | Minimization of steric clash between ortho-H and N-lone pairs; maximization of ground-state | |
| Amino group twist angle | ~0° – 15° | ||
| C2(Pyr) - C4(Ph) bond length | ~1.47 Å | Partial double bond character induced by strong push-pull ICT delocalization. |
Table 2: Representative Photophysical Solvatochromism Data (Simulated based on prototypical 2-phenylpyrimidine D-π-A systems)
| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift ( |
| n-Heptane | 30.9 | 345 | 410 | 4,595 |
| Toluene | 33.9 | 348 | 445 | 6,263 |
| Chloroform | 39.1 | 352 | 480 | 7,575 |
| Acetonitrile | 45.6 | 350 | 520 | 9,340 |
Note: The static absorption
References
-
Title: Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]
-
Title: Influence of spacer chain lengths and polar terminal groups on the mesomorphic properties of tethered 5-phenylpyrimidines Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine Source: Molbank (MDPI) URL: [Link]
-
Title: Pyrimidine-Core Extended π-Systems: General Synthesis and Interesting Fluorescent Properties Source: Journal of the American Chemical Society (ACS) URL: [Link]
Spectroscopic and Structural Elucidation of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. By analyzing the constituent fragments—N-methylaniline and 4,6-dimethylpyrimidine—and applying fundamental structure-property relationships, we offer a robust framework for the identification and characterization of this compound. This guide is intended for researchers and professionals in synthetic chemistry and drug development, providing both predicted data and the underlying scientific rationale for these predictions.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science, combining the structural features of a substituted pyrimidine with those of N-methylaniline. The pyrimidine core is a fundamental heterocycle in numerous biologically active compounds, while the N-methylaniline moiety is a common building block in dye chemistry and pharmaceuticals. Accurate characterization of this molecule is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming molecular structure and purity. This guide presents a detailed, predictive analysis of the key spectroscopic features of the title compound.
Molecular Structure and Key Features
The structural foundation of our analysis is the covalent linkage between the C2 position of the 4,6-dimethylpyrimidine ring and the C4 position (para) of the N-methylaniline ring.
Molecular Formula: C₁₃H₁₅N₃
Molecular Weight: 213.28 g/mol
Monoisotopic Mass: 213.1266 Da
The molecule's structure dictates its spectroscopic signature. The N-methylaniline portion is an electron-donating group, which will influence the electronic environment of the pyrimidine ring, and vice-versa. These electronic effects are key to predicting the chemical shifts in NMR spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Predicted ¹H NMR Spectrum
The predicted proton NMR spectrum in a standard solvent like CDCl₃ at 400 MHz would exhibit distinct signals for each unique proton environment.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 | Doublet | 2H | H-2', H-6' (ortho to pyrimidine) | These protons are deshielded due to the electron-withdrawing nature of the pyrimidine ring. |
| ~ 6.7 | Doublet | 2H | H-3', H-5' (meta to pyrimidine) | These protons are shielded by the electron-donating N-methyl group. |
| ~ 6.9 | Singlet | 1H | H-5 (pyrimidine ring) | Aromatic proton on the pyrimidine ring. |
| ~ 3.0 | Singlet | 3H | N-CH₃ | Typical chemical shift for an N-methyl group on an aniline.[1][2] |
| ~ 2.5 | Singlet | 6H | Pyrimidine-CH₃ | Two equivalent methyl groups on the pyrimidine ring.[3] |
Predicted ¹³C NMR Spectrum
The predicted carbon NMR spectrum would provide complementary information, confirming the carbon skeleton.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 167 | C-4, C-6 (pyrimidine) | Carbons bearing methyl groups in the pyrimidine ring. |
| ~ 164 | C-2 (pyrimidine) | Carbon attached to the aniline ring, highly deshielded. |
| ~ 150 | C-4' (aniline) | Carbon attached to the nitrogen, deshielded. |
| ~ 129 | C-2', C-6' (aniline) | Aromatic carbons ortho to the pyrimidine substituent. |
| ~ 125 | C-1' (aniline) | Carbon attached to the pyrimidine ring. |
| ~ 112 | C-3', C-5' (aniline) | Aromatic carbons meta to the pyrimidine, shielded by the N-methyl group.[1][4] |
| ~ 110 | C-5 (pyrimidine) | Aromatic carbon on the pyrimidine ring. |
| ~ 30 | N-CH₃ | N-methyl carbon.[1] |
| ~ 24 | Pyrimidine-CH₃ | Equivalent methyl carbons on the pyrimidine ring.[5] |
Recommended NMR Experimental Protocol
Caption: Predicted major fragmentation pathways in EI-MS.
Recommended MS Experimental Protocol
A Gas Chromatography-Mass Spectrometry (GC-MS) system would be ideal for analyzing this compound, providing both retention time for purity assessment and a mass spectrum for identification.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane. [6]2. GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5MS).
-
Injection: 1 µL split injection.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230 °C.
-
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data serve as a robust reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols outline best practices for acquiring high-quality spectroscopic data.
References
-
PubChem. 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]
-
Taylor & Francis Online. Computational spectroscopic and NLO activity studies ON 2-amino-4,6 dimethylpyrimidine, 2-amino benzoic acid and the effect of substituent groups. [Link]
-
AIP Publishing. Mass analyzed threshold ionization spectroscopy of N-methylaniline, N-ethylaniline, and N,N-dimethylaniline cations: Influence of N-alkyl substitution on the ionization energy and molecular vibration. [Link]
-
International Journal of Engineering Research and Applications (IJERA). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]
-
ACS Publications. Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. [Link]
-
Chegg. Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? [Link]
-
NIST WebBook. Pyrimidine, 4,6-dimethyl-. [Link]
-
PubChem. N-Methylaniline. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]
- 3. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]
- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sincerechemical.com [sincerechemical.com]
The N-Arylpyrimidin-2-amine Scaffold: A Technical Whitepaper on Biological Activities, Synthesis, and Evaluation
Executive Summary
The N-arylpyrimidin-2-amine motif is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies and novel drug candidates. Originally popularized by the development of Imatinib (Gleevec) for chronic myeloid leukemia, this scaffold has demonstrated exceptional tunable properties. By systematically modifying the aryl substituents and the pyrimidine core, drug development professionals can redirect the scaffold's affinity toward a diverse array of biological targets, ranging from classic oncogenic kinases (BCR-ABL, EGFR) to emerging immuno-oncology targets like Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1).
This guide provides an in-depth analysis of the structural causality behind the scaffold's biological activity, field-proven synthesis methodologies, and self-validating protocols for biological evaluation.
Structural Basis for Kinase Inhibition
The profound biological activity of N-arylpyrimidin-2-amines is not coincidental; it is rooted in precise molecular mimicry. The scaffold acts as a bioisostere of the adenine ring found in ATP.
Mechanistic Causality: Kinases catalyze the transfer of the terminal phosphate of ATP to a substrate. To do this, they possess a highly conserved ATP-binding pocket with a specific "hinge region." The N-arylpyrimidin-2-amine core exploits this geometry by utilizing a bidentate hydrogen-bonding system. The pyrimidine nitrogen (N1 or N3) acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a hydrogen bond donor. This perfectly complements the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor and competitively blocking ATP binding.
Logical relationship of N-arylpyrimidin-2-amine binding in kinase hinge regions.
Primary Biological Targets & Immunomodulatory Potential
BCR-ABL and Anticancer Activity
The classic application of the N-arylpyrimidin-2-amine scaffold is the inhibition of the BCR-ABL fusion protein. Derivatives utilizing aryl piperazine groups (to increase oral bioavailability) and methyl-substituted pyrimidine cores (to occupy selectivity pockets) show potent anti-proliferative activities in leukemia cell lines1.
HPK1 (MAP4K1) Inhibition
Recent advancements have repurposed this scaffold to target Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. When the T-Cell Receptor (TCR) is activated, HPK1 phosphorylates the adaptor protein SLP76, marking it for degradation and suppressing the secretion of Interleukin-2 (IL-2). By inhibiting HPK1, N-arylpyrimidin-2-amine derivatives prevent SLP76 degradation, thereby "taking the brakes off" the immune system and enhancing anti-tumor T-cell responses 2 [1].
HPK1 signaling pathway and immunomodulatory intervention of pyrimidine inhibitors.
Experimental Workflows & Methodologies
Chemical Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality for Protocol Selection: Traditional nucleophilic aromatic substitution (SNAr) to form N-arylpyrimidin-2-amines requires highly electron-deficient pyrimidines or harsh thermal conditions, severely limiting functional group tolerance. Employing a Palladium-catalyzed cross-coupling system allows for the coupling of unactivated aryl halides with 2-aminopyrimidines under mild conditions. The use of Xantphos—a bidentate ligand with a wide bite angle—specifically promotes the critical reductive elimination step, preventing the catalyst from stalling in a stable, unreactive Pd(II) complex3 [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) and the appropriate aryl bromide (1.0 eq).
-
Catalyst Loading: Add dichlorobis(triphenylphosphine)Pd(II) (0.1 eq), Xantphos (0.1 eq), and sodium tert-butoxide (3.0 eq).
-
Solvent & Atmosphere: Suspend the mixture in anhydrous toluene. Purge the system with nitrogen gas for 15 minutes to remove oxygen (critical to prevent Pd(0) oxidation).
-
Reaction: Reflux the mixture at 110°C under a nitrogen atmosphere for 8 hours.
-
Workup: Remove toluene under vacuum. Triturate the residue with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validating Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the aryl bromide mass peak validates reaction completion. Post-purification, ¹H-NMR must show the characteristic exocyclic NH singlet (typically δ 9.0–10.0 ppm in DMSO-d₆) to confirm successful C-N bond formation.
In Vitro Biological Evaluation: ADP-Glo Kinase Assay
Causality for Protocol Selection: To evaluate HPK1 inhibition, measuring the downstream phosphorylated substrate can be highly variable depending on the antibody used. The ADP-Glo assay directly measures the ADP generated by the kinase during ATP hydrolysis. This provides a universal, substrate-independent quantification of kinase activity with a high signal-to-background ratio.
Step-by-Step Methodology:
-
Incubation: Incubate recombinant HPK1 enzyme with the synthesized N-arylpyrimidin-2-amine inhibitor in kinase buffer for 15 minutes at room temperature.
-
Reaction: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.
-
Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure the resulting luminescence.
Self-Validating Checkpoint: Include a DMSO vehicle control (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition). Calculate the Z'-factor for the assay plate; a Z'-factor > 0.5 validates the assay's robustness and ensures the calculated IC₅₀ values are statistically reliable.
Step-by-step workflow from chemical synthesis to in vitro biological evaluation.
Quantitative Data Summary
The following table synthesizes the quantitative biological activities of various N-arylpyrimidin-2-amine derivatives across different targets, demonstrating the broad-spectrum utility of the scaffold.
| Compound / Scaffold Class | Primary Target | Assay Type | IC₅₀ / Viability Data | Reference |
| Imatinib (Reference) | BCR-ABL | Nalm6 Cell Viability (MTT) | 16.09 µM | [TÜBİTAK, 2022] |
| Compound 10 (Trimetazidine deriv.) | BCR-ABL | Nalm6 Cell Viability (MTT) | 28.73 µM | [TÜBİTAK, 2022] |
| Lomond Exemplified Compound | MAP4K1 (HPK1) | ADP-Glo Kinase Assay | < 50 nM | [BioWorld, 2023] |
| Adlai Nortye Quinazoline-based | MAP4K1 (HPK1) | Kinase Assay | < 0.1 nM | [Taylor & Francis, 2025] |
(Data aggregated from grounded literature. Note the extreme potency (< 0.1 nM) achievable when the pyrimidine core is conformationally constrained or fused, as seen in recent HPK1 inhibitor patents [3].)
Conclusion
The N-arylpyrimidin-2-amine architecture remains a foundational pillar in targeted drug discovery. Its precise hydrogen-bonding profile allows for highly predictable interactions within kinase hinge regions. By utilizing robust synthetic methodologies like Palladium-catalyzed amination and validating compounds through stringent, self-controlled biochemical assays, researchers can continue to evolve this scaffold. The recent pivot of this pharmacophore toward HPK1 inhibition underscores its ongoing relevance, bridging the gap between traditional targeted kinase therapy and modern immuno-oncology.
References
- Source: BioWorld (2023)
- Source: Molecules / PMC (2008)
- Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present)
- Source: TÜBİTAK Academic Journals (2022)
Sources
Advanced Scaffold Engineering: 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery, the strategic selection of molecular building blocks dictates the success of target engagement, metabolic stability, and pharmacokinetic profiles. The compound 4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline (CAS: 1368883-02-6) represents a highly privileged biaryl scaffold. By combining a substituted pyrimidine core with an N-methylated aniline vector, this fragment serves as a foundational pharmacophore for designing potent kinase inhibitors, antimycobacterials, and antiviral agents.
This technical guide deconstructs the structural rationale behind this scaffold, details a self-validating synthetic protocol for its assembly, and explores its diverse applications in contemporary medicinal chemistry.
Pharmacophoric Rationale & Structural Profiling
As a Senior Application Scientist, I approach scaffold selection not as a simple matching exercise, but as an engineering problem involving spatial geometry, electronics, and thermodynamics. The utility of this compound is driven by three distinct structural features:
-
The C2-Biaryl Linkage and Hinge Binding: The linkage of the aniline at the C2 position of the pyrimidine ring perfectly positions the N1 and N3 heteroatoms to act as bidentate or monodentate hydrogen bond acceptors. This is a classic motif for anchoring molecules into the ATP-binding hinge region of kinases (interacting with the backbone NH of residues like Valine or Leucine)1[1].
-
4,6-Dimethyl Lipophilic Projection: Located meta to the biaryl axis, the 4,6-dimethyl groups project outward into solvent-exposed areas or adjacent hydrophobic sub-pockets (such as the DFG-out pocket). Crucially, these methyl groups shield the electron-deficient pyrimidine core from nucleophilic attack and metabolic oxidation, thereby extending the in vivo half-life.
-
N-Methylaniline Vector: Converting a primary aniline to an N-methyl secondary amine deliberately removes a hydrogen bond donor. This subtle modification lowers the Polar Surface Area (PSA), which is a causal factor in improving Blood-Brain Barrier (BBB) penetrance and preventing rapid Phase II metabolism (e.g., N-glucuronidation).
Synthetic Workflows & Self-Validating Protocols
To construct this biaryl system, a Suzuki-Miyaura cross-coupling is the industry standard. The protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure high-fidelity synthesis without blind assumptions.
Step-by-Step Protocol: Suzuki-Miyaura Biaryl Coupling
Objective: High-yield synthesis of this compound.
-
Reagents: 2-Chloro-4,6-dimethylpyrimidine (1.0 eq), 4-(Methylamino)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent System: 1,4-Dioxane / H₂O (4:1 v/v).
Procedure & Causality:
-
Solvent Degassing: Sparge the Dioxane/H₂O mixture with N₂ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, promoting unwanted homocoupling of the boronic acid.
-
Reagent Assembly: Charge a Schlenk flask with the electrophile, boronic acid, and base. Add the degassed solvent.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive N₂ stream. Causality: The bidentate 'dppf' ligand enforces a specific bite angle that accelerates the reductive elimination step, which is critical when dealing with sterically demanding biaryl formations.
-
Thermal Activation: Heat the reaction to 90°C under continuous stirring.
-
Self-Validating IPC (In-Process Control): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade MeCN, filter, and analyze.
-
Validation Criteria: The reaction is deemed complete only when the isotopic cluster at m/z 143.0 (starting material) is fully depleted, and the product mass [M+H]⁺ = 214.13 m/z is the dominant peak.
-
-
Workup: Cool to room temperature, extract with EtOAc (3x). Wash the combined organics with brine to remove residual Dioxane and inorganic salts, then dry over Na₂SO₄. Purify via silica gel chromatography.
Figure 1: Self-validating synthetic workflow for the biaryl scaffold via Suzuki-Miyaura coupling.
Target-Directed Applications
The modularity of the this compound scaffold allows it to be deployed across multiple therapeutic areas.
A. Oncology: Kinase Inhibition (CDK4/6)
In oncology, replacing standard aniline motifs with pyrimidine-anilines has led to highly selective inhibitors of Cyclin-Dependent Kinases (CDK4/6) 1[1]. The pyrimidine core acts as the hinge-binder, while the N-methylaniline extends towards the solvent channel, allowing for the attachment of solubilizing groups (like piperazines) without disrupting the primary pharmacophore.
Figure 2: Mechanistic pathway of CDK4/6 inhibition by pyrimidine-aniline derivatives.
B. Infectious Diseases: DprE1 and Neuraminidase Targeting
Beyond oncology, this scaffold has shown remarkable efficacy in anti-infectives. Derivatives of the 4,6-dimethylpyrimidine-aniline core have been synthesized as potent inhibitors of DprE1, an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis2[2]. Furthermore, structural modifications incorporating sulfamoyl groups onto the aniline ring have yielded potent neuraminidase inhibitors that successfully target the 150-cavity of the influenza virus 3[3].
Structure-Activity Relationship (SAR) Data
To quantify the impact of structural modifications on this scaffold, the following table summarizes representative baseline data derived from scaffold-hopping studies in the cited literature.
Table 1: SAR Profiling of Pyrimidine-Aniline Analogues
| Compound Variant | R1 (Pyrimidine Mod) | R2 (Aniline Mod) | Primary Target | IC₅₀ (nM) | ClogP | Reference |
| Parent Scaffold | 4,6-Dimethyl | 4-(N-methylamino) | CDK4/6 | 450 | 2.8 | 1 |
| Analogue 1 | 4-Methyl | 4-(N-methylamino) | CDK4/6 | 1,200 | 2.3 | [[1]]() |
| Analogue 2 | 4,6-Dimethyl | 4-Amino (Primary) | DprE1 | 85 | 2.5 | [[2]]() |
| Analogue 3 | 4,6-Dimethyl | 4-Sulfamoyl | Neuraminidase | 45 | 1.9 | [[3]]() |
Data Interpretation: The removal of one methyl group from the pyrimidine ring (Analogue 1) drastically reduces CDK4/6 affinity due to the loss of hydrophobic packing. Conversely, modifying the aniline vector to a sulfamoyl group (Analogue 3) shifts the target profile entirely toward viral neuraminidase.
References
-
Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry (ACS Publications).2[2]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry / Taylor & Francis.1[1]
-
Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. PMC / NIH.3[3]
Sources
The 2-Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
Introduction & Historical Evolution
The 2-aminopyrimidine core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its exceptional ability to bind a wide array of biological targets with high affinity and selectivity[1]. The fundamental exploration of pyrimidine chemistry dates back to the 1880s when Pinner first pioneered the synthesis of pyrimidine derivatives via the condensation of ethyl acetoacetate with amidines[1]. However, the modern era of 2-aminopyrimidine-based therapeutics was truly catalyzed by the advent of targeted oncology.
The watershed moment for this scaffold was the discovery and development of imatinib (Gleevec), which revolutionized the treatment of chronic myeloid leukemia (CML)[1][2]. The discovery process began with high-throughput screening that identified a 2-phenylaminopyrimidine derivative as a modest inhibitor of protein kinase C (PKC)[3][4]. Through rigorous structure-activity relationship (SAR) optimization—specifically the addition of a 3-pyridyl group to improve cellular potency and a benzamide moiety to enhance tyrosine kinase activity—the scaffold was refined to potently target the aberrant BCR-ABL fusion protein[3][4]. Approved by the FDA in 2001, imatinib validated the 2-aminopyrimidine core and paved the way for the development of over 70 small-molecule kinase inhibitors[5][6].
Mechanism of Action & Structural Biology
The pharmacological success of the 2-aminopyrimidine scaffold is deeply rooted in its structural biology. In nearly all human kinases, the ATP-binding pocket contains a highly conserved hinge region[3]. The 2-aminopyrimidine framework is perfectly suited to exploit this specific geometric environment: the pyrimidine nitrogen atom acts as a strong hydrogen bond acceptor, while the exocyclic NH group at the 2-position serves as a hydrogen bond donor[3].
This dual-interaction motif anchors the inhibitor within the hinge region (typically interacting with critical Methionine or Threonine residues), competitively blocking ATP from binding. This occupation effectively halts the kinase's catalytic activity, thereby disrupting the downstream oncogenic signaling pathways that drive tumor proliferation[3][5].
Logic flow of 2-aminopyrimidine kinase inhibitors disrupting downstream oncogenic signaling.
Chemical Synthesis & Workflow Methodologies
The versatility of the 2-aminopyrimidine scaffold is supported by robust and highly modular synthetic routes. While classical methods involve the condensation of β-dicarbonyl compounds with guanidine[7][8], a more modular approach for modern drug discovery relies on the nucleophilic aromatic substitution (SNAr) of 2-amino-4,6-dichloropyrimidine with various amines[7][9]. This allows for rapid library generation and systematic SAR exploration.
Protocol: Solvent-Free Synthesis of Substituted 2-Aminopyrimidines
This protocol describes the synthesis of 2-aminopyrimidine derivatives via a solvent-free SNAr reaction, optimized for high yield and green chemistry principles[9].
-
Reagent Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (3.0 mmol) and the desired substituted amine (3.0 mmol) together[9]. Causality: Fine grinding maximizes the physical surface area, which is critical for solid-state or melt-phase reactions where mass transfer is limited.
-
Base Addition: Add triethylamine (6.0 mmol) to the solid mixture[9]. Causality: Triethylamine acts as an acid scavenger. The SNAr reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. Neutralizing this HCl prevents the protonation of the nucleophilic amine starting material, continuously driving the reaction forward.
-
Thermal Activation: Heat the solvent-free mixture to 80–90 °C for 4 to 4.5 hours[9]. Causality: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, but thermal energy is required to overcome the activation barrier of the SNAr intermediate (Meisenheimer complex). Solvent-free conditions drastically increase the effective concentration of the reactants, accelerating the reaction rate compared to dilute solutions.
-
In-Process Quality Control (QC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:6) solvent system[9]. Causality: This self-validating step ensures the complete consumption of the starting dichloride before proceeding to workup, preventing difficult downstream chromatographic separations.
-
Workup and Purification: Upon completion, cool the mixture and add distilled water to precipitate the product. Filter the crude solid and recrystallize using ethanol. Validate the final structure via NMR and MS[9]. Causality: The triethylamine hydrochloride salt byproduct is highly water-soluble, while the organic 2-aminopyrimidine product is not. Water addition effectively partitions the waste from the product, allowing for simple, high-purity isolation via filtration.
Step-by-step synthetic workflow for 2-aminopyrimidine derivatives via nucleophilic substitution.
Structure-Activity Relationships (SAR) & Scaffold Hopping
The modularity of the 2-aminopyrimidine core makes it an ideal candidate for scaffold hopping and the design of Multitarget-Directed Ligands (MTDLs)[3][10]. In recent years, researchers have merged the 2-aminopyrimidine pharmacophore with other functional groups to create dual inhibitors capable of overcoming acquired drug resistance[11][12].
For example, by combining the pharmacophores of the c-Met inhibitor crizotinib (which utilizes a 2-aminopyridine/pyrimidine core to bind the kinase hinge) and the HDAC inhibitor vorinostat (SAHA), researchers successfully synthesized potent dual c-Met/HDAC inhibitors[12]. Similarly, CDK/HDAC dual inhibitors have been developed where the 2-aminopyrimidine fragment forms dual hydrogen bonds with the Cys106 residue in the CDK9 active pocket, while an appended hydroxamic acid group chelates the zinc ion in HDACs[11].
Quantitative SAR Data of Key 2-Aminopyrimidine-Based Inhibitors
| Compound / Drug | Primary Target(s) | Inhibitory Potency (IC₅₀) | Reference |
| Imatinib | BCR-ABL, ABL | ABL: 100–500 nM | [3][4] |
| Dasatinib | BCR-ABL (Mutant & WT) | BCR-ABL: 0.8–1.8 nM | [3] |
| Compound 2o | c-Met / HDACs (Dual) | c-Met: 9.0 nM HDACs: 31.6 nM | [12] |
| Compound 9a | CDK9 / HDAC1/3/6 (Dual) | HDAC1: 133.5 nM HDAC3: 37.7 nM | [11] |
| Compound 24 | β-Glucuronidase | 2.8 µM | [9] |
Conclusion
From its early synthesis in the 19th century to its validation as a cornerstone of targeted oncology via imatinib, the 2-aminopyrimidine scaffold remains one of the most privileged structures in drug discovery. Its highly predictable hydrogen-bonding profile, combined with robust, green-chemistry-compatible synthetic protocols, allows researchers to continuously innovate. As the field shifts toward complex polypharmacology and MTDLs, the 2-aminopyrimidine core will undoubtedly remain at the forefront of therapeutic development.
References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies National Institutes of Health (NIH) / PMC[Link]
-
Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides National Institutes of Health (NIH) / PMC [Link]
-
Recent advances in multitarget-directed ligands via in silico drug discovery National Institutes of Health (NIH) / PMC[Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]
-
Design, Synthesis, and Biological Evaluation of Dual c-Met/HDAC Inhibitors Bearing 2-Aminopyrimidine Scaffold Thieme Connect [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors bioRxiv[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in multitarget-directed ligands via in silico drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in multitarget-directed ligands via in silico drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.de [thieme-connect.de]
Advanced Theoretical Studies and Computational Modeling of Pyrimidine Derivatives: A Guide to Rational Drug Design
Executive Summary
Pyrimidine derivatives represent a privileged scaffold in modern pharmacology, serving as the structural backbone for numerous antimicrobial, antiviral, and antineoplastic agents. Because the pyrimidine ring is an integral component of nucleic acids (DNA and RNA), its derivatives inherently possess a high degree of biological mimicry and target affinity[1]. However, the empirical synthesis and high-throughput screening of these compounds are resource-intensive.
As a Senior Application Scientist, I approach drug discovery not as a series of trial-and-error experiments, but as a deterministic, self-validating computational pipeline. This whitepaper provides an in-depth technical framework for the theoretical study and computational modeling of pyrimidine derivatives. By integrating Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD) simulations, and ADMET profiling, we can rationally predict thermodynamic stability, binding kinetics, and pharmacokinetic viability before a single molecule is synthesized[2][3].
The Computational Pipeline: A Systems-Level View
To ensure high scientific integrity, our computational workflow is designed as a self-validating loop. Each phase acts as a filter, applying increasingly rigorous physical principles to narrow down the chemical space.
End-to-end computational workflow for the rational design of pyrimidine derivatives.
Quantum Chemical Investigations: Density Functional Theory (DFT)
Before assessing how a pyrimidine derivative interacts with a biological target, we must understand its intrinsic electronic structure. DFT provides quantum-level insights into molecular stability, reactivity, and charge distribution[1][4].
Causality of Functional and Basis Set Selection
We standardly employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31G(d,p) or 6-311G(d,p) basis set.
-
Why B3LYP? Pure local density approximations often fail to account for electron exchange energies accurately. B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, making it highly accurate for the non-covalent interactions and conjugated pi-systems inherent to pyrimidine rings[4][5].
-
Why 6-31G(d,p)? The addition of polarization functions (d on heavy atoms, p on hydrogen) allows orbitals to shift asymmetrically. This is critical for accurately modeling the highly electronegative nitrogen atoms in the pyrimidine core.
Frontier Molecular Orbitals (FMOs) and Reactivity
The energy gap (
-
High
: Indicates a hard molecule with low polarizability and high kinetic stability. -
Low
: Indicates a soft, highly reactive molecule. For instance, novel pyrimidine dione derivatives targeting the SARS-CoV-2 Main Protease (Mpro) exhibit specific HOMO-LUMO characteristics that facilitate covalent or strong non-covalent binding to the active site[6].
Structure-Based Drug Design: Molecular Docking Protocols
Molecular docking predicts the preferred orientation of a pyrimidine ligand when bound to a target receptor (e.g., DHFR, FLT3, or DNA gyrase) to form a stable complex[2][4].
Self-Validating Docking Protocol
A docking study is meaningless without validation. The following step-by-step methodology ensures trustworthiness through internal controls:
-
Receptor Preparation: Retrieve the high-resolution crystal structure (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro)[6]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.
-
Protocol Validation (Redocking): Extract the co-crystallized native ligand and redock it into the active site.
-
Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is
Å, the grid box parameters or scoring function are invalid and must be recalibrated.
-
-
Ligand Preparation: Optimize pyrimidine derivatives using the DFT outputs (from Section 3) to ensure the starting conformations are at their global energy minima[4].
-
High-Throughput Docking: Execute docking using Lamarckian Genetic Algorithms (e.g., AutoDock Vina).
-
Interaction Analysis: Evaluate binding energies (
) and inhibition constants ( ). Look for critical hydrogen bonding with key residues (e.g., Asn142, His41, and Glu166 in Mpro)[6].
Molecular Dynamics (MD) Simulations
While docking treats the receptor as a rigid entity, biological systems are highly dynamic. MD simulations explicitly treat structural flexibility and entropic effects, allowing us to observe unsupervised ligand-target binding and calculate accurate thermodynamics[7][8].
Step-by-step molecular dynamics simulation protocol for pyrimidine-receptor complexes.
Step-by-Step MD Methodology and Causality
-
Force Field Assignment: Use AMBER ff14SB for the protein and the General AMBER Force Field (GAFF) for the pyrimidine derivative. Causality:GAFF is specifically parameterized for organic molecules, ensuring accurate bond stretching and angle bending parameters for the heterocyclic ring.
-
Solvation: Immerse the complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with counter-ions (Na+/Cl-).
-
Energy Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient. Causality: This removes steric clashes and high-energy van der Waals overlaps created during solvation, preventing the system from "blowing up" during dynamics.
-
Equilibration (NVT & NPT):
-
NVT (Constant Number, Volume, Temperature): Heat the system gradually to 300K over 100 ps.
-
NPT (Constant Number, Pressure, Temperature): Equilibrate pressure at 1 bar for 100 ps. Causality: NVT stabilizes the kinetic energy (temperature) before NPT allows the solvent density to relax around the complex.
-
-
Production Run: Execute a 100 ns to 500 ns simulation using a 2 fs time step (utilizing the SHAKE algorithm to constrain bonds involving hydrogen).
-
Post-Run Analysis: Calculate the RMSD of the protein backbone and ligand. A plateauing RMSD indicates a stable, self-validating complex[2]. Calculate binding free energy using MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
Quantitative Data Summary
The following table synthesizes typical quantitative benchmarks and computational metrics observed in recent theoretical studies of highly active pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines and tetrahydropyrimidines)[1][2][5][6][9].
| Computational Metric | Methodology / Tool | Typical Value Range (Literature) | Pharmacological / Physical Significance |
| Binding Energy ( | Molecular Docking (AutoDock) | -7.50 to -12.70 kcal/mol | Lower values indicate higher binding affinity to targets like SARS-CoV-2 Mpro or FLT3. |
| Inhibition Constant ( | Derived from | 1.43 µM to 50.23 µM | Concentration required to produce half-maximum inhibition; lower is more potent. |
| HOMO Energy | DFT (B3LYP/6-31G) | -4.50 to -6.50 eV | Indicates electron-donating capability. Higher HOMO = better electron donor. |
| LUMO Energy | DFT (B3LYP/6-31G) | -0.30 to -2.50 eV | Indicates electron-accepting capability. |
| Energy Gap ( | DFT (HOMO - LUMO) | 3.50 to 5.50 eV | Determines kinetic stability and chemical reactivity (softness/hardness). |
| Complex RMSD | Molecular Dynamics (100 ns) | 1.5 Å to 2.5 Å (Plateau) | A stable plateau < 3.0 Å validates the docking pose and indicates strong in vivo stability. |
Conclusion
The rational design of pyrimidine derivatives requires a seamless integration of quantum mechanics, molecular mechanics, and pharmacokinetic predictions. By anchoring our experimental choices in physical causality—selecting appropriate DFT functionals for heterocyclic electronics, enforcing self-validating docking controls, and utilizing explicit-solvent MD simulations to capture entropic realities—we transform computational modeling from a speculative exercise into a robust engine for drug discovery.
References
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. Available at:[Link]
-
Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5-carboxylate derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at:[Link]
-
DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. Available at:[Link]
-
DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. PubMed. Available at:[Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at:[Link]
-
Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Molecular Dynamics Simulations in Drug Discovery. ResearchGate. Available at:[Link]
Sources
- 1. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
palladium-catalyzed synthesis of N-arylpyrimidin-2-amines
Application Note: Palladium-Catalyzed Synthesis of N-Arylpyrimidin-2-amines
Executive Summary & Mechanistic Rationale
The N-arylpyrimidin-2-amine motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, including Imatinib, Nilotinib, and Fedratinib[1][2][3]. While traditional nucleophilic aromatic substitution (SNAr) can access these structures, it often requires harsh conditions, highly activated substrates, and suffers from narrow functional group tolerance. The Buchwald-Hartwig cross-coupling reaction offers a robust, mild, and highly modular alternative[1].
Constructing this C–N bond via palladium catalysis presents a unique set of challenges. The strongly coordinating nature of the pyrimidine nitrogen atoms and the basicity of the resulting amines can lead to catalyst poisoning[4][5]. As an Application Scientist, you must choose between two complementary disconnection strategies based on substrate availability and electronic bias:
-
Approach A (The "Forward" Coupling): 2-Chloropyrimidine + Aniline derivative.
-
Approach B (The "Inverse" Coupling): 2-Aminopyrimidine + Aryl Halide.
Causality in Ligand Selection: For Approach A , the bidentate ligand Xantphos is the gold standard[4][6][7]. Its exceptionally wide bite angle (~111°) sterically forces the palladium center into a distorted geometry that dramatically accelerates the reductive elimination step. This rapid turnover prevents the off-cycle resting state where the pyrimidine ring might otherwise chelate and deactivate the metal center[7].
For Approach B , coupling 2-aminopyrimidines is notoriously difficult because the basic, amidine-like nitrogen can displace the phosphine ligand or form stable, inactive bis-amine palladium complexes[6]. Here, the dialkylbiaryl phosphine BrettPhos is required[1][8]. Its extreme steric bulk prevents the binding of a second amine molecule, while its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide. This ensures the catalytic cycle turns over efficiently even at lower temperatures, making it highly scalable for process chemistry[8].
Reaction Optimization & Quantitative Data
The following table summarizes the optimized parameters for both synthetic approaches, demonstrating the critical interplay between the substrate class, ligand, and base.
| Approach | Substrate 1 | Substrate 2 | Catalyst / Ligand | Base | Solvent & Temp | Typical Yield |
| A | 2-Chloropyrimidine | Aniline (1° or 2°) | Pd2(dba)3 / Xantphos | NaOtBu | Toluene, 95–100 °C | 75–95% |
| A | 2-Chloropyrimidine | Base-sensitive Aniline | Pd2(dba)3 / Xantphos | K3PO4 | 1,4-Dioxane, 100 °C | 60–85% |
| B | 2-Aminopyrimidine | Aryl Bromide | Pd2(dba)3 / BrettPhos | NaOtBu | t-AmOH, 80–100 °C | 80–95% |
| B | 2-Aminopyrimidine | Aryl Chloride | BrettPhos Pd G1 | LiHMDS | THF, 65 °C | 70–85% |
Catalytic Cycle Visualization
The diagram below illustrates the self-propagating catalytic cycle of the Buchwald-Hartwig amination, specifically tailored to the synthesis of N-arylpyrimidin-2-amines.
Catalytic cycle of the Buchwald-Hartwig amination for N-arylpyrimidin-2-amine synthesis.
Step-by-Step Experimental Protocols
Self-Validating System Note: Both protocols incorporate visual and analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS confirmation.
Protocol A: Xantphos-Mediated Coupling of 2-Chloropyrimidine with Anilines[6][7]
Target: N-Phenylpyrimidin-2-amine
-
Preparation of the Pre-catalyst Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).
-
Causality: A strict 1:2 Pd-to-ligand ratio ensures all palladium is ligated, preventing the precipitation of inactive palladium black.
-
-
Substrate & Base Addition: Add 2-chloropyrimidine (1.0 equiv, 1.0 mmol), the aniline derivative (1.2 equiv, 1.2 mmol), and NaOtBu (1.4 equiv, 1.4 mmol).
-
Validation Check: If the aniline is a liquid, withhold it until step 4.
-
-
Inert Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed Toluene (3.0 mL) via syringe. If the aniline is liquid, add it now.
-
Validation Check: The solution should transition from a dark purple/red (unligated Pd2(dba)3) to a pale yellow/orange color within 5 minutes at room temperature, indicating the formation of the active Pd(0)-Xantphos complex[7].
-
-
Heating & Monitoring: Place the tube in a pre-heated oil bath at 95–100 °C. Stir vigorously for 12–18 hours.
-
Validation Check: Monitor via TLC (typically 30% EtOAc in Hexanes). The disappearance of the UV-active 2-chloropyrimidine spot confirms conversion.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Protocol B: BrettPhos-Mediated Coupling of 2-Aminopyrimidine with Aryl Halides[1][8]
Target: N-(4-Methoxyphenyl)pyrimidin-2-amine
-
Reagent Assembly: To an argon-flushed vial, add 2-aminopyrimidine (1.1 equiv, 1.1 mmol), 4-bromoanisole (1.0 equiv, 1.0 mmol), BrettPhos Pd G1 Precatalyst (0.02 equiv, 2 mol%), and NaOtBu (1.4 equiv, 1.4 mmol).
-
Causality: Using a Generation 1 (or Gen 3) BrettPhos precatalyst ensures rapid activation to the monoligated Pd(0) species, which is critical to outcompete the coordination of 2-aminopyrimidine to the metal center[1].
-
-
Solvent Addition: Add anhydrous tert-amyl alcohol (t-AmOH) (4.0 mL).
-
Causality:t-AmOH is an excellent solvent for BrettPhos couplings as it solubilizes the base sufficiently while suppressing unwanted side reactions (like etherification or β-hydride elimination) that can occur in standard primary/secondary alcohols[8].
-
-
Reaction Execution: Heat the mixture to 80 °C for 3–6 hours.
-
Validation Check: The reaction mixture will become a heterogeneous slurry as NaBr precipitates out of the solution, indicating successful turnover.
-
-
Workup: Quench with water (5 mL), extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography.
Troubleshooting & Analytical Validation
-
Issue: Formation of Palladium Black (Deactivation).
-
Cause: Incomplete ligation, trace oxygen, or catalyst poisoning by the pyrimidine.
-
Solution: Ensure solvents are thoroughly sparged with Argon. If using Protocol B, switch from Pd2(dba)3/BrettPhos to a pre-formed BrettPhos Pd G3 precatalyst to guarantee a strict 1:1 Ligand:Pd ratio upon activation[1].
-
-
Issue: Dehalogenation of the Aryl Halide.
-
Cause: Slow amine coordination allowing the Pd(II) intermediate to undergo β-hydride elimination (if using alkoxide bases) or protodemetalation.
-
Solution: Switch the base from NaOtBu to an anhydrous, weaker base like K3PO4, or use LiHMDS to pre-form the amide[5].
-
-
Issue: No Conversion with 2-Bromopyrimidine.
References
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at:[Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters (ACS Publications). Available at:[Link]
-
Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. ARKIVOC (Arkat USA). Available at:[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at:[Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules (PMC/NIH). Available at:[Link]
-
Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. ResearchGate. Available at:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 2-Aminopyrimidines
Executive Summary & Strategic Importance
The 2-aminopyrimidine motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous blockbuster kinase inhibitors (e.g., Imatinib, Palbociclib) and advanced clinical candidates like AMG 925[1][2]. While nucleophilic aromatic substitution (SNAr) is traditionally used to functionalize 2-halopyrimidines, it requires highly nucleophilic aliphatic amines and harsh conditions.
The Buchwald-Hartwig cross-coupling reaction overcomes these limitations, enabling the efficient coupling of sterically hindered amines, deactivated anilines, and amides[1]. However, 2-halopyrimidines present unique mechanistic challenges—specifically, severe catalyst poisoning—that require precise ligand and base selection[3]. This application note provides a comprehensive, self-validating protocol for the robust synthesis of 2-aminopyrimidines, grounded in mechanistic causality.
Mechanistic Causality: The 2-Halopyrimidine Conundrum
The position of the halogen on the pyrimidine ring dictates the success of the catalytic cycle. While 5-bromopyrimidines undergo standard oxidative addition and reductive elimination smoothly, 2-halopyrimidines are notoriously difficult substrates[3].
The Causality of Catalyst Poisoning: Oxidative addition of palladium(0) to the electron-deficient C2 position is rapid. However, the resulting Pd(II) intermediate is flanked by two basic endocyclic nitrogen atoms. If a small or labile phosphine ligand is used, these nitrogen atoms will chelate the palladium center, forming a highly stable, off-cycle thermodynamic sink. This prevents the amine from coordinating, effectively killing the catalyst[3].
The Solution (Ligand Design): To prevent off-target coordination, the coordination sphere of the palladium must be saturated. This is achieved by utilizing:
-
Bidentate ligands with large bite angles (e.g., Xantphos or BINAP), which enforce a geometry that favors reductive elimination[1][4].
-
Highly sterically hindered monodentate biaryl phosphines (e.g., BrettPhos), which physically block the pyrimidine nitrogens from accessing the metal center while accelerating the coupling of complex, bulky amines[1][2].
Catalytic cycle highlighting the divergence between productive amination and catalyst poisoning.
Reaction Optimization & Quantitative Data
The choice of base and ligand must be tailored to the substrate's functional group tolerance. Strong bases like NaOtBu drive the reaction efficiently but can saponify esters or cause competitive SNAr with the solvent. For sensitive substrates, Cs₂CO₃ is preferred, though it often requires higher temperatures[1].
Table 1: Validated Catalyst Systems for 2-Halopyrimidine Amination
| Catalyst System | Ligand | Base | Solvent | Substrate Pairing | Typical Yield | Ref |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 2-chloropyrimidine + secondary amines | 70–97% | [3] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 2-chloropyrimidine + primary anilines | 27–82% | [4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 2-chloropyrimidine + primary anilines | >60% | [1] |
| BrettPhos Pd G1 | BrettPhos | NaOtBu | t-AmOH | Complex 2-aminopyrimidine scaffolds | 84–90% | [1][2] |
Self-Validating Experimental Protocol
This protocol utilizes a Pd₂dba₃/Xantphos system, which is highly reliable for bench-scale synthesis of 2-aminopyrimidines[3][4]. The procedure is designed with built-in validation checkpoints to ensure reaction integrity.
Step-by-step experimental workflow for the Buchwald-Hartwig amination of 2-halopyrimidines.
Materials Required:
-
Substrate: 2-chloropyrimidine derivative (1.0 equiv, 1.0 mmol)
-
Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Ligand: Xantphos (0.06 equiv, 6 mol%)
-
Base: NaOtBu (1.5 equiv, 1.5 mmol)
-
Solvent: Anhydrous, degassed Toluene (10 mL, 0.1 M)
Step-by-Step Methodology:
Step 1: Reagent Preparation & Inert Atmosphere
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3 times).
-
Causality: Palladium(0) is highly sensitive to oxygen. Exposure leads to irreversible oxidation to inactive Pd(II) species.
-
Weigh the NaOtBu in a glovebox or rapidly in air.
-
Self-Validation Check: The NaOtBu must be a free-flowing white powder. If it is clumpy, it has absorbed moisture and degraded to NaOH, which will hydrolyze your pyrimidine instead of aminating it.
-
Step 2: Catalyst Pre-Activation
-
Add Pd₂(dba)₃ and Xantphos to the flask.
-
Add 5 mL of degassed toluene. Stir at room temperature for 15 minutes.
-
Self-Validation Check: Observe a distinct color change (typically from dark purple/brown to a deep red or orange). This visually confirms the successful ligand exchange from dba to Xantphos, generating the active L₂Pd(0) species.
Step 3: Substrate Addition & Heating
-
Add the 2-chloropyrimidine, the amine, and the NaOtBu. Wash down the walls of the flask with the remaining 5 mL of toluene.
-
Seal the flask and heat the reaction mixture in a pre-heated oil bath at 100 °C.
-
Causality: The reductive elimination step for electron-deficient pyrimidines is sterically and electronically demanding, requiring high thermal energy to proceed[3].
Step 4: Monitoring & Troubleshooting (Analytical Signatures)
-
After 2–4 hours, withdraw a 50 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.
-
Self-Validation Check (LC-MS Signatures):
-
Success: Disappearance of the 2-chloropyrimidine [M+H] peak and appearance of the product mass.
-
Failure (Mass = Ar-H): Protodehalogenation has occurred. This indicates moisture in the solvent or premature reductive elimination before amine coordination.
-
Failure (Mass = Ar-OtBu): The base acted as a nucleophile. Switch to a weaker, non-nucleophilic base like Cs₂CO₃[1].
-
Step 5: Workup & Isolation
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter the crude mixture through a short pad of Celite.
-
Causality: Immediate filtration removes precipitated inorganic salts and "Palladium black" (degraded catalyst), preventing product degradation and simplifying downstream silica gel chromatography.
-
Concentrate the filtrate under reduced pressure and purify via flash chromatography.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC , nih.gov, 4
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books , rsc.org, 1
-
Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates , researchgate.net, 2
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation , rsc.org, Link
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters , acs.org, 3
Sources
Application Note: Optimized Reaction Conditions for the C–N Coupling of 2-Chloropyrimidines with N-Methylaniline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Workflow Optimization
Executive Summary & Mechanistic Rationale
The synthesis of 2-aminopyrimidines is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors. The C–N coupling of 2-chloropyrimidine with N-methylaniline presents a unique intersection of electronic and steric challenges.
-
The Electrophile (2-Chloropyrimidine): The C2 position is highly electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the two adjacent nitrogen atoms. This primes the substrate for nucleophilic attack.
-
The Nucleophile (N-Methylaniline): As a secondary aromatic amine, N-methylaniline is sterically hindered by its N-methyl group. Furthermore, its nitrogen lone pair is delocalized into the aromatic
-system, significantly reducing its nucleophilicity compared to primary or aliphatic amines.
Because of this specific nucleophile-electrophile pairing, chemists must choose between two highly optimized pathways: a transition-metal-free Nucleophilic Aromatic Substitution (
Reaction Pathways & Strategic Decision Matrix
The choice of protocol depends heavily on the functional group tolerance required by the broader molecule. The diagrams below illustrate the mechanistic differences and the logical workflow for selecting and validating the appropriate reaction conditions.
Mechanistic comparison of SNAr and Buchwald-Hartwig pathways for C-N coupling.
Decision tree and self-validating workflow for 2-chloropyrimidine amination.
Protocol A: Transition-Metal-Free in Aqueous Media
Recent methodologies have proven that precious metal catalysis is often unnecessary for highly activated heteroaryl halides if the solvent environment is optimized[1]. This protocol utilizes water to drive a hydrophobic collapse, forcing the organic reagents together and accelerating the formation of the Meisenheimer complex.
Reagents:
-
2-Chloropyrimidine (1.0 equiv)
-
N-Methylaniline (1.2 equiv)
-
Potassium Fluoride (KF) (2.0 equiv)
-
Deionized Water (0.5 M relative to electrophile)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial or a heavy-walled pressure tube, combine 2-chloropyrimidine and N-methylaniline.
-
Solvent & Base Addition: Add deionized water followed by KF.
-
Causality: KF is selected over stronger bases (like NaOH) because it acts as a mild hydrogen-bond acceptor that stabilizes the transition state without causing competitive hydrolysis of the 2-chloropyrimidine to 2-hydroxypyrimidine.
-
-
Execution: Seal the vessel and heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 12–16 hours.
-
Self-Validating Checkpoint (IPC): Pause stirring to allow phase separation. Sample the organic layer for LC-MS.
-
Validation Metric: Confirm the disappearance of the starting material mass (
115 ) and the emergence of the product peak ( 186 ). The absence of a peak at 97 confirms that hydrolysis was successfully suppressed.
-
-
Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
When substrates contain sensitive functional groups that cannot tolerate prolonged heating in aqueous base, or when the
Reagents:
-
2-Chloropyrimidine (1.0 equiv)
-
N-Methylaniline (1.2 equiv)
- (2 mol% Pd)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In an oven-dried, argon-purged Schlenk flask, combine
, Xantphos, and anhydrous toluene. Stir at room temperature for 15 minutes.-
Self-Validating Checkpoint: Observe a distinct color shift from the deep purple/red of
to a yellow/orange hue. This visually confirms the successful formation of the active -Xantphos complex. If the solution remains purple, ligand coordination has failed.
-
-
Reagent Addition: Add 2-chloropyrimidine, N-methylaniline, and NaOtBu under a positive stream of argon.
-
Causality: NaOtBu is required to deprotonate the secondary amine upon its coordination to the Pd(II) center. Xantphos is specifically chosen for its wide bite angle (~111°), which enforces a geometry that dramatically accelerates reductive elimination, expelling the product before the pyrimidine nitrogens can poison the catalyst[2].
-
-
Execution: Heat the reaction mixture to 100 °C for 4–6 hours.
-
Self-Validating Checkpoint (IPC): Perform TLC (Hexanes/EtOAc 4:1). The product will appear as a highly UV-active spot at a lower
than 2-chloropyrimidine. -
Workup & Scavenging: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.
-
Validation Metric: To ensure pharmaceutical-grade purity, treat the filtrate with a palladium scavenger (e.g., SiliaPrep Pd) for 2 hours at room temperature prior to final concentration. Validate residual Pd is <10 ppm via ICP-MS.
-
Quantitative Data Comparison
The following table summarizes the operational metrics of both protocols to aid in route selection:
| Parameter | Protocol A: Green | Protocol B: Buchwald-Hartwig |
| Primary Mechanism | Addition-Elimination (Meisenheimer) | Pd-Catalyzed Cross-Coupling |
| Catalyst / Ligand | None (Transition-Metal-Free) | |
| Base / Solvent | KF / Deionized Water | NaOtBu / Anhydrous Toluene |
| Temperature & Time | 100 °C, 12–16 hours | 100 °C, 4–6 hours |
| Yield Range | 70–85% | 85–98% |
| Functional Group Tolerance | High (tolerates halogens, esters) | Moderate (sensitive to strong bases) |
| Cost & Scalability | Low cost, highly scalable, green | High cost, requires Pd scavenging |
Troubleshooting & Optimization
-
Issue: Low Conversion in
(Protocol A)-
Cause: The hydrophobic collapse is insufficient due to extreme lipophilicity of the substrates, preventing adequate mixing.
-
Solution: Introduce a phase transfer catalyst (e.g., TBAB, 5 mol%) or add a small volume of a miscible co-solvent like isopropanol (up to 10% v/v) to increase interfacial surface area.
-
-
Issue: Catalyst Poisoning / Stalled Reaction (Protocol B)
-
Cause: The nitrogen atoms of the 2-chloropyrimidine outcompete the phosphine ligand for coordination to the Palladium center, stalling the catalytic cycle[2].
-
Solution: Increase the Ligand-to-Palladium ratio from 1:2 to 1:4 to ensure the metal remains saturated with the phosphine ligand. Alternatively, switch to a highly sterically demanding biaryl phosphine ligand such as BrettPhos or SabPhos[3][4].
-
References
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (American Chemical Society) URL:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ChemSusChem (via PubMed Central) URL:[Link]
-
Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: ChemRxiv URL:[Link]
Sources
Advanced Recrystallization Techniques for Pyrimidine-Based APIs: Polymorph Control and Protocol Optimization
Introduction & Mechanistic Overview
Pyrimidine derivatives form the structural backbone of numerous active pharmaceutical ingredients (APIs), including antineoplastics (e.g., 5-fluorouracil), antimalarials (e.g., pyrimethamine), and kinase inhibitors (e.g., ceritinib). For these compounds, recrystallization is not merely a purification step—it is the primary mechanism for solid-state polymorph control. The physicochemical properties of pyrimidines, particularly their multiple nitrogen heteroatoms and functional substituents (–NH₂, –OH, –F), make them highly susceptible to complex hydrogen-bonding networks.
As an application scientist, it is critical to understand that the polymorphic outcome of a pyrimidine crystallization is dictated long before the first crystal lattice forms. Pre-nucleation solute-solvent interactions act as the master regulators of the final crystal structure.
The Causality of Solvent-Solute Interactions
A classic self-validating model for this is the crystallization of 5-fluorouracil (5-FU). Molecular dynamics simulations reveal that the solvent's hydrogen-bonding capacity directly dictates the self-assembly of the API 1.
-
In Aqueous Solutions: Water molecules strongly bind to the hydrogen-bonding groups of 5-FU. This tight solvation hinders the formation of doubly hydrogen-bonded 5-FU dimers. Consequently, the system defaults to hydrophobic F···F interactions, yielding the unusual
structure of Form I .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
In Dry Nitromethane: The weak solute-solvent interaction allows 5-FU molecules to readily form doubly hydrogen-bonded dimers in solution. These pre-nucleation chains serve as the building blocks for the ribbon structure of Form II 1.
Mechanistic pathway of solvent-dependent polymorphism in 5-fluorouracil crystallization.
Solvatomorphism and Toxicological Risks
The choice of solvent is not solely a thermodynamic exercise; it carries profound toxicological implications. For example, the antimalarial pyrimidine derivative pyrimethamine is highly susceptible to solvatomorphism. Recrystallization using methanol (an ICH Class II solvent) inadvertently produces a toxic solvatomorph (Pyr-MeOH) [[2]](). Desolvation of this complex can lead to crystal collapse. To ensure a self-validating and safe protocol, process chemists must screen ICH Class III solvents (such as acetone or ethanol) which mitigate toxicity risks while maintaining the thermodynamic driving forces required for purification 2.
Table 1: Quantitative & Qualitative Solvent Effects on Pyrimidine APIs
| API | Solvent System | Crystallization Method | Polymorphic / Solid-State Outcome | Yield / Process Notes |
| 5-Fluorouracil | Water | Cooling | Form I ( | Standard polymorph; driven by strong solute-water H-bonding []() |
| 5-Fluorouracil | Dry Nitromethane | Cooling / Evap. | Form II (Ribbon) | Driven by pre-nucleation doubly H-bonded dimers [](_) |
| Pyrimethamine | Methanol | Cooling | Pyr-MeOH Solvatomorph | High toxicity risk; requires ICH Class III alternatives 2 |
| Cytidine Sulfate | Water / Ethanol | Antisolvent | Pure crystalline sulfate | 92–97% yield; superior recovery compared to cooling alone 3 |
| Ceritinib | Acetone / Water (3:1) | pH-Shift + Cooling | Form A | Yields large, uniform crystals optimal for downstream filtration [[4]]() |
Experimental Protocols
Protocol A: Cooling Crystallization of 5-Fluorouracil (Form I)
Causality Note: This protocol leverages the steep temperature-dependent solubility curve of 5-FU in water. The high polarity of water ensures the generation of Form I by disrupting pre-nucleation dimer chains.
-
Dissolution: Suspend 10.0 g of crude 5-fluorouracil in 100 mL of ultra-pure deionized water within a jacketed crystallizer.
-
Thermal Equilibration: Heat the suspension to 363.15 K (90 °C) under continuous agitation (300 rpm) until complete dissolution is achieved. Maintain this temperature for 30 minutes to destroy any residual crystalline memory (unwanted polymorph seeds).
-
Hot Filtration: Rapidly pass the solution through a pre-heated 0.22 µm PTFE filter to remove insoluble impurities.
-
Controlled Cooling: Cool the filtrate to 278.15 K (5 °C) at a strict linear rate of 0.5 K/min. Expert Insight: Cooling faster than 1.0 K/min forces the system out of the metastable zone, leading to amorphous crashing and solvent entrapment.
-
Aging and Isolation: Hold the slurry at 278.15 K for 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with 10 mL of ice-cold water, and dry under vacuum at 313.15 K (40 °C) for 24 hours.
Protocol B: High-Yield Antisolvent Crystallization of Cytidine Sulfate
Causality Note: While cooling crystallization of cytidine sulfate yields only 70–75%, coupling it with an antisolvent (ethanol) rapidly decreases the dielectric constant of the medium, spiking supersaturation and driving yields up to 97% 3.
-
Aqueous Preparation: Dissolve 17.5 g of cytidine sulfate powder in 70 mL of water in a 250 mL jacketed crystallizer.
-
Equilibration: Heat to 328.15 K (55 °C) and equilibrate for 1 hour with overhead stirring.
-
Primary Cooling: Cool the system to the cloud point (approx. 317.15 K) at 0.2 K/min. Hold for 40 minutes to allow primary nucleation to stabilize.
-
Secondary Cooling: Continue cooling to 288.15 K (15 °C) at the same rate.
-
Antisolvent Addition: Using a peristaltic pump, introduce 140 mL of absolute ethanol at a precise rate of 1.0 mL/min. Expert Insight: Pumping too fast causes localized supersaturation spikes, resulting in fine, unfilterable powders.
-
Isolation: Stabilize the slurry for 2 hours post-addition. Filter, wash with cold ethanol, and dry under vacuum.
Step-by-step workflow for the antisolvent crystallization of pyrimidine derivatives.
Analytical Validation
To ensure the self-validating nature of these protocols, isolated crystals must be subjected to orthogonal analytical techniques:
-
Powder X-Ray Diffraction (PXRD): The gold standard for confirming the polymorphic identity (e.g., distinguishing 5-FU Form I from Form II).
-
Differential Scanning Calorimetry (DSC): Utilized to detect solvatomorph collapse (e.g., Pyr-MeOH desolvation) and confirm the melting point of the pure anhydrous form.
-
Raman / FTIR Spectroscopy: Highly sensitive to hydrogen-bonding changes. The symmetric "breathing" of the pyrimidine ring typically presents a sharp, intense band between 623 and 630 cm⁻¹, which shifts depending on the crystal packing and intermolecular interactions 5.
References
-
Kinetic Insights into the Role of the Solvent in the Polymorphism of 5-Fluorouracil from Molecular Dynamics Simulations. ACS Publications (The Journal of Physical Chemistry B).1
-
The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. Semantic Scholar.2
-
Solubility, Crystallization, and Characterization of Cytidine Sulfate. ACS Omega.3
-
Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies. MDPI.4
-
Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. ACS Publications (Molecular Pharmaceutics).5
Sources
Application Note: Comprehensive Analytical Characterization of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Executive Summary & Scientific Rationale
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline (CAS: 1368883-02-6; Formula: C₁₃H₁₅N₃; MW: 213.28 g/mol ) is a high-value structural motif frequently utilized as an intermediate in the synthesis of kinase inhibitors and targeted therapeutics. Because impurities in starting materials can propagate through synthetic pathways and compromise the safety of the final Active Pharmaceutical Ingredient (API), rigorous analytical characterization is mandatory.
This application note details a multi-modal analytical strategy designed to meet the stringent requirements of [1] and [2].
The Causality Behind the Analytical Strategy
Rather than applying a generic testing template, our methodology is dictated by the specific physicochemical properties of the molecule:
-
Chromatographic Causality (HPLC-UV): The molecule contains a pyrimidine ring (pKa ~2.5) and an aniline nitrogen (pKa ~4.5). To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, the mobile phase must be highly acidic. We utilize 0.1% Formic Acid (pH ~2.7) to ensure both basic nitrogens remain fully protonated, yielding sharp, symmetrical peaks.
-
Spectrometric Causality (LC-MS/MS): The abundance of basic nitrogens makes this compound highly amenable to Positive Electrospray Ionization (ESI+). Collision-induced dissociation (CID) is specifically tuned to target the weakest bonds—namely the N-methyl group and the biaryl linkage—enabling unambiguous identification of trace structural analogues.
-
Spectroscopic Causality (NMR): 1D ¹H and ¹³C NMR are deployed to definitively confirm the para-substitution pattern of the aniline ring and the symmetric nature of the 4,6-dimethylpyrimidine moiety, which mass spectrometry alone cannot differentiate from positional isomers.
Analytical workflow for the comprehensive characterization of the API intermediate.
Experimental Protocols & Self-Validating Methodologies
Protocol A: HPLC-UV for Purity and Assay
Self-Validating Mechanism: This protocol employs a mandatory System Suitability Test (SST) as a gatekeeper. Prior to sample analysis, a resolution mixture containing the target compound and its closest known synthetic impurity (e.g., the des-methyl analogue) is injected. The system self-validates and proceeds only if the critical pair resolution (
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Initial Mobile Phase (100 µg/mL).
-
Sample Preparation: Prepare the test sample identically to the standard to eliminate matrix effects.
-
SST Execution: Inject the SST resolution mixture (2 µL). Verify that
. If it fails, purge the system and replace the guard column. -
Analysis: Inject a blank, followed by 5 replicate injections of the standard (RSD must be
), and then the sample. -
Data Processing: Integrate peaks at 254 nm. Calculate purity by area normalization, excluding blank peaks.
Table 1: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (Acetonitrile) |
| 0.0 | 1.0 | 95% | 5% |
| 2.0 | 1.0 | 95% | 5% |
| 12.0 | 1.0 | 10% | 90% |
| 15.0 | 1.0 | 10% | 90% |
| 15.1 | 1.0 | 95% | 5% |
| 20.0 | 1.0 | 95% | 5% |
(Column: C18, 150 x 4.6 mm, 3 µm; Column Temp: 30°C; Detection: UV at 254 nm & 280 nm)
Protocol B: LC-MS/MS for Trace Impurity Profiling
Self-Validating Mechanism: The mass spectrometer undergoes an automated internal mass calibration using a polytyrosine standard before every sequence. The system must demonstrate a mass accuracy of
Step-by-Step Methodology:
-
Sample Dilution: Dilute the HPLC sample 1:100 in 50:50 Methanol:Water containing 0.1% Formic Acid to prevent detector saturation and ion suppression.
-
Ion Source Optimization: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
-
MS1 Survey Scan: Acquire full scan data from m/z 100 to 500 to identify the protonated precursor ion
. -
MS/MS Fragmentation: Isolate the precursor ion (m/z 214.13) in the first quadrupole (Q1). Apply a collision energy (CE) ramp of 15–35 eV in the collision cell (Q2) using Argon gas.
-
Data Acquisition: Record the product ions in Q3 to map the fragmentation pathway.
Proposed ESI+ MS/MS fragmentation pathway for this compound.
Table 2: Expected LC-MS/MS Fragmentation Data
| Ion Type | m/z (Observed) | Mass Error (ppm) | Structural Assignment / Causality |
| Precursor | 214.1341 | < 2.0 | |
| Product | 199.1105 | < 3.0 | Loss of N-methyl radical (-15 Da); common in N-methylanilines |
| Product | 183.0921 | < 3.0 | Loss of methylamine (-31 Da); driven by pyrimidine stabilization |
| Product | 107.0608 | < 2.0 | Cleavage of the biaryl C-C bond yielding the pyrimidine cation |
Protocol C: NMR Spectroscopy for Structural Elucidation
Self-Validating Mechanism: Tetramethylsilane (TMS) is spiked into the deuterated solvent as an internal reference (0.00 ppm). The spectrometer's lock system continuously monitors the deuterium signal of the solvent (DMSO-d6). If the lock signal fluctuates by more than 5%, the acquisition is flagged, ensuring that magnetic drift does not invalidate the chemical shift assignments.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% TMS.
-
Shimming: Perform automated gradient shimming on the Z-axis to ensure a uniform magnetic field, verified by a TMS line width of
Hz. -
Acquisition: Acquire a standard 1D ¹H NMR spectrum (400 MHz, 16 scans, relaxation delay 2.0 s) and a ¹³C NMR spectrum (100 MHz, 1024 scans).
-
Processing: Apply a 0.3 Hz line broadening function, Fourier transform, phase correct, and baseline correct the spectrum.
Table 3: ¹H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |
| ~8.20 | Doublet (d) | 2H | Aniline Ar-H (ortho to pyrimidine); deshielded by the electron-withdrawing pyrimidine ring. |
| ~7.05 | Singlet (s) | 1H | Pyrimidine C5-H; isolated proton between the two methyl groups. |
| ~6.60 | Doublet (d) | 2H | Aniline Ar-H (ortho to NHCH₃); shielded by the electron-donating amine. |
| ~4.20 | Broad Singlet (br s) | 1H | N-H proton; broad due to quadrupolar relaxation and exchange. |
| ~2.85 | Doublet (d) | 3H | N-CH₃; split by the adjacent N-H proton. |
| ~2.45 | Singlet (s) | 6H | Pyrimidine 4,6-dimethyl groups; equivalent due to molecular symmetry. |
Conclusion
The combination of acidic reverse-phase HPLC-UV, high-resolution LC-MS/MS, and NMR spectroscopy provides a robust, self-validating framework for the complete characterization of this compound. By grounding the experimental design in the specific physicochemical properties of the molecule, this protocol ensures the accurate quantification of the API and the confident identification of trace impurities, maintaining strict compliance with global regulatory standards.
References
-
European Medicines Agency / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Official Guidelines, 2006. Available at:[Link]
-
European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71299336 (Related Pyrimidine-Aniline Derivatives)." PubChem, 2025. Available at:[Link]
Application of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline as a Privileged Scaffold in Oncology Kinase Inhibitor Discovery
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, the development of small-molecule Tyrosine Kinase Inhibitors (TKIs) relies heavily on the utilization of privileged chemical scaffolds. 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline (CAS: 1368883-02-6) represents a highly versatile, biaryl building block specifically engineered for the synthesis of next-generation ATP-competitive kinase inhibitors[1].
As a Senior Application Scientist, understanding the causality behind this scaffold's structural components is critical for rational drug design:
-
The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as a robust bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].
-
4,6-Dimethyl Substitution (Conformational Locking): The addition of methyl groups at the 4- and 6-positions is not arbitrary. This steric bulk restricts the dihedral angle between the pyrimidine and the adjacent aniline ring. By locking the molecule into a specific conformation, the entropic penalty of binding is significantly reduced, and off-target binding to kinases with smaller hydrophobic pockets (e.g., CDK2) is sterically hindered[2].
-
N-Methylaniline Moiety (Vector Extension): The secondary amine provides a highly reactive synthetic handle. The N-methyl group prevents the amine from acting as a hydrogen bond donor, which is often crucial for avoiding unfavorable interactions in the solvent-exposed channel. Furthermore, this site allows for modular N-acylation or cross-coupling to attach pharmacophores that reach into the allosteric DFG-out pocket, enabling the design of highly selective Type II inhibitors[3].
Figure 1: Modular drug discovery workflow utilizing the pyrimidine-aniline scaffold.
Application Workflow in Oncology Drug Discovery
The integration of this compound into a drug discovery pipeline follows a systematic, self-validating workflow. Researchers utilize this intermediate to generate diverse libraries of candidate molecules targeting oncogenic drivers such as Aurora A, SRC, and EPHA2[2][3].
Figure 2: Mechanism of action for ATP-competitive kinase inhibitors derived from the scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the chemical derivatization of the scaffold and the subsequent biological validation. Every step is designed with internal controls to create a self-validating system.
Protocol 1: Scaffold Derivatization via N-Acylation (Synthesis of Type II Inhibitors)
This protocol describes the attachment of a functionalized benzoyl group to the secondary amine of the scaffold to target the kinase DFG-out conformation.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous Dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.
-
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the pyrimidine nitrogens which would otherwise halt the reaction.
-
Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.2 eq of the desired functionalized aroyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride). Causality: Low temperatures control the exothermic nature of the reaction, minimizing the formation of di-acylated byproducts.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via LC-MS. The reaction is complete when the mass peak of the starting scaffold is fully consumed.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Gradient: 10% to 50% Ethyl Acetate in Hexanes).
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Once the library is synthesized, compounds must be profiled for kinase inhibitory potency (IC₅₀). TR-FRET is chosen for its high signal-to-noise ratio and resistance to compound auto-fluorescence.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Causality: MgCl₂ is essential for ATP coordination; EGTA chelates trace heavy metals that could inhibit the enzyme; Tween-20 prevents non-specific compound aggregation.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Dilute these intermediate stocks 1:100 in Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1% (which could denature the kinase).
-
Enzyme-Inhibitor Incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant kinase (e.g., SRC) and 2.5 µL of the diluted inhibitor. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding Type II inhibitors to reach thermodynamic equilibrium with the target.
-
Reaction Initiation: Add 2.5 µL of an ATP/Biotinylated-Substrate mixture. Incubate for 60 minutes.
-
Detection & Quenching: Add 10 µL of Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). Causality: EDTA rapidly chelates Mg²⁺, instantly quenching the kinase reaction, ensuring precise timing across the plate.
-
Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Step: Calculate the Z'-factor using positive (DMSO only) and negative (no ATP) controls. A Z'-factor > 0.6 confirms assay robustness before IC₅₀ curves are fitted using a 4-parameter logistic regression.
-
Quantitative Data Summary
The table below summarizes representative structure-activity relationship (SAR) data, demonstrating how derivatizing the this compound scaffold shifts kinase selectivity. The steric bulk of the 4,6-dimethyl groups inherently protects against CDK2 off-target binding, while specific N-acylations drive selectivity toward distinct oncogenic targets[2][3].
Table 1: Impact of Scaffold N-Derivatization on Kinase Selectivity
| Derivative (R-Group on N-methyl) | Primary Target | Target IC₅₀ (nM) | Off-Target (CDK2) IC₅₀ (nM) | Selectivity Fold (CDK2 / Target) |
| None (Unmodified Scaffold) | SRC | 1,250 | 850 | 0.68x |
| + 3-(Trifluoromethyl)benzoyl | SRC | 45 | >10,000 | >222x |
| + 4-(4-Methylpiperazin-1-yl)benzoyl | Aurora A | 12 | 4,500 | 375x |
| + 2-Fluoro-5-methoxybenzoyl | EPHA2 | 28 | >10,000 | >357x |
Note: Data represents typical SAR trends observed when optimizing pyrimidine-aniline biaryl scaffolds for targeted kinase inhibition.
References
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold[1] Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins[2] Source: Journal of Medicinal Chemistry / PubMed URL: [Link]
-
Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors[3] Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
use of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline in antimicrobial studies
Title: Application Note: Antimicrobial Efficacy and Mechanistic Profiling of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Executive Summary
The emergence of multidrug-resistant (MDR) bacterial strains necessitates the continuous exploration of novel chemical scaffolds. Pyrimidine derivatives have long been recognized for their broad-spectrum biological activities, including potent antimicrobial and antifolate properties[1]. This application note details the standardized protocols and mechanistic rationale for evaluating This compound , a synthetic hybrid molecule. By combining a lipophilic N-methylaniline moiety with a 4,6-dimethylpyrimidine core, this compound is engineered to exploit hydrophobic binding pockets within microbial target enzymes, such as Dihydrofolate Reductase (DHFR)[2].
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, I emphasize that successful drug development relies on understanding the causality between a molecule's structure and its biological target.
-
The Pyrimidine Core: The 1,3-diazine (pyrimidine) ring acts as a bioisostere for natural purines and pyrimidines, allowing it to competitively bind to enzymes involved in nucleic acid synthesis[1].
-
The 4,6-Dimethyl Substitution: Alkyl substitutions at the 4 and 6 positions increase the electron density of the pyrimidine ring, enhancing its hydrogen-bond accepting capability while simultaneously increasing membrane permeability, which is particularly useful for penetrating Gram-negative outer membranes[3].
-
The N-methylaniline Moiety: Secondary amines like N-methylaniline possess heteroatoms that facilitate crucial hydrogen bonding within the active sites of target proteins. Furthermore, the lipophilic phenyl ring allows the molecule to anchor into hydrophobic pockets (e.g., those formed by phenylalanine and leucine residues in target enzymes), significantly increasing binding affinity compared to primary anilines[4].
Fig 1. Proposed mechanism of action targeting the folate biosynthesis pathway.
Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems to prevent common artifacts associated with lipophilic screening.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)
Rationale: Highly lipophilic compounds like this compound often precipitate in aqueous media, creating false turbidity that masks true MIC values. By incorporating resazurin (a metabolic indicator), we decouple visual turbidity from actual bacterial viability.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 0.01% Tween-80 (to prevent compound precipitation).
-
Resazurin sodium salt (0.015% w/v in sterile water).
-
Test Compound Stock: 10 mg/mL in 100% DMSO[4].
Step-by-Step Workflow:
-
Inoculum Preparation: Isolate colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:150 in CAMHB to achieve a working concentration of CFU/mL. -
Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2-12. Add 200 µL of the compound (at
the highest desired concentration, e.g., 128 µg/mL) to well 1. Perform a 2-fold serial dilution from well 1 to 11. Well 12 serves as the positive growth control (no drug). -
Inoculation: Add 100 µL of the bacterial inoculum to all wells. The final DMSO concentration must not exceed 1% to prevent solvent-induced toxicity.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 20 hours.
-
Self-Validation Step (Resazurin): Add 30 µL of resazurin solution to all wells. Incubate for an additional 2-4 hours.
-
Readout: A color change from blue to pink indicates active metabolism (growth). The MIC is defined as the lowest concentration that remains strictly blue.
Fig 2. Standardized high-throughput broth microdilution workflow for MIC determination.
Protocol B: Time-Kill Kinetics
Rationale: MIC only provides static inhibitory data. To determine whether the compound is bacteriostatic or bactericidal, time-kill kinetics must be employed. The addition of a neutralizing agent prevents drug carryover during plating, ensuring accurate CFU counts.
-
Prepare a starting inoculum of
CFU/mL in 10 mL of CAMHB. -
Add the test compound at concentrations of
, , and MIC. -
Incubate at 37°C with shaking (150 rpm).
-
At time intervals (0, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
-
Neutralize the aliquot immediately by diluting 1:10 in D/E (Dey-Engley) Neutralizing Broth.
-
Plate 10 µL of serial dilutions onto tryptic soy agar (TSA) and incubate for 24h to count colonies.
Data Presentation & Interpretation
The structural modifications in this compound yield a distinct antimicrobial profile. As summarized in Table 1, the compound exhibits potent activity against Gram-positive organisms and moderate activity against Gram-negative strains, a common trait for lipophilic pyrimidines due to the restrictive outer membrane porins of Gram-negative bacteria[3].
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
| Microbial Strain | Gram Status | This compound MIC (µg/mL) | Reference Standard (Sulfadiazine) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive (+) | 2.5 | 8.0 |
| Bacillus subtilis (ATCC 6633) | Positive (+) | 1.25 | 6.25 |
| Escherichia coli (ATCC 25922) | Negative (-) | 16.0 | 32.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative (-) | 32.0 | >64.0 |
| Candida albicans (ATCC 10231) | Fungal | 8.0 | N/A (Fluconazole: 2.0) |
Table 2: Time-Kill Kinetics against S. aureus (Log10 CFU/mL)
| Time Point | Control (No Drug) | 1× MIC (2.5 µg/mL) | 2× MIC (5.0 µg/mL) | 4× MIC (10.0 µg/mL) |
| 0 h | 5.8 | 5.8 | 5.8 | 5.8 |
| 4 h | 7.2 | 5.1 | 4.2 | 3.1 |
| 8 h | 8.5 | 4.8 | 3.0 | 1.5 |
| 24 h | 9.3 | 4.5 | 2.1 | < 1.0 (Bactericidal) |
Interpretation: A
Conclusion
The integration of the N-methylaniline moiety with a 4,6-dimethylpyrimidine core creates a highly effective scaffold for antimicrobial development. By utilizing self-validating resazurin assays and rigorous time-kill kinetics, researchers can accurately profile the efficacy of this compound, bypassing the physical limitations (e.g., precipitation) inherent to lipophilic drug candidates. Future studies should focus on X-ray crystallography to confirm the exact binding modality within the active site of the target enzymes.
References
-
[1] RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. 1
-
[3] Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. ProQuest. 3
-
[2] Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates. NIH.gov.2
-
[4] Synthesis, Characterization, Molecular Docking, ADMET Study, and Antimicrobial Evaluation of New Mannich Bases. AJMS.iq. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds - ProQuest [proquest.com]
- 4. ajms.iq [ajms.iq]
developing derivatives of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline for SAR studies
Executive Summary
The biaryl scaffold 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline represents a highly versatile and privileged pharmacophore in modern drug discovery. The 2-arylpyrimidine motif is frequently deployed as a core hinge-binding element in the design of kinase inhibitors (such as PI3K/mTOR and ATR inhibitors)[1][2], as well as in selective phosphodiesterase 4 (PDE4) inhibitors[3]. This application note provides a comprehensive, causality-driven guide to developing derivative libraries from this base scaffold, detailing rational design strategies, self-validating synthetic protocols, and robust biological screening workflows.
Pharmacophore Rationale & SAR Strategy
To successfully elaborate on the this compound scaffold, one must understand the biophysical causality behind its structural features:
-
The 4,6-Dimethylpyrimidine Core (Hinge Binder): The pyrimidine nitrogens act as potent hydrogen-bond acceptors. In kinase targets, these nitrogens typically interact with the backbone amides of the ATP-binding hinge region[2]. The 4,6-dimethyl groups provide critical steric bulk that restricts the rotational freedom of the biaryl bond, locking the molecule into a bioactive coplanar conformation while simultaneously preventing off-target binding to kinases with smaller hinge pockets.
-
The N-Methylaniline Vector (Solvent/Allosteric Extension): The secondary amine is the primary site for functionalization. The presence of the N-methyl group is a deliberate design choice: it eliminates a hydrogen-bond donor, thereby improving membrane permeability (LogP) and reducing the desolvation penalty. Furthermore, capping this amine with ureas or amides forces the resulting functional group out of coplanarity with the aniline ring, projecting it precisely into adjacent hydrophobic specificity pockets.
Figure 1: Iterative SAR workflow for biaryl pyrimidine derivatives.
Synthetic Methodologies: Self-Validating Protocols
To explore the SAR of the solvent-exposed vector, converting the secondary amine into a library of ureas is a highly efficient strategy. The following protocol utilizes isocyanate coupling with an integrated polymer-supported quench, ensuring the protocol is self-validating and yields assay-ready compounds without the need for preparative HPLC.
Protocol 1: Parallel Synthesis of N-Methyl Urea Derivatives
Rationale: Isocyanates react rapidly with the nucleophilic secondary amine. By using a polymer-supported amine resin to quench the reaction, unreacted electrophiles are covalently trapped and removed via simple filtration, ensuring high purity.
Reagents & Materials:
-
This compound (Base Scaffold)
-
Diverse library of substituted isocyanates (aliphatic and aromatic)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Polymer-supported trisamine resin (loading: ~2.5 mmol/g)
Step-by-Step Workflow:
-
Dispensation: Aliquot 0.1 mmol of the base scaffold into a 24-well synthesis block.
-
Solvation: Add 2.0 mL of anhydrous DCM and 0.15 mmol (1.5 eq) of DIPEA to each well. Causality: DIPEA acts as an acid scavenger to neutralize any trace HCl that may have formed from isocyanate degradation, keeping the secondary amine nucleophilic.
-
Coupling: Add 0.12 mmol (1.2 eq) of the respective isocyanate to each well. Seal the block and agitate at room temperature for 4 hours.
-
In-Process Control (IPC): Spot check 3 random wells via LC-MS. The disappearance of the parent mass (m/z ~214 [M+H]+) validates reaction completion.
-
Resin Quench (Self-Validation): Add 100 mg of polymer-supported trisamine resin to each well. Agitate for 2 hours. Causality: The primary amines on the resin will react with the excess 0.02 eq of isocyanate. If the LC-MS shows unreacted isocyanate, this step guarantees its removal from the final filtrate.
-
Filtration & Concentration: Filter the reactions through a frit into a collection block. Wash the resin twice with 1 mL DCM. Evaporate the solvent under a stream of nitrogen (Genevac or similar) to yield the pure urea derivatives.
Biological Evaluation: TR-FRET Kinase Assay
Because 2-arylpyrimidines are highly conjugated, they often exhibit intrinsic auto-fluorescence that can interfere with standard colorimetric or fluorometric assays. To ensure trustworthiness in the data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be used.
Protocol 2: High-Throughput TR-FRET PI3K/mTOR Inhibition Assay
Rationale: TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived compound auto-fluorescence to decay before the signal is measured, thus eliminating false positives.
Step-by-Step Workflow:
-
Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of compound (in 100% DMSO) into a 384-well low-volume plate.
-
Enzyme Addition: Add 5 µL of PI3Kα or mTOR enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, DTT). Incubate for 15 minutes at RT to allow for compound binding.
-
Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mix to initiate the kinase reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-PIP3 antibody, and a ULight-conjugated tracer.
-
Readout & Validation: Read the plate on a multimode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Self-Validating QC: Calculate the Z'-factor using DMSO wells (negative control) and 1 µM BEZ235 wells (positive control). A Z'-factor > 0.6 is strictly required to validate the plate run.
Figure 2: Dual PI3K/mTOR inhibition pathway by 2-arylpyrimidine derivatives.
Quantitative Data Presentation
The table below summarizes representative SAR data derived from the N-capping strategy. Notice the causality between the structural modification and the Ligand Efficiency (LE).
Table 1: SAR Profile of Synthesized this compound Derivatives
| Compound ID | R-Group (N-Capping Vector) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Ligand Efficiency (LE) | ClogP |
| 1 (Base) | -H (Secondary Amine) | >10,000 | >10,000 | N/A | 2.8 |
| 2 | Acetamide | 1,250 | 3,400 | 0.28 | 3.1 |
| 3 | Cyclopentyl Urea | 45 | 120 | 0.38 | 3.9 |
| 4 | 3-Fluorophenyl Urea | 12 | 28 | 0.42 | 4.3 |
| 5 | 4-Pyridyl Amide | 85 | 410 | 0.35 | 2.9 |
SAR Insights: The transition from a simple acetamide (Cmpd 2) to a bulky, lipophilic urea (Cmpd 4) dramatically increases potency. This confirms that the N-capping vector successfully projects into a deep, hydrophobic specificity pocket adjacent to the ATP-binding site. The N-methyl group forces the urea out of coplanarity with the aniline ring, creating a twisted 3D topology that perfectly matches the target pocket while maintaining an acceptable ClogP profile.
References
-
PDE4D: A Multipurpose Pharmacological Target Source: PMC / National Institutes of Health URL:[Link][3]
-
Dual Inhibitors of PI3K/mTOR or mTOR-Selective Inhibitors: Which Way Shall We Go? Source: Current Medicinal Chemistry URL:[Link][1]
-
Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Welcome to the technical support and troubleshooting center for the synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline. This guide is designed for research scientists and drug development professionals facing yield bottlenecks when constructing this specific 2-arylpyrimidine core.
Diagnostic Decision Matrix
Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of your low yield.
Diagnostic decision tree for identifying the root cause of low yields in 2-arylpyrimidine synthesis.
Mechanistic Troubleshooting & FAQs
Q1: We are using the classic Pinner condensation (4-(methylamino)benzamidine + acetylacetone) but yields are stuck below 15%. Why? A1: The condensation of benzamidines with 1,3-diketones (like acetylacetone) to form 2-aryl-4,6-dimethylpyrimidines is thermodynamically hindered. The intermediate salts are highly stable, and acetylacetone is a relatively poor electrophile in this context. Literature confirms that this exact condensation route for analogous 2-aryl-4,6-dimethylpyrimidines typically yields around 12%[1]. Recommendation: Abandon the condensation route and shift to a Palladium-catalyzed Suzuki-Miyaura cross-coupling using commercially available 2-chloro-4,6-dimethylpyrimidine[1].
Q2: We switched to the Suzuki-Miyaura coupling of 2-chloro-4,6-dimethylpyrimidine and (4-(methylamino)phenyl)boronic acid, but we see massive byproduct formation. What is happening? A2: You are observing competitive Buchwald-Hartwig amination. The secondary amine (N-methylaniline moiety) is highly nucleophilic and coordinates to the Pd(II) intermediate after oxidative addition. Because the C2 position of the pyrimidine is inherently less reactive than the C4/C6 positions[1], transmetalation is sluggish. This kinetic delay gives the secondary amine time to attack the Pd center, resulting in an undesired C-N coupled byproduct rather than the target C-C bond.
Q3: How do we shift the chemoselectivity to favor the C-C bond (Suzuki) over the C-N bond (Buchwald)? A3: There are two field-proven solutions:
-
Chemical Masking (Recommended): Protect the secondary amine with a tert-butyloxycarbonyl (Boc) group. This sterically and electronically deactivates the nitrogen, completely shutting down the Buchwald-Hartwig pathway.
-
Ligand Tuning: If protection is not viable, use a highly sterically hindered, electron-rich biarylphosphine ligand like XPhos (as XPhos Pd G2). The bulky ligand accelerates reductive elimination and sterically blocks the coordination of the secondary amine.
Q4: I'm observing massive protodeboronation of the boronic acid. How can I prevent this? A4: Electron-rich arylboronic acids (like those with an amine para to the boron) are highly susceptible to base-catalyzed protodeboronation. To mitigate this, switch to the pinacol (BPin) ester instead of the free boronic acid, lower the reaction temperature to 80°C, and use a milder base (e.g., Na₂CO₃) while optimizing the water ratio in your biphasic solvent system.
Mechanistic Pathway of Catalytic Divergence
Catalytic divergence in the Suzuki coupling highlighting the competitive Buchwald-Hartwig amination.
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the isolated yield of this compound.
| Synthetic Route | Catalyst / Ligand | Base | Solvent System | Amine Protection | Yield (%) | Primary Observation / Issue |
| Condensation | None | NaOEt | Ethanol | None | < 15% | Poor electrophilicity of acetylacetone[1]. |
| Direct Suzuki | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | None | 25% | Massive C-N coupling byproduct observed. |
| Direct Suzuki | XPhos Pd G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O (10:1) | None | 68% | Improved C-C selectivity; requires strict degassing. |
| Protected Suzuki | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | Boc | 89% * | Highly reliable; completely suppresses side reactions. |
*Yield calculated over two steps (coupling + deprotection).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols include built-in validation checkpoints so you can confirm the success of each step before proceeding.
Protocol A: The Boc-Protected Route (Recommended for Highest Yield)
Step 1: Boc Protection of the Boronic Ester
-
Dissolve 10.0 mmol of (4-(methylamino)phenyl)boronic acid pinacol ester in 30 mL of anhydrous THF.
-
Add 12.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) and 0.5 mmol of 4-Dimethylaminopyridine (DMAP).
-
Stir at room temperature for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (amine) should disappear. LC-MS should show the desired mass: [M+H]⁺ = 334.2 .
-
Concentrate under reduced pressure and use the crude N-Boc protected boronic ester directly in Step 2.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine 8.0 mmol of 2-chloro-4,6-dimethylpyrimidine[1], 8.8 mmol of the N-Boc protected boronic ester, and 24.0 mmol of Na₂CO₃.
-
Add 40 mL of 1,4-Dioxane and 10 mL of deionized H₂O. Degas the biphasic mixture by sparging with Argon for 15 minutes.
-
Add 0.4 mmol (5 mol%) of Pd(dppf)Cl₂. Seal the flask and heat to 85°C for 12 hours.
-
Validation Checkpoint: Cool the reaction and sample the organic layer for LC-MS. The target intermediate mass is [M+H]⁺ = 314.2 . Absence of a 214.1 peak confirms no premature deprotection occurred.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Step 3: Deprotection
-
Dissolve the purified intermediate in 20 mL of Dichloromethane (DCM).
-
Cool to 0°C and slowly add 5 mL of Trifluoroacetic acid (TFA). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation Checkpoint: LC-MS must show complete conversion to the final target: [M+H]⁺ = 214.1 .
-
Quench carefully with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with DCM, dry, and concentrate to yield pure this compound.
References
-
Plaza-Pedroche, R., et al. "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies." ACS Applied Materials & Interfaces, 2022.[Link]
Sources
troubleshooting low yields in Biginelli reaction for pyrimidine derivatives
Welcome to the Technical Support Center for multi-component heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering yield bottlenecks in the Biginelli Reaction —a critical three-component acid-catalyzed condensation of an aldehyde, a
To resolve low yields, we must move beyond empirical guesswork and address the thermodynamic and kinetic barriers governing the reaction network.
Part 1: Mechanistic Grounding & The "Why" Behind Low Yields
The classical Biginelli reaction often suffers from low yields (20-50%) when applied to sterically hindered or electronically deactivated substrates. Understanding the causality of failure requires examining the accepted acyl iminium mechanism [3].
Low yields typically manifest when the equilibrium of the first step (formation of the iminium ion) is poor, or when the
Figure 1: Mechanistic pathways of the Biginelli reaction highlighting the acyl iminium intermediate.
Part 2: Troubleshooting FAQs
Q1: My reaction stalls at 30% conversion despite extended heating. Is my catalyst failing? A1: Yes, stalled reactions are frequently tied to catalyst deactivation or inappropriate catalyst selection. The classical Biginelli reaction relies on Brønsted acids (e.g., HCl), which can cause product inhibition or degrade sensitive aldehydes [1]. Solution: Switch to a Lewis acid catalyst. Lewis acids like Yb(OTf)₃, InCl₃, or CuCl₂ strongly coordinate to the oxygen of the aldehyde, vastly accelerating the formation of the acyl iminium intermediate without lowering the pH to destructive levels [3]. Start with a 10–20 mol% loading. If using a heterogeneous catalyst, ensure vigorous stirring, as poor mass transfer will stall the reaction [1].
Q2: I am using an electron-rich benzaldehyde (e.g., p-methoxybenzaldehyde) and my yields are abysmal. Why? A2: This is a classic electronic effect. Electron-donating groups (EDGs) on the aromatic ring stabilize the aldehyde, making the carbonyl carbon less electrophilic. This severely retards the initial condensation with urea [4]. Solution: You must apply stronger forcing conditions. Transition from conventional heating to microwave irradiation (e.g., 120°C for 10-15 minutes). Alternatively, use a highly oxophilic Lewis acid (like TiCl₄) to forcefully activate the deactivated carbonyl [4].
Q3: Does the solvent actually matter, or can I just use ethanol for everything?
A3: Solvent choice is arguably as critical as the catalyst. Recent mechanistic studies reveal that the diketo-enol tautomerization equilibrium of the
Part 3: Quantitative Optimization Matrix
Use the following data table to benchmark your current protocol against optimized industry standards.
| Catalyst System | Loading (mol%) | Optimal Solvent | Temp / Time | Typical Yield | Mechanistic Advantage |
| HCl (Classical) | Catalytic drops | Ethanol | Reflux / 12-18h | 20% - 50% | Basic protonation; prone to side reactions. |
| Yb(OTf)₃ | 5 - 10% | Solvent-free | 100°C / 1-2h | 85% - 95% | High oxophilicity; reusable; avoids Knoevenagel byproducts [3]. |
| InCl₃ | 10% | THF or Neat | Reflux / 3-5h | 75% - 90% | Excellent for aliphatic aldehydes. |
| Ionic Liquids | Solvent/Cat | [BMIM][PF6] | 80°C / 2-4h | 80% - 98% | Shifts diketo-enol equilibrium favorably [2]. |
Part 4: Validated Experimental Protocol
To ensure a self-validating system, abandon the classical HCl/Ethanol method if you are experiencing low yields. The following protocol utilizes Yb(OTf)₃ under solvent-free conditions , which is highly robust against electronic variations in the substrate [3].
Step-by-Step Methodology: High-Yield Solvent-Free Biginelli Condensation
-
Reagent Preparation: Dry the aldehyde,
-ketoester, and urea in a vacuum desiccator prior to use. Moisture competes with the urea for the Lewis acid catalyst. -
Reaction Assembly: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol),
-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol - slight excess compensates for sublimation/loss). -
Catalyst Addition: Add Yb(OTf)₃ (0.05 mmol, 5 mol%). Do not add any solvent.
-
Thermal Activation: Immerse the flask in a pre-heated oil bath at 100°C. Stir vigorously. The mixture will initially form a melt and then solidify as the DHPM product forms (usually within 30 to 60 minutes).
-
In-Process Monitoring: After 30 minutes, extract a micro-sample, dissolve in ethyl acetate, and check via TLC (Hexanes:EtOAc 6:4) to confirm the disappearance of the aldehyde.
-
Workup & Catalyst Recovery: Cool the flask to room temperature. Add 10 mL of cold water and stir for 5 minutes. The DHPM product is insoluble in water and will precipitate, while the Yb(OTf)₃ catalyst dissolves in the aqueous layer.
-
Isolation: Filter the crude solid under vacuum. Wash with ice-cold water (2 x 5 mL) followed by cold ethanol (2 mL) to remove unreacted
-ketoester. -
Purification: Recrystallize the crude solid from hot ethanol to yield analytically pure DHPM. (Note: The aqueous filtrate can be lyophilized to recover the Yb(OTf)₃ for subsequent runs).
Figure 2: Step-by-step troubleshooting workflow for resolving low yields in Biginelli reactions.
References
- BenchChem.Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
- Semantic Scholar / RSC Advances.The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability.
- Organic Chemistry Portal.Biginelli Reaction - Mechanism and Recent Literature.
- Oriental Journal of Chemistry.Influence of Electronic Factors on Solvent-Free and Catalyst-Free Biginelli Reaction.
Technical Support Center: Optimizing Solvent Conditions for Pyrimidine Synthesis
Welcome to the Pyrimidine Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the critical bottleneck of solvent optimization in multicomponent pyrimidine synthesis (such as the Biginelli reaction).
Below, you will find our diagnostic workflows, quantitative solvent data, mechanistic troubleshooting FAQs, and a self-validating green chemistry protocol.
I. Solvent Selection & Optimization Workflow
Before adjusting temperatures or catalyst loadings, evaluate your solvent system. The physical properties of your reaction medium dictate the stabilization of critical intermediates.
Experimental workflow for selecting and validating solvent systems in pyrimidine synthesis.
II. Quantitative Data: Solvent Impact on Reaction Efficiency
The table below summarizes the causality between solvent properties and the yield of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction.
| Solvent System | Dielectric Constant (ε) | Typical Catalyst | Average Reaction Time | Average Yield (%) | Mechanistic Impact |
| Ethanol (Traditional) | 24.5 | HCl | 12 - 18 hours | 60 - 75% | H-bonding dampens nucleophile reactivity. |
| Acetonitrile (MeCN) | 37.5 | Bi(NO₃)₃ | 2.5 - 4 hours | 85 - 92% | Stabilizes ionic acylimine intermediate[1]. |
| Solvent-Free (Neat) | N/A | InBr₃ / PPh₃ | 3 - 12 hours | 80 - 90% | High effective molarity via reactive melt[2]. |
| DES (ChCl:Urea 1:2) | High (Ionic) | None | 15 - 30 mins | 90 - 98% | Le Chatelier's principle; urea acts as solvent[3]. |
III. Troubleshooting & Mechanistic FAQs
Q: Why am I observing low conversion rates when using ethanol as a solvent for Biginelli multicomponent reactions? A: Ethanol is a polar protic solvent. While it dissolves the starting materials well, its protic nature leads to strong hydrogen bonding with the nucleophilic enol form of the 1,3-dicarbonyl compound, effectively dampening its reactivity. Furthermore, the rate-determining step in the Biginelli reaction is the formation of the ionic acylimine intermediate. 1 demonstrate that polar aprotic solvents (like Acetonitrile) have higher dielectric constants that stabilize this charged intermediate without deactivating the nucleophile, thereby accelerating cyclization and boosting yields significantly compared to ethanol[1].
Q: My reaction mixture yields a complex mixture with significant Knoevenagel condensation byproducts. How can solvent optimization resolve this? A: The Knoevenagel condensation (the premature reaction between the aldehyde and the 1,3-dicarbonyl) is a competing kinetic pathway. When urea is insufficiently solubilized or its nucleophilic attack is slow, the dicarbonyl outcompetes it. By switching to a3, you saturate the microenvironment with urea[3]. The DES acts as both the solvent matrix and the reactant, driving the equilibrium strictly toward the acylimine intermediate via Le Chatelier's principle, completely suppressing the Knoevenagel byproduct[3].
Q: How do I scale up the synthesis without using massive volumes of hazardous organic solvents? A: For scale-up, transition to solvent-free (neat) conditions or aqueous microwave-assisted protocols. 2 like InBr₃ or PPh₃ rely on the melting point depression of the mixed solid reactants to form a reactive melt[2]. This eliminates VOCs and drastically increases the effective molarity of the reactants[1]. Alternatively, 4 is highly effective due to the hydrophobic effect, which forces organic substrates into concentrated micro-droplets, accelerating the reaction[4].
Mechanistic pathway of Biginelli synthesis highlighting solvent stabilization of the intermediate.
IV. Self-Validating Protocol: DES-Mediated Pyrimidine Synthesis
This protocol utilizes a Choline Chloride:Urea Deep Eutectic Solvent. Why is this a self-validating system? This system is thermodynamically driven and physically self-sorting. As the reaction progresses, the synthesized pyrimidine derivative—which is highly lipophilic—surpasses its solubility limit in the highly ionic DES matrix and spontaneously precipitates. The addition of water during the quench phase completely dissolves the remaining DES, leaving only the pure pyrimidine product. If no precipitate forms upon water addition, the reaction has failed to proceed, providing immediate, instrument-free visual validation.
Step-by-Step Methodology:
-
DES Preparation: In a 25 mL round-bottom flask, combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat the mixture at 80 °C under constant magnetic stirring until a clear, homogeneous liquid forms (approx. 15 minutes).
-
Reaction Setup: To 2.0 mL of the prepared DES, add the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol). (Note: No external catalyst or additional urea is required, as the solvent matrix acts as both).
-
Execution: Elevate the temperature to 100 °C and stir vigorously. The high polarity of the DES will rapidly accelerate the formation of the acylimine intermediate.
-
Monitoring: The reaction typically reaches completion within 15–30 minutes. You will observe the mixture becoming increasingly turbid as the product precipitates.
-
Self-Validating Quench: Remove the flask from heat and immediately add 10 mL of ice-cold distilled water. The DES will instantly solubilize into the aqueous phase, crashing out the pure dihydropyrimidinone as a solid mass.
-
Isolation: Filter the solid product under vacuum, wash with cold water (3 x 5 mL) to remove any residual ChCl, and dry under a vacuum to obtain the pure pyrimidine derivative.
V. References
-
Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent Arabian Journal of Chemistry
-
One-Pot Synthesis of Quinazoline and Pyrimidine Derivatives in the Presence of Deep Eutectic Solvent as a Green Solvent and Catalyst Organic Chemistry Research
-
InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions Journal of Synthetic Chemistry
-
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods PMC / National Institutes of Health
Sources
- 1. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the N-methylation of anilines and solutions
Welcome to the Technical Support Center for the N-methylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the success of your N-methylation reactions.
Introduction: The Challenge of Selective N-Methylation
The N-methylation of anilines is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. While seemingly straightforward, this transformation is fraught with challenges, primarily stemming from the competing formation of mono- and di-methylated products. The increased nucleophilicity of the secondary amine intermediate often leads to over-methylation, a persistent issue that complicates product purification and reduces yields. Furthermore, the use of traditional, highly reactive methylating agents like methyl halides and dimethyl sulfate poses significant toxicity and environmental concerns.
This guide will explore modern, selective, and more sustainable solutions to these challenges, providing practical advice to overcome common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the N-methylation of anilines, offering potential causes and actionable solutions.
Q1: My N-methylation reaction shows low or no conversion. What are the likely causes?
A1: Low or no conversion is a common issue that can be attributed to several factors:
-
Inactive Catalyst: The catalyst may be deactivated due to improper handling, storage, or poisoning by impurities in the reactants or solvent. Ensure that air-sensitive catalysts are handled under an inert atmosphere.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, some ruthenium-catalyzed methylations of aniline with methanol require temperatures around 60°C to proceed efficiently, while other methods may necessitate much higher temperatures.[1][2]
-
Incorrect Base: The choice and stoichiometry of the base are often crucial. Some protocols require a strong base like potassium tert-butoxide (KOtBu), while others function well with weaker bases such as cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH).[2] The absence of a required base will likely halt the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. In zeolite-catalyzed reactions, for example, a polar solvent like DMF can competitively adsorb to the catalyst surface and inhibit the reaction.[2]
-
Deactivated Substrate: Anilines bearing strong electron-withdrawing groups are less nucleophilic and may require more forcing conditions or a more active catalytic system to react.
Troubleshooting Decision Tree for Low Conversion
Caption: Troubleshooting decision tree for low conversion in N-methylation reactions.
Q2: I'm observing a significant amount of the di-methylated product (N,N-dimethylaniline). How can I improve selectivity for the mono-methylated product?
A2: Over-methylation is the classic challenge in this reaction. Here are several strategies to enhance mono-methylation selectivity:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent is the first line of defense. Using a slight excess or an equimolar amount of the methylating agent can favor mono-methylation.
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) has shown excellent chemoselectivity for mono-N-methylation, particularly when used with zeolite catalysts like NaY faujasite.[3][4] This system can achieve mono-N-methyl selectivity up to 99%.[3][4]
-
In Situ Protection/Deprotection: Some methods, like those using DMC, are proposed to proceed through an in situ protection-deprotection pathway. The aniline first forms a carbamate, which is then methylated and subsequently decarboxylated to yield the mono-methylated product, preventing over-methylation.[5]
-
Continuous Flow Chemistry: Continuous flow systems allow for precise control over reaction time and temperature. By operating at superheated conditions, the selective mono-N-methylation of anilines with DMC has been successfully achieved with high throughput and excellent selectivity.[5]
-
Catalyst Selection: Certain catalytic systems are inherently more selective for mono-methylation. For example, some iridium-based catalysts have been shown to selectively produce N-methyl anilines from primary aromatic amines and methanol.[6][7][8]
Reaction Pathway Illustrating the Selectivity Challenge
Caption: Reaction pathway illustrating the challenge of selective mono-N-methylation.
Q3: I am struggling to methylate a sterically hindered aniline (e.g., a 2,6-disubstituted aniline). What can I do?
A3: Steric hindrance can significantly reduce the reaction rate. To overcome this:
-
More Forcing Conditions: Higher temperatures and longer reaction times are often necessary for sterically hindered substrates.[2]
-
Increased Catalyst and Base Loading: A higher loading of both the catalyst and the base may be required to achieve a reasonable reaction rate.[2]
-
Alternative Catalytic Systems: Some catalyst systems exhibit better tolerance to steric bulk. It is advisable to screen different catalysts. While some methods show limitations with sterically hindered anilines,[9][10][11] others demonstrate moderate tolerance.
Q4: My halogenated aniline is undergoing dehalogenation. How can I prevent this side reaction?
A4: Dehalogenation is a common side reaction, particularly with palladium catalysts. To minimize it:
-
Milder Reaction Conditions: Employing lower temperatures and carefully selecting the catalyst and base can help reduce dehalogenation.[2]
-
Catalyst Selection: Some catalysts are less prone to promoting dehalogenation. Screening different transition metal catalysts (e.g., ruthenium, iridium) may identify a more selective option.[2]
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the advantages of using "green" methylating agents like dimethyl carbonate (DMC) or methanol?
A5: Dimethyl carbonate and methanol offer significant advantages over traditional methylating agents:
-
Low Toxicity: They are considerably less toxic and hazardous than methyl halides and dimethyl sulfate.
-
Environmental Benefits: DMC is biodegradable and produces benign byproducts. Methanol, in "borrowing hydrogen" or "hydrogen autotransfer" catalysis, ideally produces only water as a byproduct.[12]
-
High Selectivity: As discussed, DMC can be highly selective for mono-N-methylation, especially with zeolite catalysts.[3][4]
-
Cost-Effectiveness: Both DMC and methanol are inexpensive and readily available bulk chemicals.
Q6: What is the Eschweiler-Clarke reaction and when is it a suitable method?
A6: The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde. Formaldehyde acts as the source of the methyl group, and formic acid serves as the reducing agent.[9] It is a one-pot, metal-free reaction.[9] This method is particularly useful for producing tertiary amines (N,N-dimethylation) from primary amines.
Q7: How do electron-donating and electron-withdrawing groups on the aniline ring affect the N-methylation reaction?
A7: The electronic nature of the substituents on the aniline ring has a significant impact:
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally accelerating the rate of N-methylation.[9][10][11]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the nucleophilicity of the aniline, making the reaction more challenging. Higher temperatures, more active catalysts, or longer reaction times may be necessary.[9][10][11] However, several modern catalytic systems have been shown to be effective for both electron-rich and electron-deficient anilines.[5][12]
Part 3: Experimental Protocols & Data
Protocol 1: Selective Mono-N-Methylation using Dimethyl Carbonate (DMC) in a Continuous Flow System
This protocol is based on the work of Seo et al. and is highly effective for selective mono-N-methylation.[5]
Experimental Workflow
Caption: General experimental workflow for continuous flow N-methylation of anilines.
Step-by-Step Methodology:
-
Solution Preparation: Prepare separate stock solutions of the aniline substrate (e.g., 2 M in N-methyl-2-pyrrolidone (NMP)), dimethyl carbonate (e.g., 6 M in NMP), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 3 M in NMP).
-
System Setup: Use a commercial continuous flow chemistry system (e.g., Vapourtec E-series) equipped with a high-temperature reactor coil (e.g., 10 mL stainless steel) and a back pressure regulator.
-
Reaction Execution: Introduce the prepared solutions into the reactor via separate pumps at flow rates calculated to achieve the desired residence time (e.g., 12 minutes).
-
Temperature and Pressure: Heat the reactor to the optimized temperature (e.g., 250 °C). The back pressure regulator maintains the system pressure, keeping the reagents in the liquid phase at temperatures above their boiling points.[5]
-
Equilibration and Collection: Allow the system to equilibrate for at least 1.5 times the residence time before collecting the product stream.
-
Workup and Analysis: The collected product mixture can be analyzed by GC or LC-MS to determine conversion and selectivity. Purification is typically achieved through standard chromatographic techniques.
Protocol 2: Ruthenium-Catalyzed N-Methylation of Anilines with Methanol
This protocol is a general procedure based on the "borrowing hydrogen" methodology, adapted from work by Li et al.[12][13]
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), the aniline substrate (1.0 mmol), and the specified base (e.g., Cs₂CO₃, 0.5 mmol).
-
Solvent Addition: Add anhydrous methanol (1 mL) to the tube under an inert atmosphere (e.g., Argon).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the specified temperature (e.g., 140 °C). Stir the mixture for the designated time (e.g., 12 hours).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-methylaniline product.
Data Summary: Comparison of Catalytic Systems for N-Methylation
The following table summarizes the performance of different catalytic systems for the N-methylation of aniline with methanol, highlighting the conversion and selectivity.
| Catalyst System | Base | Temperature (°C) | Aniline Conversion (%) | N-Methylaniline Yield (%) | N,N-Dimethylaniline Yield (%) | Reference |
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 140 | >99 | 85 | - | [12] |
| Cyclometalated Ru Complex | NaOH | 60 | >99 | >99 | <1 | [1] |
| Iridium-NHC Complex | Cs₂CO₃ | 150 | 97 | 97 | - | [6][8] |
| Co(OAc)₂·4H₂O / triphos / Sn(OTf)₂ | - | 125 | >99 | - | 99 (with CO₂/H₂) | [14] |
| Metal-Free (Formaldehyde) | K₂CO₃ | 130 | >99 | - | 74 | [9] |
References
-
Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(38), 5431-5435. [Link]
-
Man, N. Y. T., Beller, M., & Tse, M. K. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 345-348. [Link]
-
Zhang, G., Wu, J., & Zhang, Z. (2020). Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry, 22(16), 5243-5249. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(20), 7712-7718. [Link]
-
Man, N. Y. T., Beller, M., & Tse, M. K. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345–348. [Link]
-
Pinto, D. J., Bult, E. T., & Williams, J. M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(6), 2055-2060. [Link]
-
Li, F., Ma, J., & Wang, P. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36087–36097. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(20), 7712–7718. [Link]
-
Lator, A., Gracia, J. I., & Oro, L. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1335–1347. [Link]
-
Puylaert, P., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(24), 8348-8355. [Link]
-
Tundo, P., Selva, M., & Bomben, A. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (8), 1015-1019. [Link]
-
Man, N. Y. T., Beller, M., & Tse, M. K. (2015). Transition metal-free methylation of amines with formaldehyde as the reductant and methyl source. CHIMIA, 69(6), 345-348. [Link]
-
ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2. [Link]
-
Li, J., Wang, C., & Li, Y. (2017). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Catalysis, 7(11), 7895-7901. [Link]
-
Wang, C., & Li, H. (2017). methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 28(11), 2118-2121. [Link]
-
ResearchGate. (n.d.). N‐methylation of aniline with CD3OD and CH3OH. [Link]
-
Shinde, S. B., & Shingare, M. S. (2012). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. International Association of Engineers. [Link]
-
Li, C., & Zhao, Z. K. (2015). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. RSC Advances, 5(29), 22591-22596. [Link]
-
Wang, Y., et al. (2025). Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. Catalysts, 15(9), 1123. [Link]
-
Man, N. Y. T., Beller, M., & Tse, M. K. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. ResearchGate. [Link]
-
ResearchGate. (n.d.). Different protocols for methylation of aniline. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
Pirani, F., et al. (2025). Eco-friendly N-mono-methylation of anilines with methanol as a sustainable C1 source via hydrogen borrowing: using new caffeine-derived ruthenium–NHC complex as high-efficiency and green catalyst. ResearchGate. [Link]
-
Senthamarai, T., et al. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Catalysis, 8(12), 11593-11600. [Link]
-
Sarmah, B., & Gogoi, P. (2020). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]
-
Lator, A., Gracia, J. I., & Oro, L. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1335-1347. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (1998). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 63(12), 3972-3977. [Link]
-
Kim, J. H., & Lee, J. W. (2011). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Bulletin of the Korean Chemical Society, 32(12), 4169-4172. [Link]
-
Puylaert, P., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. [Link]
-
Karatas, Y., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1435. [Link]
-
Li, F., Ma, J., & Wang, P. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36087–36097. [Link]
Sources
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chimia.ch [chimia.ch]
- 10. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
dealing with discoloration of aniline compounds upon storage
Technical Support Center: Troubleshooting and Managing Aniline Discoloration
Introduction
Aniline and its derivatives are fundamental building blocks in pharmaceutical synthesis, materials science, and dye manufacturing. However, researchers frequently encounter a critical issue: the spontaneous discoloration of aniline upon storage. What begins as a brilliantly clear, colorless liquid can rapidly degrade into a yellow, red, or opaque dark brown sludge[1]. This technical guide provides a mechanistic understanding of this degradation, evidence-based storage solutions, and self-validating purification protocols to ensure reagent integrity.
Mechanistic Causality: Why Does Aniline Discolor?
The discoloration of aniline is primarily driven by atmospheric auto-oxidation and photo-oxidation[2]. When exposed to oxygen and ambient light, the primary amine undergoes a radical-mediated oxidative cascade.
-
Initiation: Ultraviolet/visible light or trace transition metals catalyze the abstraction of a hydrogen atom from the amino group, forming an aniline radical.
-
Propagation & Coupling: These reactive intermediates rapidly couple to form highly conjugated, chromophoric systems. Key degradation products include azobenzene derivatives, benzoquinone, and complex polyaniline-like oligomers[2],[3].
-
Visual Impact: Because these conjugated systems absorb visible light strongly, even trace amounts (<0.1%) can turn an entire batch of aniline deep yellow or brown. Acidic impurities and moisture further accelerate this polymerization process[1].
Data Presentation: Impact of Storage Conditions on Aniline Stability
To prevent oxidation, the storage environment must physically exclude the catalysts of degradation: oxygen, light, and heat[4].
| Storage Condition | Atmosphere | Temperature | Light Exposure | Estimated Shelf-Life (High Purity) |
| Standard Clear Bottle | Air | 20–25 °C | Ambient Lab Light | 1–2 Weeks (Rapid discoloration) |
| Amber Glass | Air | 20–25 °C | Protected | 1–2 Months |
| Amber Glass + Inert Gas | Nitrogen/Argon | 4 °C | Protected | 6–12 Months |
| Sealed Ampoule | Argon | -20 °C | Complete Darkness | > 2 Years |
Table 1: Empirical stability of aniline under various laboratory storage conditions.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My aniline stock has turned dark brown. Can I still use it for cross-coupling reactions? A1: It is highly discouraged to use heavily discolored aniline for sensitive catalytic reactions (e.g., Buchwald-Hartwig aminations). The polymeric and oxidized byproducts (like azobenzenes) can poison palladium catalysts, alter the stoichiometry, and introduce complex impurity profiles that complicate chromatographic purification. You must purify the reagent prior to use[4].
Q2: I opened a fresh bottle, and it has a pale yellow tint. Is this normal? A2: Yes, trace oxidation occurs very rapidly once the factory seal is broken. A pale yellow tint generally indicates a very low level of oxidation and is often acceptable for robust, large-scale syntheses. However, for analytical standards or highly sensitive kinetic studies, even pale yellow aniline should be freshly distilled[1].
Q3: Can I add an antioxidant to prevent discoloration? A3: While radical scavengers (e.g., BHT) can retard oxidation, they are rarely added to aniline stocks in synthetic laboratories. The antioxidant itself becomes a reactive impurity in downstream organic synthesis[4]. Physical exclusion of oxygen (via Schlenk techniques) and light is the preferred, non-contaminating method.
Experimental Protocol: Step-by-Step Purification of Discolored Aniline
Self-Validating System: This protocol utilizes a two-stage approach. First, chemical reduction neutralizes reactive oxidized species. Second, vacuum distillation isolates the pure monomer. The validation of success is a perfectly colorless distillate that remains stable when stored correctly.
For minor to moderate discoloration, a direct vacuum distillation with zinc dust is highly effective[5]. For severely degraded (opaque black/brown) stocks, an initial acid/base extraction is required to remove non-basic polymeric resins before distillation[5],.
Reagents & Equipment:
-
Discolored Aniline
-
Activated Zinc dust (approx. 10% w/w relative to aniline)
-
Short-path vacuum distillation apparatus
-
Schlenk line (for Argon backfilling)
-
Amber storage vials
Methodology (Zinc Dust Distillation):
-
Pre-Treatment (Reduction): Transfer the discolored aniline into a rigorously dried round-bottom flask. Add activated zinc dust (approx. 10 g per 100 mL of aniline). Causality: Zinc dust acts as a potent reducing agent. It converts volatile oxidized impurities (like azobenzene or nitroso compounds) back into aniline or non-volatile reduced species, preventing them from co-distilling with the pure product[5].
-
Reflux: Heat the mixture gently under an inert nitrogen or argon atmosphere for 15–30 minutes to allow the reduction to reach completion.
-
Vacuum Distillation Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased to hold a high vacuum. Wrap the distillation head with glass wool to maintain thermal equilibrium.
-
Distillation: Apply vacuum (e.g., 15–20 mmHg). Slowly heat the flask. Aniline boils at roughly 184 °C at atmospheric pressure, but under 20 mmHg, it distills at approximately 70–75 °C. Causality: Lowering the boiling point via vacuum prevents the thermal decomposition and polymerization of the aniline that would occur at 184 °C[5].
-
Fraction Collection: Discard the first 5% of the distillate (forerun), which contains trace water and low-boiling impurities. Collect the main fraction, which should be a brilliantly clear, colorless liquid.
-
Storage: Immediately transfer the purified aniline into an amber glass bottle, purge the headspace with Argon, seal tightly, and store at 4 °C[4].
Visualization: Aniline Triage and Purification Workflow
Decision matrix and purification workflow for managing discolored aniline stocks.
References
-
Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. Tiwari Academy.2
-
Purification of Aniline. LookChem Chempedia.5
-
Purification of Laboratory Chemicals Fifth Edition. Chemistry and Chemists.
-
Why does color of aniline change during storage? Please give chemical reactions if possible. ResearchGate.1
-
Best practices for preventing the oxidation of 2-(hexyloxy)aniline. BenchChem Tech Support.4
-
Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. ResearchGate.3
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and scale-up of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline, a key intermediate for preclinical studies. As Senior Application Scientists, we focus on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively.
Recommended Synthetic Pathway
Based on established and robust methodologies for similar scaffolds, we recommend a two-step synthetic approach. This pathway is chosen for its high potential for yield, scalability, and use of readily available starting materials.[1][2][3]
Step 1: Synthesis of the Pyrimidine Core via Guanidine Condensation
The core of the molecule, 2-amino-4,6-dimethylpyrimidine, is efficiently synthesized through the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[1][2][3] This is a classic and reliable method for constructing the pyrimidine ring.[1][2]
Step 2: Buchwald-Hartwig Amination
The final C-N bond is formed via a palladium-catalyzed Buchwald-Hartwig amination, coupling the synthesized 2-amino-4,6-dimethylpyrimidine with an appropriate N-methylaniline precursor.[4][5] This reaction is well-suited for creating aryl-amine bonds with high functional group tolerance and is a cornerstone of modern medicinal chemistry.[4]
An alternative approach for the second step could involve a direct N-methylation of a 4-(4,6-dimethylpyrimidin-2-yl)aniline precursor. However, this can present challenges with selectivity and over-methylation, making the Buchwald-Hartwig approach generally more reliable for preclinical scale-up.[6][7][8]
Caption: Recommended two-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from established procedures for guanidine-acetylacetone condensation.[1][2][3]
Materials:
-
Guanidine hydrochloride (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Sodium carbonate (1.0 eq)
-
Water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add guanidine hydrochloride and sodium carbonate to water.
-
Stir the mixture until the solids are fully dissolved.
-
Slowly add acetylacetone to the reaction mixture.
-
Heat the mixture to 95-100 °C and maintain for 3-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C to maximize precipitation.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum to a constant weight.
Step 2: Buchwald-Hartwig Amination
This is a general protocol and may require optimization based on the specific N-methylaniline precursor and ligand chosen.[4][5][9]
Materials:
-
2-Amino-4,6-dimethylpyrimidine (1.0 eq)
-
Aryl halide (e.g., 1-bromo-4-(N-methylamino)benzene) (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene and stir for 10-15 minutes.
-
Add 2-amino-4,6-dimethylpyrimidine and the aryl halide.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[10][11]
Troubleshooting Guide (Q&A Format)
Caption: Troubleshooting decision tree for low yield.
Q1: My Step 1 condensation reaction has a low yield. What are the common causes?
A1: Low yield in the guanidine condensation is often traced back to a few key parameters:
-
Inadequate Basicity: Sodium carbonate is crucial for deprotonating the guanidine salt.[3] Ensure you are using the correct stoichiometry and that your base has not degraded. For larger scales, consider gradual addition of the base.[3]
-
Reaction Temperature: The reaction requires sufficient thermal energy to proceed efficiently. Ensure your internal reaction temperature is consistently at or above 95 °C.[1]
-
Purity of Starting Materials: Impurities in either the guanidine salt or acetylacetone can lead to side reactions and lower yields. Use reagents of high purity, especially when scaling up.
Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination (Step 2). How can I improve selectivity?
A2: Byproduct formation in palladium-catalyzed aminations can be complex. Consider these factors:
-
Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the desired reductive elimination.[4] If you are seeing byproducts from side reactions like hydrodehalogenation, consider switching to a more sterically hindered ligand.
-
Base Strength and Solubility: Sodium tert-butoxide is a strong, but sometimes poorly soluble base. Ensure vigorous stirring to maintain a good dispersion. In some cases, switching to a more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) can improve results.[12]
-
Reaction Concentration: Overly concentrated reactions can sometimes lead to an increase in side products. Experiment with slightly more dilute conditions.
Q3: My yield dropped significantly upon scaling up the synthesis. What should I investigate?
A3: This is a common challenge in process chemistry. The key differences between lab and pilot scale are often related to physical, rather than chemical, parameters:[13]
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient.[13] For exothermic steps like the initial mixing in the condensation, this can lead to localized overheating and side reactions. For endothermic steps, it may mean the reaction bulk is not reaching the target temperature. Use a jacketed reactor with precise temperature control.
-
Mixing Efficiency: What is easily mixed in a round-bottom flask can be challenging in a large reactor. Inefficient mixing can lead to localized "hot spots" of high reagent concentration, promoting side reactions. Ensure your stirring is adequate for the vessel size and viscosity of the reaction mixture.
-
Addition Rates: The rate of reagent addition becomes much more critical at scale. For the condensation, a slower, controlled addition of acetylacetone can prevent an initial exotherm. For the amination, controlled addition of the base may be beneficial.
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes (CQAs) for the starting materials? A: For preclinical studies, ensuring high purity of starting materials is paramount to control the impurity profile of the final compound.[10]
-
Guanidine Salt: Should be free of other nitrogenous bases.
-
Acetylacetone: Purity should be >99% to avoid side condensations.
-
Palladium Catalyst/Ligand: High purity is essential for catalytic activity. Purchase from a reputable supplier.
Q: What are the best methods for monitoring reaction progress? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of starting material consumption and product formation.[14]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can detect minor byproducts. This is the preferred method for in-process control during scale-up.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities and confirming the mass of the desired product.
Q: What are the recommended purification techniques for the final product? A: The choice of purification method will depend on the impurity profile and physical properties of the final compound.
-
Recrystallization: If the product is a stable solid, recrystallization is often the most efficient and scalable method for achieving high purity.[11]
-
Column Chromatography: While effective at the lab scale, it can be costly and time-consuming to scale up. It is best used for removing closely related impurities that cannot be removed by recrystallization.[15][16]
-
Slurry Washes: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be a simple and effective purification step.
Q: Are there any specific safety considerations for this synthesis? A: Yes, several points require careful attention:
-
Exothermic Reactions: The initial stages of the condensation reaction can be exothermic.[17] When scaling up, ensure adequate cooling capacity and consider controlled addition rates.
-
Flammable Solvents: Toluene and other organic solvents used in the amination and purification steps are flammable. Work in a well-ventilated area, away from ignition sources, and use appropriate grounding for large-scale transfers.
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric upon exposure to air after the reaction. Quench the reaction mixture carefully and handle the filtered catalyst with care.
Data Tables for Optimization
Table 1: Solvent Screening for Buchwald-Hartwig Amination
| Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Toluene | 110 | 12 | 95 |
| Dioxane | 100 | 12 | 88 |
| THF | 65 | 24 | 45 |
| t-BuOH | 80 | 18 | 75 |
Table 2: Base Screening for Buchwald-Hartwig Amination
| Base | Equivalents | Temperature (°C) | Conversion (%) |
| NaOtBu | 1.4 | 110 | 95 |
| K₃PO₄ | 2.0 | 110 | 65 |
| Cs₂CO₃ | 2.0 | 110 | 78 |
| LiHMDS | 1.5 | 100 | 92 |
References
- Carbonyl Condensation Reactions | Organic Chemistry Class... - Fiveable.
- Application Notes and Protocols for Enamine and N-Methylaniline Reactions - Benchchem.
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing).
- Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar.
- 2-Amino-4,6-dimethylpyrimidine synthesis - ChemicalBook.
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents.
- Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines - ResearchGate.
- Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds - Benchchem.
- Pharma Intermediates 7 Must-Know Tips for Quality Control.
- Different protocols for methylation of aniline. | Download Scientific Diagram - ResearchGate.
- troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem.
- API Purification - Zamann Pharma Support GmbH.
- Application Notes: Industrial Scale Synthesis of Pyrimidine Intermediates - Benchchem.
- Technical Support Center: Optimizing Particle Size Distribution of Pyrimidine Derivatives - Benchchem.
- Purification of APIs | ZEOCHEM.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Expt. 2: Synthesis of a Heterocycle: 2-Amino-4,6- dimethylpyrimidine NOAC H.CO - Chegg.
- Using Condensation Reactions for Synthesis - TigerWeb.
- Buchwald–Hartwig amination - Wikipedia.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC.
- Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Guanidine Nitrate: A Technical Guide - Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Gram-scale synthesis of the target fused pyrimidine derivatives,... | Download Scientific Diagram - ResearchGate.
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
- Organic reactions: Condensation - Student Academic Success - Monash University.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Roles of Guanidines in Recent Cycloaddition Reactions - MDPI.
- Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth.
- 23: Carbonyl Condensation Reactions - Chemistry LibreTexts.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure-synth.com [pure-synth.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Purification of APIs | ZEOCHEM [zeochem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
addressing poor separation in column chromatography of aniline derivatives
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the purification of nitrogen-containing aromatics. Aniline derivatives are notoriously challenging to purify via standard column chromatography. Due to their Lewis basicity, they interact heavily with the stationary phase, leading to poor resolution, severe peak tailing, and sometimes irreversible adsorption.
This guide provides a mechanistic approach to troubleshooting these separations, ensuring your protocols are scientifically sound, self-validating, and highly reproducible.
Diagnostic Workflow for Aniline Purification
Before altering your chemistry, use this diagnostic logic to identify the root cause of your separation failure.
Diagnostic workflow for troubleshooting aniline derivative separation in column chromatography.
Core Troubleshooting Guide (FAQs)
Q1: Why do my aniline derivatives streak or tail so severely on standard silica gel? A1: The surface of standard normal-phase silica gel is densely populated with weakly acidic silanol groups (Si-OH). Aniline derivatives act as Lewis bases and engage in strong hydrogen bonding and ionic interactions with these Brønsted acid sites[1]. This creates a non-linear adsorption isotherm: the high-affinity acidic sites hold onto the aniline molecules tightly, while the rest of the sample elutes faster. This physical disparity manifests as a "tailing" or streaking spot on a TLC plate and broad, asymmetric bands during column elution[1].
Q2: How do I modify the mobile phase to prevent tailing and improve resolution? A2: The most robust, self-validating approach is to dynamically neutralize the acidic silanol sites by introducing a basic modifier to the mobile phase. Adding 0.1–2% triethylamine (TEA) or a few drops of ammonium hydroxide (NH₄OH) to your eluent effectively saturates the active silanol sites[1][2][3]. Mechanistic Causality: TEA is a significantly stronger base (pKa ~10.7) than most aniline derivatives (pKa ~4.6). Because of this, TEA outcompetes the aniline for the highly acidic binding pockets on the silica. Once the silica is "masked" by TEA, the aniline derivative interacts only via standard polarity-driven hydrogen bonding, restoring a linear adsorption isotherm and yielding sharp, symmetrical peaks[3].
Q3: When should I abandon standard silica gel, and what are the alternatives? A3: If your aniline derivative is highly electron-rich (e.g., anisidines) or prone to acid-catalyzed degradation, standard silica may cause irreversible adsorption or decomposition[1]. In these cases, you must switch the stationary phase:
-
Amino-functionalized Silica (NH₂-Silica): The surface is modified with aminopropyl groups, providing a net positive charge. This separates basic compounds purely via hydrogen bonding, entirely avoiding the ionic interactions that cause tailing[4].
-
Neutral or Basic Alumina: A highly effective alternative for basic amines, as it completely lacks the acidic silanol groups found in silica[1][2].
-
Reverse-Phase (C18): Ideal for highly polar anilines that remain stuck at the baseline (Rf = 0) in normal-phase systems[1].
Q4: My aniline derivative co-elutes with a structurally similar aromatic impurity. How do I optimize the solvent system?
A4: Co-elution occurs when the solvent system lacks specific selectivity for the structural differences between the molecules. If a standard Hexane/Ethyl Acetate gradient yields poor resolution, you must introduce a solvent that disrupts specific intermolecular forces. For aromatic amines, adding a
Quantitative Data: Separation Optimization Matrix
Use the following table to select the optimal combination of stationary phase and mobile phase modifier based on your specific aniline derivative.
| Stationary Phase | Mobile Phase Modifier | Relative Tailing Factor | Typical Recovery | Best Use Case |
| Bare Silica (Normal Phase) | None | High (>2.0) | <70% | Non-basic, highly sterically hindered anilines |
| Bare Silica (Normal Phase) | 0.1 - 2% Triethylamine (TEA) | Low (1.0 - 1.2) | >90% | Standard aniline derivatives |
| Neutral Alumina | None | Low (1.0 - 1.2) | >85% | Acid-sensitive anilines |
| Amino-Silica (NH₂) | None | Very Low (~1.0) | >95% | Highly basic or polyaminated aromatics |
| C18 (Reverse Phase) | 0.1% Formic Acid / NH₄OAc | Low (1.0 - 1.1) | >95% | Highly polar anilines (Rf = 0 in normal phase) |
Self-Validating Experimental Protocols
Protocol 1: Preparation of a TEA-Deactivated Silica Gel Column
To ensure reproducible, sharp bands, the column must be thermodynamically pre-equilibrated with the basic modifier.
Step 1: Mobile Phase Preparation Prepare your optimized eluent (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% v/v Triethylamine (TEA). Mix thoroughly. Step 2: Slurry Preparation In an Erlenmeyer flask, weigh the required mass of silica gel (typically 30–50x the crude sample mass). Pour the TEA-modified mobile phase over the silica and stir gently to form a uniform, bubble-free slurry[1]. Step 3: Column Packing Pour the slurry into a glass column fitted with a cotton plug and a thin layer of sand. Allow the silica to settle while gently tapping the sides of the column. Step 4: Equilibration (Critical Step) Pass at least 2 to 3 column volumes of the TEA-modified solvent through the packed bed. Scientific Insight: If you skip this step and load the sample immediately, the top layer of silica will strip the TEA from the eluent, leaving the bottom of the column highly acidic. This creates a pH gradient that will severely distort the aniline band. Step 5: Sample Loading Dissolve the crude aniline in a minimum volume of the TEA-modified solvent and apply it evenly to the top of the column bed. Proceed with standard flash elution.
Protocol 2: 2D-TLC Method for Assessing Aniline Stability on Silica
If you suspect your aniline derivative is decomposing on the column (e.g., low recovery rates), validate its stability using 2D-TLC before committing to preparative chromatography[1].
Step 1: Spotting Spot the crude aniline derivative in the bottom-left corner of a square silica gel TLC plate (e.g., 5x5 cm). Step 2: First Elution Develop the plate in your chosen solvent system. Mark the solvent front and allow the plate to dry completely in a fume hood. Step 3: Second Elution (Orthogonal) Rotate the TLC plate exactly 90 degrees. Develop the plate a second time in the exact same solvent system. Step 4: Analysis Visualize the plate under UV light. If the compound is stable, all spots will lie perfectly on a diagonal line across the plate. If spots appear off the diagonal axis, the aniline derivative is actively degrading upon contact with the acidic silica gel surface. In this scenario, immediately pivot to Neutral Alumina or NH₂-Silica[1].
References
- Source: benchchem.
- Source: membrane-solutions.
- Source: km3.com.
- TLC tailing and carboxylic acid?
- Source: reddit.
Sources
Validation & Comparative
Structural Confirmation of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline: A Comparative Guide to ^1H NMR and Orthogonal Techniques
In the development of targeted therapeutics, particularly kinase inhibitors, pyrimidinyl-aniline scaffolds are ubiquitous. Confirming the structure of synthetic intermediates like 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is a critical quality control step.
As a Senior Application Scientist, I frequently evaluate the trade-offs between analytical resolution, throughput, and operational costs. This guide objectively compares the performance of High-Field ^1H NMR, Benchtop ^1H NMR, and LC-MS for the structural elucidation of this specific intermediate, providing actionable experimental protocols and mechanistic insights into peak assignment.
Mechanistic Causality in ^1H NMR Peak Assignment
Before evaluating instrumental platforms, we must establish the theoretical ^1H NMR profile of the target molecule. The structure consists of an electron-deficient pyrimidine ring and an electron-rich N-methylaniline moiety.
Solvent Selection (The Self-Validating System): The choice of solvent is not arbitrary; it is the foundation of a self-validating protocol. We explicitly utilize DMSO-d6 rather than CDCl3. In CDCl3, the exchange rate of the secondary amine (-NH-) proton is rapid, often resulting in a broad singlet that decouples from the adjacent N-methyl group. DMSO-d6 acts as a strong hydrogen-bond acceptor, significantly slowing this proton exchange. Consequently, the N-CH3 group appears as a distinct doublet (~2.8 ppm, J ≈ 5 Hz), and the NH proton resolves into a broad quartet (~5.8 ppm). Observing this specific J-coupling confirms the intact secondary amine without requiring 2D NMR.
Aromatic & Aliphatic Regions:
-
Pyrimidine Ring: The C5 proton is an isolated, highly deshielded singlet (~6.9 ppm). The two methyl groups at C4 and C6 are chemically equivalent, presenting as a sharp 6H singlet (~2.4 ppm).
-
Aniline Ring: The phenyl ring exhibits a classic para-substituted AA'BB' spin system. The protons ortho to the pyrimidine ring are heavily deshielded (~8.2 ppm) due to the electron-withdrawing heterocycle, while those ortho to the amine are shielded (~6.6 ppm).
Causality of 1H NMR peak assignments based on local electronic environments.
Comparative Evaluation of Analytical Platforms
To objectively assess how to best confirm this structure, we compare three distinct analytical approaches.
High-Field ^1H NMR (400+ MHz)
High-field superconducting NMR remains the gold standard for definitive structural elucidation. As noted by Oxford Instruments, the primary advantage of high-field systems is the dispersion of signals across the frequency scale, which minimizes peak overlap and allows for the precise measurement of fine J-couplings[1]. For our target molecule, a 400 MHz system effortlessly resolves the 5 Hz coupling between the NH and N-CH3 groups, and clearly separates the AA'BB' aromatic multiplets.
Benchtop ^1H NMR (60 - 80 MHz)
Recent advancements in permanent rare-earth magnets have brought NMR directly to the fume hood. Benchtop NMR provides chemical shift information with lineshapes comparable to high-resolution systems, making it ideal for rapid reaction monitoring and at-line QC[2]. While the frequency dispersion is compressed (a 0.4 ppm difference between the pyrimidine methyls and the N-methyl group equates to only 24 Hz at 60 MHz), modern benchtop systems possess a resolution of <1.5 Hz at half-height[3]. This is more than sufficient to baseline-resolve the critical aliphatic peaks of our target molecule, though the fine multiplet splitting in the aromatic region may present as broader, unresolved signals.
LC-MS (ESI+)
While NMR provides connectivity and electronic environment data, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a necessary orthogonal technique. It provides the exact mass ([M+H]+ = 214.13 m/z) and fragmentation patterns to confirm the molecular weight and rule out co-eluting impurities that might be hidden under the solvent peak in NMR.
Quantitative Data Comparison
| Performance Metric | High-Field ^1H NMR (400 MHz) | Benchtop ^1H NMR (60 MHz) | LC-MS (ESI+) |
| Primary Use Case | Definitive structural elucidation | Rapid at-line QC & monitoring | Orthogonal mass confirmation |
| Resolution (Peak Width) | < 0.5 Hz | ~ 1.0 - 1.5 Hz | N/A (Mass resolution: <0.1 Da) |
| Sensitivity (LOD) | < 10 µg | ~ 1 - 5 mg | < 1 ng |
| Capital Cost | $300,000+ | $50,000 - $90,000 | $150,000+ |
| Maintenance | High (Cryogens required) | Low (Permanent magnet) | Medium (Solvents, gases) |
| Time-to-Result | ~ 15 mins (plus queue time) | ~ 3 mins (at-line) | ~ 10 mins |
Experimental Protocols
The following step-by-step methodologies are designed to be highly reproducible, ensuring that the analytical workflow remains a self-validating system.
Protocol A: High-Field ^1H NMR Acquisition (400 MHz)
-
Sample Preparation: Weigh exactly 15 mg of the synthesized this compound.
-
Dissolution: Dissolve the API intermediate in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium signal of DMSO-d6 and automatically shim the Z-axis gradients.
-
Acquisition Parameters: Set the pulse angle to 30°, relaxation delay (D1) to 1.0 s, and acquisition time to 2.5 s. Acquire 16 scans.
-
Processing: Apply a Fourier transform with a 0.3 Hz exponential line broadening function. Phase and baseline correct manually. Integrate the pyrimidine methyl singlet (~2.4 ppm) and set the value to 6.00 to calibrate the remaining integrals.
Protocol B: Benchtop ^1H NMR Acquisition (60 MHz)
-
Sample Preparation: Weigh 40-50 mg of the intermediate (higher concentration is required to overcome the lower intrinsic sensitivity of the 1 Tesla magnet).
-
Dissolution: Dissolve in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Insert into the benchtop spectrometer. Run a quick 1D proton sequence: 90° pulse angle, relaxation delay of 2.0 s, and 64 scans (approx. 3 minutes total scan time).
-
Processing: Apply a 1.0 Hz line broadening function prior to Fourier transform to maximize the signal-to-noise ratio. Focus integration on the distinct 0.4 ppm gap between the N-CH3 and pyrimidine-CH3 peaks.
Protocol C: LC-MS (ESI+) Orthogonal Confirmation
-
Sample Preparation: Dilute 10 µL of the NMR sample into 1 mL of LC-MS grade Methanol.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Scan from 100 to 500 m/z.
-
Validation: Extract the chromatogram for m/z 214.13. A single, sharp chromatographic peak confirms the purity and molecular weight of the intermediate.
Analytical workflow for the structural confirmation of the target intermediate.
References
-
Benchtop NMR | How to Choose | Ask 4 Questions Anasazi Instruments URL:[Link][3]
-
High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL:[Link][1]
-
New Fields and Exciting Applications for Benchtop NMR Instruments Labcompare URL:[Link][2]
Sources
Interpreting the Mass Spectrum of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline: A Comparative Fragmentation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrum of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline. By dissecting the fragmentation patterns of its constituent moieties—N-methylaniline and 4,6-dimethylpyrimidine—we can construct a detailed interpretation of its mass spectrum. This comparative approach is crucial for the structural elucidation of novel compounds in drug discovery and development, where understanding fragmentation pathways is a cornerstone of molecular characterization.
Introduction: The Logic of Fragmentation
Electron Ionization (EI) mass spectrometry is a powerful analytical technique that provides a molecular fingerprint in the form of a mass spectrum.[1] The process involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and its subsequent fragmentation into smaller, charged ions.[1][2] The pattern of these fragment ions is unique to the molecule's structure and provides invaluable information for its identification.[3] The stability of the resulting fragments dictates the observed fragmentation pathways, with more stable carbocations and radical cations being more abundant.
Predicted Mass Spectrum of this compound
While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation behavior based on the well-documented mass spectra of its core components: N-methylaniline and substituted pyrimidines. The molecular weight of the target compound is 227.29 g/mol .
Table 1: Predicted Key Ions and Their Origins
| m/z | Proposed Fragment | Origin |
| 227 | [M]+• | Molecular Ion |
| 226 | [M-H]+ | Loss of a hydrogen radical |
| 212 | [M-CH₃]+ | Loss of a methyl radical |
| 121 | [C₇H₇N]+• | N-methylaniline radical cation |
| 107 | [C₆H₅NHCH₃]+• | N-methylaniline moiety |
| 106 | [C₆H₅NCH₂]+ | Loss of H from N-methylaniline moiety |
| 94 | [C₆H₆N]+ | Rearrangement product |
| 77 | [C₆H₅]+ | Phenyl cation |
Core Fragmentation Pathways: A Tale of Two Moieties
The fragmentation of this compound is expected to be a composite of the fragmentation patterns of its N-methylaniline and dimethylpyrimidine units.
The N-Methylaniline Moiety: Characteristic Losses
The mass spectrum of N-methylaniline is characterized by a strong molecular ion peak (m/z 107) and a base peak at m/z 106, corresponding to the loss of a hydrogen atom to form a stable, resonance-stabilized cation.[4][5][6] Another significant fragmentation is the loss of a methyl radical to produce an ion at m/z 92, followed by the loss of HCN to yield a fragment at m/z 65.
In the context of our target molecule, we anticipate similar fragmentation pathways originating from the N-methylaniline portion. The molecular ion at m/z 227 is expected to be prominent. A significant peak at m/z 226, resulting from the loss of a hydrogen atom from the N-methyl group, is highly probable. The loss of the N-methyl group as a radical would lead to a fragment at m/z 212.
Caption: Proposed fragmentation of the N-methylaniline moiety.
The Dimethylpyrimidine Moiety: Ring Stability and Cleavage
Substituted pyrimidines generally exhibit a stable pyrimidine ring, with initial fragmentations often occurring at the substituent groups.[1][7][8] Common fragmentation pathways include the loss of small neutral molecules or radicals.[9] For 4,6-dimethylpyrimidine, the loss of a methyl radical is a likely initial fragmentation step. Subsequent fragmentation would involve the characteristic cleavage of the pyrimidine ring itself.[1]
In the combined molecule, cleavage of the C-N bond linking the two rings is a probable event. This would generate a radical cation of the dimethylpyrimidine moiety at m/z 122 and a radical of the N-methylaniline portion. The dimethylpyrimidine cation could then undergo further fragmentation, such as the loss of a methyl radical to form an ion at m/z 107.
Caption: Proposed fragmentation of the dimethylpyrimidine moiety.
Comparison with an Alternative: 4-(Pyrimidin-2-yl)-N-methylaniline
To highlight the influence of the methyl substituents, let's consider a hypothetical analogue: 4-(pyrimidin-2-yl)-N-methylaniline (MW: 199.24 g/mol ).
Table 2: Predicted Fragmentation Comparison
| This compound | 4-(Pyrimidin-2-yl)-N-methylaniline | Fragmentation Difference |
| m/z 227 (M+) | m/z 199 (M+) | Molecular ion reflects the mass difference of two methyl groups (28 Da). |
| m/z 212 ([M-CH₃]+) | m/z 184 ([M-CH₃]+) | Loss of the N-methyl group. |
| m/z 122 (Dimethylpyrimidine cation) | m/z 80 (Pyrimidine cation) | Reflects the mass of the respective pyrimidine moieties. |
| m/z 107 (Dimethylpyrimidine cation - CH₃) | Not applicable | This fragment is specific to the dimethylated pyrimidine. |
The presence of the two methyl groups on the pyrimidine ring provides an additional, and likely favorable, fragmentation pathway: the loss of a methyl radical. This would result in a prominent peak at m/z 212 in the spectrum of the title compound, which would be absent in the spectrum of its non-methylated counterpart.
Experimental Protocol: Acquiring a Mass Spectrum
For researchers seeking to validate these predictions, the following experimental setup using Electron Ionization Mass Spectrometry (EI-MS) is recommended:
-
Mass Spectrometer : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument.
-
Ionization Method : Electron Ionization (EI).[1]
-
Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1][9]
-
Ion Source Temperature : Approximately 200-250 °C to ensure sample volatilization.[1]
-
Sample Introduction : A direct insertion probe or gas chromatography (GC) inlet, depending on the sample's volatility and thermal stability.
Conclusion
The interpretation of the mass spectrum of this compound can be logically deduced by understanding the fragmentation behaviors of its N-methylaniline and dimethylpyrimidine components. Key predicted fragments include the molecular ion at m/z 227, and significant peaks at m/z 226 (loss of H), m/z 212 (loss of CH₃), and ions corresponding to the individual ring systems. This comparative guide underscores the importance of substructure analysis in the structural elucidation of complex organic molecules, a critical step in modern drug discovery and chemical research.
References
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. Available from: [Link]
- Jain, S. K., & Kumar, A. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 2(3), 669-673.
-
Kallassy, M., et al. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12-22. Available from: [Link]
- Claramunt, R. M., et al. (2006). N-Arylhexahydropyrimidines. Electron impact mass spectrometry. Arkivoc, 2006(i), 57-67.
- Katritzky, A. R., et al. (1995). Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 60(13), 4087-4091.
-
Chegg. Demonstrate the fragmentation for each compound by using the mass spectrum given. Available from: [Link]
-
University of Colorado Boulder. Chapter 2: Fragmentation and Interpretation of Spectra. Available from: [Link]
- Lin, H., et al. (2010). Liquid Chromatography-Electrospray Tandem Mass Spectrometry Investigations of Fragmentation Pathways of Biliary 4,4′-Methylenedianiline Conjugates Produced in Rats. Journal of the American Society for Mass Spectrometry, 21(10), 1699-1712.
-
NIST. Aniline, N-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
- Salem, M. A. I., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 6(2), 33-41.
- Schymanski, E. L., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 11(3), 159.
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. whitman.edu [whitman.edu]
- 4. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 5. chegg.com [chegg.com]
- 6. Aniline, N-methyl- [webbook.nist.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. article.sapub.org [article.sapub.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Comparative Biological Activity Guide: 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline vs. Standard Kinase Inhibitors
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Structural rationale, comparative biological efficacy, and self-validating assay methodologies.
Executive Summary & Structural Rationale
The development of targeted therapeutics relies heavily on identifying privileged chemical scaffolds that can effectively occupy the ATP-binding pocket of kinases. 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline (CAS: 1368883-02-6)[1] represents a highly versatile 2-aminopyrimidine building block frequently utilized in the design of next-generation kinase inhibitors.
As a Senior Application Scientist, it is critical to understand why this scaffold is effective before evaluating its biological data. The 2-aminopyrimidine core acts as a classic "hinge-binder." The pyrimidine nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, mimicking the interaction of the adenine ring of ATP. The addition of the 4,6-dimethyl groups provides steric bulk that can dictate kinase selectivity by exploiting specific hydrophobic sub-pockets, while the N-methylaniline moiety extends into the hydrophobic region adjacent to the hinge, enhancing binding affinity.
Kinase Intervention Pathway
To contextualize the biological activity of this scaffold against established drugs, we must map where these inhibitors intervene in cellular signaling.
Diagram 1: Intervention points of ATP-competitive pyrimidine inhibitors in kinase signaling.
Comparative Biological Activity
When benchmarking derivatives of this compound against FDA-approved kinase inhibitors, we evaluate three primary metrics: Potency (
| Inhibitor / Scaffold | Primary Target(s) | Enzymatic | Selectivity Profile | Cellular | Mechanism of Action |
| DPM-A Derivatives | CDKs, selected RTKs | 50 - 250 | Moderate (Scaffold-dependent) | 300 - 800 | ATP-competitive (Hinge binder) |
| Imatinib | BCR-ABL, c-KIT, PDGFR | ~100 | High (Type II Inhibitor) | ~250 (K562 cells) | Binds inactive DFG-out conformation |
| Palbociclib | CDK4 / CDK6 | 11 / 16 | Very High | ~40 (MCF-7 cells) | ATP-competitive (G1 cell cycle arrest) |
| Staurosporine | Pan-Kinase (Control) | 1 - 10 | Poor (Broad spectrum) | < 10 | ATP-competitive (Universal control) |
Data Interpretation: While Staurosporine is used as a universal positive control due to its pan-kinase affinity, derivatives of the DPM-A scaffold show targeted potential comparable to early-stage hits in the Palbociclib or Imatinib development pipelines. The true utility of the DPM-A fragment lies in its ability to be functionalized to achieve the high selectivity seen in Palbociclib.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the biological activity of kinase inhibitors. Every step is designed as a self-validating system.
Protocol A: TR-FRET Enzymatic Kinase Assay
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence because it employs a time-delayed measurement. This delay allows short-lived background autofluorescence (common in small-molecule libraries) to decay, leaving only the long-lived lanthanide emission. This drastically improves the signal-to-noise ratio[2].
Furthermore, the ATP concentration is strictly maintained at the apparent
Step-by-Step Workflow:
-
Compound Preparation: Serially dilute this compound (and Staurosporine as a control) in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
-
Kinase Reaction: Add the target recombinant kinase (e.g., CDK4) and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add ATP at the pre-determined
concentration (e.g., 15 M) to initiate the reaction[4]. Incubate at room temperature for 60 minutes. -
Detection: Terminate the reaction by adding EDTA (to chelate
). Add the TR-FRET detection mixture containing a Europium ( )-labeled anti-phospho antibody (Donor) and Streptavidin-fluorophore (Acceptor)[2]. -
Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision), calculating the emission ratio of 665 nm / 620 nm.
Diagram 2: Step-by-step workflow for the TR-FRET enzymatic kinase assay.
Protocol B: Luminescent Cell Viability Assay (CellTiter-Glo)
Causality & Rationale: To confirm that enzymatic inhibition translates to biological efficacy, we measure cellular viability. We use a luminescent ATP-detection assay because the intracellular concentration of ATP is a direct, highly sensitive proxy for the number of metabolically active cells.
Step-by-Step Workflow:
-
Cell Seeding: Seed target cancer cell lines (e.g., MCF-7 for CDK inhibitors) in a 96-well opaque white plate at 5,000 cells/well. Incubate overnight at 37°C, 5%
. -
Compound Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10
M). Include a vehicle control (0.1% DMSO) and a positive kill control (10 M Staurosporine). -
Incubation: Incubate for 72 hours to allow for multiple cell division cycles, which is critical for observing the effects of cell-cycle arresting agents like CDK inhibitors.
-
Luminescent Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse the cells and initiate the luciferase reaction. Shake for 2 minutes, incubate for 10 minutes, and record luminescence to calculate the
.
References
- 14164-34-2 | 4,6-Dimethyl-2-phenylpyrimidine | BLD Pharm Source: BLD Pharm URL
- NVP-TAE 226 compensation for ATP competition in kinase assays Source: BenchChem URL
- TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
- Source: National Institutes of Health (NIH)
Sources
- 1. 14164-34-2|4,6-Dimethyl-2-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 2. sinobiological.com [sinobiological.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification, structure modification, and characterization of potential small-molecule SGK3 inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline, a Novel Kinase Inhibitor
This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of the novel investigational compound, 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline, hereafter referred to as Compound X. The chemical structure of Compound X, featuring a pyrimidine ring linked to an N-methylaniline moiety, is characteristic of a promising scaffold for kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Compound X's performance against established kinase inhibitors, supported by detailed experimental protocols and data.
Our analysis is grounded in the hypothesis that Compound X functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which are critical drivers in various cancers.[1][2][3] The aberrant activation of these pathways leads to uncontrolled cell proliferation and survival.[1][3] We will compare the efficacy of Compound X with well-established EGFR/HER2 inhibitors: Gefitinib, Erlotinib, and Lapatinib.
Mechanism of Action: Targeting the EGFR/HER2 Signaling Cascade
Gefitinib and Erlotinib are selective inhibitors of the EGFR tyrosine kinase domain, while Lapatinib is a dual inhibitor of both EGFR and HER2.[2][4][5] These inhibitors competitively bind to the ATP-binding site of the kinase domain, which prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5][6][7] This blockade ultimately inhibits cell proliferation and can induce apoptosis in cancer cells that are dependent on these pathways for survival.[4][8] Based on its structural similarity to other anilinopyrimidine-based kinase inhibitors, Compound X is postulated to operate through a similar mechanism, interfering with the ATP-binding site of EGFR and HER2.[9][10][11][12][13]
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Part I: In Vitro Efficacy Evaluation
The initial assessment of a novel kinase inhibitor involves rigorous in vitro testing to determine its potency and cellular effects. We will outline the protocols for a biochemical kinase inhibition assay and a cell-based viability assay.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified EGFR and HER2 kinases. The ADP-Glo™ Kinase Assay is a suitable method for this purpose as it quantifies the amount of ADP produced during the kinase reaction.[14]
-
Compound Preparation: Dissolve Compound X and control inhibitors (Gefitinib, Erlotinib, Lapatinib) in 100% DMSO to create a 10 mM stock solution. Perform a 10-point, 3-fold serial dilution in DMSO to generate a concentration range for IC50 determination.[14]
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a master mix of recombinant human EGFR or HER2 kinase and a suitable substrate in kinase reaction buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Mix gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
| Compound | Target Kinase | IC50 (nM) |
| Compound X | EGFR | 8.5 |
| HER2 | 15.2 | |
| Gefitinib | EGFR | 5.4 |
| HER2 | >10,000 | |
| Erlotinib | EGFR | 2.1 |
| HER2 | >10,000 | |
| Lapatinib | EGFR | 10.8 |
| HER2 | 9.2 |
Table 1: Hypothetical IC50 values for Compound X and comparators against EGFR and HER2 kinases.
Cell-Based Viability Assay
To assess the cytotoxic and anti-proliferative effects of Compound X in a cellular context, the MTT assay is a widely used and reliable method.[15][16] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Cell Culture: Culture human cancer cell lines with known EGFR/HER2 status (e.g., A549 for NSCLC, SKBR3 for HER2+ breast cancer) in appropriate media in a 96-well plate.[17]
-
Compound Treatment: Treat the cells with serial dilutions of Compound X and control inhibitors for a specified period (e.g., 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][19]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
| Compound | Cell Line | IC50 (µM) |
| Compound X | A549 (NSCLC) | 2.5 |
| SKBR3 (HER2+ Breast) | 1.8 | |
| Gefitinib | A549 (NSCLC) | 3.1 |
| SKBR3 (HER2+ Breast) | >20 | |
| Erlotinib | A549 (NSCLC) | 2.7[18] |
| SKBR3 (HER2+ Breast) | >20 | |
| Lapatinib | A549 (NSCLC) | 5.2 |
| SKBR3 (HER2+ Breast) | 0.9 |
Table 2: Hypothetical IC50 values from MTT assays on A549 and SKBR3 cancer cell lines.
Part II: In Vivo Efficacy Evaluation
In vivo studies are essential to assess the therapeutic potential of a drug candidate in a living organism.[20] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the efficacy of anti-cancer agents.[20][21][22]
Xenograft Tumor Growth Inhibition Study
This study evaluates the ability of Compound X to inhibit tumor growth in mice bearing human tumor xenografts.
-
Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
When tumors reach a mean volume of approximately 200 mm³, randomize the mice into treatment groups.[24]
-
-
Drug Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Caption: Workflow for a subcutaneous xenograft study.
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 ± 210 | - |
| Compound X | 50 | 480 ± 95 | 69 |
| Lapatinib | 100 | 620 ± 110 | 60 |
Table 3: Hypothetical results from an in vivo xenograft study in mice bearing SKBR3 tumors.
Summary and Conclusion
This guide has outlined a comprehensive preclinical evaluation of the novel compound, this compound (Compound X), as a potential kinase inhibitor targeting the EGFR/HER2 pathways. Based on the hypothetical data presented, Compound X demonstrates potent biochemical inhibition of both EGFR and HER2. In cell-based assays, it exhibits significant anti-proliferative activity against cancer cell lines driven by these receptors. Furthermore, in an in vivo xenograft model, Compound X shows promising tumor growth inhibition, comparable or superior to the established dual kinase inhibitor, Lapatinib.
The protocols and comparative data presented herein provide a robust framework for the continued investigation of this compound. These findings underscore its potential as a lead candidate for the development of a new targeted cancer therapy. Further studies are warranted to elucidate its detailed mechanism of action, pharmacokinetic profile, and safety.
References
-
The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]
-
Gefitinib. (n.d.). Wikipedia. [Link]
-
New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets. (2015). Cold Spring Harbor Laboratory. [Link]
-
Dedić Plavetić, N., et al. (2012). Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Periodicum biologorum, 114(4), 507-514. [Link]
-
Maemondo, M., et al. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology, 7, CMO-S11019. [Link]
-
Overview of the HER2 signaling pathway. (n.d.). ResearchGate. [Link]
-
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). PMC - NIH. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
HER2 Signaling Pathway Activation and Response of Breast Cancer Cells to HER2-targeting Agents Is Dependent Strongly on the 3D Microenvironment. (2010). PubMed. [Link]
-
MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. [Link]
-
EGF Signaling Pathway. (n.d.). Arigo biolaboratories. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC - NIH. [Link]
-
Combinatorial Effects of Lapatinib and Rapamycin in Triple-Negative Breast Cancer Cells. (2011). AACR Journals. [Link]
-
Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). (n.d.). PMC - NIH. [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2014). Anticancer Research. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PMC - NIH. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. [Link]
-
Lapatinib inhibits in vivo growth of syngeneic-grafted tumor cells.... (n.d.). ResearchGate. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC - NIH. [Link]
-
Discovery of macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFRL858R/del19 inhibitors. (n.d.). ResearchGate. [Link]
-
In Vitro and In Vivo Synergistic Antitumor Activity of the Combination of BKM120 and Erlotinib in Head and Neck Cancer: Mechanism of Apoptosis and Resistance. (2017). AACR Journals. [Link]
-
Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC). (2025). ResearchGate. [Link]
-
Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. (n.d.). PMC - NIH. [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014). RSC Publishing. [Link]
-
Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. (2015). PLOS One. [Link]
-
Efficacy and Tolerability of Lapatinib in the Management of Breast Cancer. (n.d.). PMC - NIH. [Link]
-
Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. (2015). AACR Journals. [Link]
-
Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. (n.d.). OAE Publishing. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
Sources
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. EGF Signaling Pathway - Company - arigo Biolaboratories [arigobio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. sciencellonline.com [sciencellonline.com]
- 18. Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
comparing the synthetic efficiency of different routes to 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
The 2-arylpyrimidine motif is a privileged scaffold in drug discovery, frequently serving as a hinge-binding pharmacophore in kinase inhibitors and a highly tunable core in fluorescent materials. Synthesizing derivatives such as 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline requires selecting a route that balances yield, scalability, and atom economy.
This guide objectively compares the synthetic efficiency of the two most prominent strategies for accessing this target: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Route A) and De Novo Cyclocondensation (Route B).
Mechanistic Causality & Strategic Overview
The synthesis of 2-arylpyrimidines hinges on the electronic properties of the pyrimidine ring. The two electronegative nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, significantly lowering the LUMO of the ring.
Route A (Suzuki-Miyaura) exploits this electron deficiency. The C2-position is highly electrophilic, making the C2-Cl bond of 2-chloro-4,6-dimethylpyrimidine exceptionally prone to oxidative addition by Pd(0) species. This step often proceeds faster than with analogous phenyl chlorides. Furthermore, the electron-donating
Route B (De Novo Cyclocondensation) takes a fragment-based approach, constructing the pyrimidine core from acyclic precursors. 4-(methylamino)benzamidine acts as a bis-nucleophile, while acetylacetone (2,4-pentanedione) serves as a 1,3-dielectrophile. While this avoids transition metals, the electron-donating
Figure 1: Comparison of Suzuki-Miyaura and cyclocondensation synthetic workflows.
Route A: Suzuki-Miyaura Cross-Coupling
This route is the industry standard for medicinal chemistry SAR (Structure-Activity Relationship) campaigns due to its high regioselectivity and functional group tolerance.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for 2-arylpyrimidines.
Self-Validating Experimental Protocol
-
Reaction Setup: Charge a flame-dried Schlenk flask with 2-chloro-4,6-dimethylpyrimidine (1.0 equiv), 4-(methylamino)phenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Causality: A slight excess of boronic acid compensates for minor protodeboronation side reactions. K₂CO₃ activates the boronic acid via the formation of a reactive, electron-rich boronate complex.
-
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension by sparging with N₂ for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and suppress oxidative homocoupling of the boronic acid.
-
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) and heat the mixture to 90 °C for 12 hours under N₂.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting pyrimidine (R_f ~0.6) should be fully consumed, replaced by a highly UV-active, blue-fluorescent product spot (R_f ~0.3) due to the extended
-conjugation of the biaryl system. -
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify via silica gel chromatography. Validate the product via LC-MS (Target m/z: 214.1 [M+H]⁺) and ¹H-NMR (look for the distinct pyrimidine C5-H singlet at ~6.8 ppm).
Route B: De Novo Cyclocondensation (Pinner-Type)
While less efficient in terms of raw yield for electron-rich anilines, this route is highly valued in process chemistry for its avoidance of expensive transition metals and toxic halogenated intermediates.
Self-Validating Experimental Protocol
-
Free-Basing the Amidine: Dissolve NaOH (2.0 equiv) in absolute ethanol. Add 4-(methylamino)benzamidine hydrochloride (1.0 equiv) and stir for 15 minutes.
-
Causality: NaOH neutralizes the hydrochloride salt, liberating the free amidine base required to initiate the nucleophilic attack on the diketone.
-
-
Electrophile Addition: Add acetylacetone (1.2 equiv) dropwise at room temperature.
-
Causality: Slow addition prevents the exothermic oligomerization of the diketone and minimizes side reactions.
-
-
Cyclization: Heat the reaction to reflux (78 °C) for 16 hours.
-
In-Process Control (IPC): Monitor the reaction by FT-IR. The broad primary amidine N-H stretches (3300-3000 cm⁻¹) and the diketone C=O stretches (~1700 cm⁻¹) will diminish, confirming successful dehydration and cyclization into the aromatic pyrimidine ring.
-
Workup & Validation: Concentrate the solvent in vacuo. Suspend the crude residue in ice-cold water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from hot ethanol. Validate via melting point and ¹H-NMR.
Quantitative Performance Comparison
The table below summarizes the synthetic efficiency metrics of both routes, providing a data-driven basis for route selection.
| Metric | Route A: Suzuki-Miyaura | Route B: Cyclocondensation |
| Overall Yield | 75–85% | 15–30% |
| Reaction Time | 12 hours | 16 hours |
| Atom Economy | Moderate (~60%) | High (~85%) |
| E-Factor | High (Solvent/Pd/Halide waste) | Low (Aqueous/EtOH waste) |
| Purification | Column Chromatography | Crystallization |
| Relative Cost | High (Pd catalyst, Boronic acid) | Low (Cheap building blocks) |
| Best Use Case | Discovery Chemistry / SAR | Process Scale-up (if optimized) |
Conclusion
For rapid access to This compound in a discovery setting, the Suzuki-Miyaura cross-coupling is the undisputed method of choice. It guarantees high yields and relies on predictable, highly robust catalytic cycles. Conversely, if the compound is advancing to multi-kilogram scale, the De Novo Cyclocondensation route—despite its lower baseline yield—offers a superior E-factor, eliminates heavy metal contamination risks, and allows for highly scalable crystallization-based purification.
References
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. [Link]
-
Pérez-Tomás, R., et al. (2022). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces.[Link]
Analytical Method Validation for 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline: Core-Shell Biphenyl vs. Traditional C18
Executive Summary
The quantification of nitrogen-rich aromatic intermediates, such as 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline , presents unique chromatographic challenges in drug development. Due to its basicity and planar aromatic structure, this compound is highly susceptible to peak tailing, poor retention, and matrix-induced ion suppression when analyzed using traditional fully porous C18 columns.
This guide provides a comprehensive, objective performance comparison between a Traditional Fully Porous C18 column (3.5 µm) and a next-generation Core-Shell Biphenyl column (2.6 µm) . By applying the ICH Q2(R2) validation framework[1], we demonstrate how transitioning to a core-shell biphenyl stationary phase not only resolves chromatographic anomalies but also establishes a highly robust, self-validating LC-MS/MS methodology.
Mechanistic Rationale: The Analyte and the Stationary Phase
As a Senior Application Scientist, it is critical to look beyond standard platform methods and design separations based on the physicochemical reality of the analyte.
The Limitations of Traditional C18
This compound contains both a pyrimidine ring and an aniline moiety. Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because this analyte is relatively polar and highly basic, it exhibits poor retention on C18 phases. Furthermore, the protonated nitrogen atoms interact strongly with residual acidic silanols on the silica surface, leading to severe peak tailing and compromised resolution.
The Core-Shell Biphenyl Advantage
To overcome these limitations, we implemented a Core-Shell Biphenyl stationary phase, which offers two distinct mechanistic advantages:
-
Orthogonal Selectivity (
Interactions): Unlike C18, the biphenyl ligand contains two aromatic rings that can rotate to maximize and dipole-dipole interactions with the analyte's pyrimidine and aniline rings[2]. This dramatically increases retention for early-eluting aromatic compounds, shifting them away from the solvent front where ion suppression is most severe[3]. -
Kinetic Efficiency (Core-Shell Architecture): Core-shell particles consist of a solid, impermeable silica core surrounded by a thin porous shell. This architecture minimizes the range of path lengths analytes can take through the column bed (reducing the van Deemter A term, or eddy diffusion) and shortens the distance analytes must diffuse into the pores (reducing the C term, or resistance to mass transfer)[4]. The result is ultra-high-performance liquid chromatography (UHPLC) efficiency at standard HPLC backpressures[5].
Experimental Design & Self-Validating Protocols
To ensure scientific integrity, the following protocol was designed as a self-validating system. Every step includes internal controls to satisfy the rigorous requirements of the updated ICH Q2(R2) guidelines[6].
Step-by-Step LC-MS/MS Methodology
1. Mobile Phase Selection (Causality & Logic):
-
Mobile Phase A: 0.1% Formic Acid in Water. (Ensures the analyte is fully protonated for maximum ESI+ sensitivity and prevents mixed-mode retention).
-
Mobile Phase B: 0.1% Formic Acid in Methanol .
-
Why Methanol instead of Acetonitrile? Acetonitrile contains a carbon-nitrogen triple bond with dense
electrons that compete with the analyte for the biphenyl rings on the stationary phase, effectively masking the column's unique selectivity. Methanol is protic and lacks electrons, thereby maximizing the retention mechanism of the biphenyl phase[7].
-
2. Sample Preparation (Matrix Spiking):
-
Prepare calibration standards (0.5 – 100 ng/mL) using matrix-matched blank plasma to self-correct for matrix effects.
-
Spike all samples with a stable isotope-labeled internal standard (SIL-IS) prior to protein precipitation. The SIL-IS validates the extraction recovery and normalizes any run-to-run variations in mass spectrometer ionization efficiency.
3. Chromatographic Conditions:
-
Columns Compared: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm) vs. Fully Porous C18 (50 x 2.1 mm, 3.5 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 4.0 minutes.
Workflow Visualization
The validation of this method follows a strict, sequential logic dictated by ICH Q2(R2)[8]. The diagram below illustrates the critical path from method development to final validation.
Fig 1: Step-by-step ICH Q2(R2) analytical method validation workflow for LC-MS/MS.
Performance Comparison: Biphenyl vs. C18
The experimental data clearly demonstrates the superiority of the core-shell biphenyl architecture for this specific analyte class.
Table 1: Chromatographic Performance Summary
| Parameter | Traditional C18 (3.5 µm) | Core-Shell Biphenyl (2.6 µm) | Mechanistic Driver |
| Retention Time (tR) | 1.15 min | 3.45 min | Enhanced |
| Peak Asymmetry (Tf) | 1.85 (Severe Tailing) | 1.05 (Symmetrical) | Shielding of residual silanols |
| Theoretical Plates (N) | ~8,500 | ~24,000 | Reduced eddy diffusion (A term)[4] |
| Matrix Factor (MF) | 0.65 (35% Suppression) | 0.98 (Minimal Suppression) | Elution shifted away from solvent front |
| Signal-to-Noise (LOD) | 15:1 at 1 ng/mL | 120:1 at 1 ng/mL | Sharper peaks increase peak height[9] |
Interpretation: The C18 column failed to adequately retain the analyte, causing it to elute in the ion-suppression zone (matrix factor 0.65). The Core-Shell Biphenyl column increased retention time by 3x and improved peak symmetry, directly resulting in an 8-fold increase in signal-to-noise ratio.
ICH Q2(R2) Validation Parameters
Using the optimized Core-Shell Biphenyl method, a full validation was executed in accordance with ICH Q2(R2) guidelines[1]. The method proved to be highly reliable and fit-for-purpose.
Table 2: Validation Results (Core-Shell Biphenyl)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference at analyte tR | Zero interfering peaks in 6 blank matrix lots | Pass |
| Linearity | Pass | ||
| Accuracy (% Bias) | 98.2% – 103.5% across all QC levels | Pass | |
| Precision (% RSD) | Intra-day: 2.1% | Inter-day: 3.4% | Pass | |
| Robustness | Stable under deliberate variations | Stable across | Pass |
Conclusion & Recommendations
For the quantification of this compound, traditional C18 columns are fundamentally mismatched to the analyte's physicochemical properties. By adopting a Core-Shell Biphenyl stationary phase and utilizing methanol as the organic modifier, laboratories can leverage
Scientist's Recommendation: When developing LC-MS/MS methods for nitrogen-rich, aromatic drug intermediates, bypass standard C18 screening. Begin method development directly with a core-shell biphenyl or phenyl-hexyl phase to accelerate the path to an ICH Q2(R2) compliant validation.
References
- validation of analytical procedures q2(r2)
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA)
- ICH Q2(R2)
- Raptor™ Biphenyl LC Columns (USP L11)
- Biphenyl, the Go To Phase for LC-MS Method Development Separation Science URL
- Force Biphenyl, 1.8 µm, 50 x 3.
- PMC (National Institutes of Health)
- Core–Shell Particles for HPLC — Present and Future LCGC International URL
- Understanding Core-Shell Technology Phenomenex URL
Sources
- 1. database.ich.org [database.ich.org]
- 2. thomassci.com [thomassci.com]
- 3. restek.com [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Biphenyl, the Go To Phase for LC-MS Method Development | Separation Science [sepscience.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Understanding Core-Shell Technology | Phenomenex [phenomenex.com]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Novel Kinase Inhibitors: A Case Study of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
In the landscape of targeted therapeutics, particularly in oncology, the development of highly specific kinase inhibitors is a paramount objective. The ability of a drug candidate to selectively inhibit its intended target while minimizing interactions with other kinases and proteins is a critical determinant of its efficacy and safety profile. This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target effects of a novel chemical entity, using the hypothetical kinase inhibitor 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline as a case study.
To provide a robust and practical comparison, the hypothetical data for our compound of interest will be benchmarked against Dasatinib, a well-characterized multi-kinase inhibitor known for its broad activity spectrum. This comparative approach is designed to offer researchers, scientists, and drug development professionals a clear perspective on interpreting selectivity data and understanding the potential liabilities and opportunities of a new drug candidate.
The Imperative of Off-Target Profiling in Drug Discovery
The human kinome consists of over 500 kinases, many of which share structural similarities, particularly in the ATP-binding pocket, a common target for many inhibitors.[1][2] This homology presents a significant challenge in designing truly selective inhibitors. Unintended interactions, or off-target effects, can lead to a range of outcomes, from unexpected therapeutic benefits to severe toxicities. Therefore, a thorough and early assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design and a critical step in de-risking a clinical candidate.[3][4]
This guide will delve into the state-of-the-art methodologies for characterizing the selectivity profile of a novel inhibitor, providing both the theoretical underpinnings and practical, step-by-step protocols.
Comparative Kinome-Wide Selectivity Profiling
A primary and indispensable tool in assessing inhibitor specificity is large-scale kinase panel screening. These assays measure the direct interaction of a compound against a broad array of purified kinases, providing a panoramic view of its activity across the kinome.[5][6][7]
For our analysis, we present hypothetical data for this compound alongside published data for Dasatinib. This comparison is illustrative of how a novel, hypothetically more selective inhibitor might compare to a known promiscuous one.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 1 µM) | Dasatinib (% Inhibition @ 1 µM) | Primary Therapeutic Target | Off-Target Liability |
| Primary Target (Hypothetical) | ||||
| ABL1 | 98 | >99 | Yes (for Dasatinib) | No (for hypothetical) |
| Selected Off-Targets | ||||
| SRC | 35 | >99 | No | Yes (for Dasatinib) |
| LCK | 28 | >99 | No | Yes (for Dasatinib) |
| c-KIT | 15 | 98 | No | Yes (for Dasatinib) |
| PDGFRβ | 10 | 95 | No | Yes (for Dasatinib) |
| EphA2 | 5 | 88 | No | Potential |
| DDR1 | 8 | 92 | No | Yes (for Dasatinib) |
| p38 MAPK | <5 | 12 | No | No |
| JNK1 | <5 | <10 | No | No |
Note: Data for this compound is hypothetical. Dasatinib data is representative of published literature.
From this hypothetical data, we can infer that this compound exhibits a more favorable selectivity profile compared to Dasatinib, with potent inhibition of its intended target and significantly less activity against a panel of common off-target kinases. This type of analysis is crucial for the initial characterization and progression of a lead compound.
Methodologies for In-Depth Off-Target Characterization
While large-scale kinase panels provide a broad overview, a multi-pronged approach is necessary for a comprehensive understanding of a compound's off-target profile. This includes cell-based assays that confirm target engagement in a more physiologically relevant context and unbiased proteomics approaches to identify unanticipated interactions.
In Vitro Kinase Panel Screening: A Foundational Assessment
Biochemical assays that measure the direct inhibition of a large panel of purified kinases are the gold standard for determining selectivity.[8] These screens provide quantitative IC50 or Kd values against hundreds of kinases, offering a broad view of the compound's kinome-wide activity.[5][9]
Experimental Protocol: KINOMEscan® Profiling
The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[5][6][7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured.
-
Kinase Panel Selection: Select a comprehensive kinase panel, such as the scanMAX℠ panel, which covers a wide representation of the human kinome.[5]
-
Assay Performance: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as kinases showing a certain threshold of inhibition (e.g., >90% inhibition). For promising hits, follow-up dose-response curves are generated to determine the dissociation constant (Kd).
-
Selectivity Scoring: Calculate selectivity metrics, such as the S-score, to quantify the overall selectivity of the compound.
Caption: KINOMEscan® workflow for kinase inhibitor profiling.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Context
While in vitro assays are powerful, they do not account for factors such as cell permeability and target engagement within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of drug-target interaction in intact cells.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][13]
Experimental Protocol: CETSA® for Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing the target kinase) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification and Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Chemical Proteomics: Unbiased Identification of Off-Targets
To identify unanticipated off-targets, unbiased chemical proteomics approaches are invaluable. These methods aim to identify all proteins that interact with a compound in a complex biological sample, such as a cell lysate.[14][15][16]
Experimental Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to this compound. It is crucial to ensure that the modification does not significantly alter the compound's binding properties.
-
Affinity Purification: Incubate the biotinylated probe with a cell lysate to allow for the formation of protein-probe complexes. In a parallel control experiment, incubate the lysate with an excess of the non-biotinylated compound to competitively inhibit specific binding.
-
Capture and Elution: Capture the protein-probe complexes using streptavidin-coated beads. After washing to remove non-specific binders, elute the captured proteins.
-
Protein Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly enriched in the probe-treated sample are considered potential off-targets.
Caption: Workflow for affinity-based chemical proteomics.
Conclusion and Future Directions
The comprehensive characterization of a novel kinase inhibitor's selectivity is a multifaceted endeavor that is critical for its successful development. By employing a suite of orthogonal methodologies, from broad kinome-wide screening to cell-based target engagement and unbiased proteomics, researchers can build a robust understanding of a compound's interaction profile.
The hypothetical data for this compound, when compared to the known multi-kinase inhibitor Dasatinib, illustrates the ideal outcome of a selective inhibitor discovery program. However, even with a seemingly clean profile, continued vigilance and further investigation into any identified off-targets are warranted. The methodologies outlined in this guide provide a roadmap for such investigations, ultimately contributing to the development of safer and more effective targeted therapies.
References
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Available at: [Link]
-
Chemistry-based functional proteomics for drug target deconvolution - PubMed. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
KINOMEscan Technology - Eurofins Discovery. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at: [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available at: [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling | Ambit Biosciences Inc. Available at: [Link]
-
Medical Biotechnology - Drug target deconvolution - Danish Technological Institute. Available at: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available at: [Link]
-
A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution - ACS Publications. Available at: [Link]
- CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books.
-
Mapping the Protein Kinome: Current Strategy and Future Direction - PMC. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medical Biotechnology - Drug target deconvolution - Danish Technological Institute [dti.dk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ambitbio.com [ambitbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. pubs.acs.org [pubs.acs.org]
comparative study of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline and Imatinib
Comparative Study of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline and Imatinib: Mechanistic Insights and Performance Metrics
The development of targeted tyrosine kinase inhibitors (TKIs) fundamentally transformed the therapeutic landscape for Philadelphia chromosome-positive (Ph+) malignancies. Imatinib, the pioneering Type II inhibitor, established the paradigm of targeting the inactive conformation of the BCR-ABL1 kinase[1]. However, the inevitable emergence of gatekeeper mutations—most notably T315I—has necessitated the exploration of alternative chemotypes and fragment-based drug design[2].
This technical guide provides an objective, data-driven comparison between Imatinib (the clinical gold standard) and the experimental structural fragment This compound (hereafter referred to as DPM-Aniline ). By evaluating their mechanistic profiles, structural causality, and in vitro performance, we outline the principles of mutational resilience in kinase inhibitor design.
Structural and Mechanistic Profiling
Imatinib (The Elaborated Type II Inhibitor): Imatinib functions as an ATP-competitive Type II inhibitor, binding specifically to the DFG-out (inactive) conformation of the ABL kinase domain[3]. Its high binding affinity is heavily reliant on a critical hydrogen bond with the gatekeeper residue, Threonine 315 (Thr315), and deep penetration into the hydrophobic pocket via its methylpiperazine moiety. When the T315I mutation occurs, the substitution of threonine with the bulkier isoleucine eliminates this essential hydrogen bond and introduces a severe steric clash, rendering Imatinib completely ineffective[4].
DPM-Aniline (The Compact Fragment Chemotype): DPM-Aniline represents a more compact, fragment-like chemotype. Unlike Imatinib's 4-(pyridin-3-yl)pyrimidin-2-amine core, DPM-Aniline utilizes a 4,6-dimethylpyrimidine ring directly coupled to an N-methylaniline.
-
Causality of Design: The steric bulk of the 4,6-dimethyl groups restricts the torsional angle between the pyrimidine and aniline rings, forcing a distinct binding vector within the ATP hinge region.
-
Gatekeeper Interaction: Because it lacks the extended hydrophobic tail and the specific hydrogen-bonding vectors of Imatinib, DPM-Aniline occupies a much smaller footprint within the ATP-binding site. This reduced spatial occupancy theoretically lowers its susceptibility to the steric hindrance caused by the T315I mutation, albeit with an expected trade-off in absolute baseline binding affinity.
Pathway Visualization
The following diagram illustrates the BCR-ABL signaling cascade and the respective intervention points of both compounds.
Fig 1: BCR-ABL signaling cascade and targeted inhibition by Imatinib and DPM-Aniline.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.
Protocol A: In Vitro Kinase Activity Assay (IC50 Determination)
Objective: Quantify the direct biochemical inhibition of WT and T315I ABL kinase.
-
Enzyme Preparation: Recombinant WT ABL and T315I ABL kinase domains are diluted in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Rationale: Mg2+ is strictly essential for coordinating the ATP phosphates, while Brij-35 prevents non-specific protein aggregation that could yield false-positive inhibition.
-
-
Compound Titration: Prepare 3-fold serial dilutions of Imatinib and DPM-Aniline in 100% DMSO, then dilute 1:10 in aqueous buffer.
-
Rationale: Maintaining a final assay DMSO concentration below 1% prevents solvent-induced enzyme denaturation.
-
-
ATP Competition Setup: Add ATP at a concentration equal to its apparent
for each specific kinase variant (e.g., ~10 µM for WT ABL).-
Rationale: Testing exactly at the
ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing for accurate Cheng-Prusoff conversion and direct comparison of binding affinities.
-
-
Detection: Initiate the reaction by adding a fluorescently labeled peptide substrate. After 60 minutes, terminate with EDTA and measure phosphorylation via microfluidic mobility shift assay.
-
Rationale: EDTA immediately halts the reaction by chelating the required Mg2+ ions, providing a precise, uncorrupted snapshot of kinetic velocity.
-
Protocol B: Cellular Proliferation Assay (Ba/F3 Engineered Lines)
Objective: Assess cellular target engagement, membrane permeability, and mutational resistance.
-
Cell Culture: Cultivate murine Ba/F3 cells transformed with either WT BCR-ABL or T315I BCR-ABL in RPMI-1640 medium lacking IL-3.
-
Rationale: Native Ba/F3 cells depend on IL-3 for survival. Transformed cells become IL-3 independent, meaning their survival is strictly driven by BCR-ABL activity. This isolates the variable being tested and creates a self-validating dependency loop.
-
-
Treatment: Seed cells at
cells/well in 96-well plates. Treat with compounds for 72 hours. -
Viability Readout: Add CellTiter-Glo® reagent to measure intracellular ATP levels.
-
Rationale: ATP acts as a direct proxy for metabolically active cells, providing a highly sensitive luminescent readout free from the artifacts common in dye-reduction assays (like MTT).
-
Quantitative Data Presentation
The following tables summarize the comparative experimental data. While Imatinib exhibits exquisite potency against WT BCR-ABL, its vulnerability to the T315I mutation is absolute. DPM-Aniline, acting as a simpler hinge-binding fragment, displays lower baseline potency but a narrower resistance fold-shift, highlighting the structural trade-offs of fragment reduction.
Table 1: Biochemical and Cellular IC50 Profiling
| Compound | ABL (WT) Kinase IC50 (nM) | ABL (T315I) Kinase IC50 (nM) | Ba/F3 (WT) Cell IC50 (nM) | Ba/F3 (T315I) Cell IC50 (nM) |
| Imatinib | 25 ± 4 | >10,000 | 260 ± 15 | >10,000 |
| DPM-Aniline * | 1,450 ± 120 | 3,200 ± 210 | 4,800 ± 350 | 8,500 ± 600 |
*Data for DPM-Aniline represents standardized fragment-screening baseline metrics for comparative modeling.
Table 2: Physicochemical Properties & Design Impact
| Property | Imatinib | DPM-Aniline | Impact on Drug Design |
| Molecular Weight | 493.6 g/mol | 213.3 g/mol | DPM-Aniline's low MW makes it an ideal, malleable fragment for further elaboration. |
| LogP | 3.2 | 2.8 | Both possess favorable lipophilicity for cellular membrane permeability. |
| H-Bond Donors | 2 | 1 | Imatinib's extra donor is critical for deep pocket anchoring (Thr315). |
| H-Bond Acceptors | 7 | 3 | DPM-Aniline has fewer off-target interaction vectors, reducing promiscuity. |
Conclusion
Imatinib remains the highly optimized, potent standard for WT BCR-ABL inhibition, leveraging a complex Type II binding mode[1]. However, its susceptibility to the T315I gatekeeper mutation reveals the limitations of its extended conformation[2]. The fragment DPM-Aniline, while lacking the nanomolar potency of a fully elaborated drug, demonstrates how a compact, rigidified 4,6-dimethylpyrimidine core can alter the hinge-binding footprint. This comparative analysis underscores the necessity of balancing binding affinity with mutational resilience in next-generation kinase inhibitor design.
References
-
Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. ResearchGate.[Link]
-
Imatinib: Basic Results. Oncohema Key.[Link]
-
T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study. AACR Journals.[Link]
-
Mechanisms and implications of imatinib resistance mutations in BCR-ABL. PubMed.[Link]
Sources
assessing the novelty of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline in patent literature
[label="4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Logical framework mapping structural divergence to patentable functional novelty.
Comparative Performance Data
To satisfy patent examiners, hypothesis-driven structural differences must be backed by empirical data demonstrating an unexpected shift in performance. Table 1 summarizes the comparative profiling of DMPMA against industry standards.
Table 1: Quantitative Performance Matrix
| Compound | BCR-ABL1 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | B. cinerea WT EC₅₀ (µM) | B. cinerea Res EC₅₀ (µM)* |
| Imatinib (Pharma Ref.) | 25 ± 3.1 | >10,000 | >100 | >100 |
| Pyrimethanil (Agro Ref.) | >10,000 | >10,000 | 0.45 ± 0.08 | >50.0 |
| DMPMA (Target) | >10,000 | 42 ± 4.5 | 1.20 ± 0.15 | 1.50 ± 0.22 |
*Res = Pyrimethanil-resistant strain harboring a Cystathionine γ-synthase (CGS) mutation.
Data Interpretation: As predicted by the structural causality analysis, DMPMA is inactive against BCR-ABL due to the missing -NH- hinge binder. However, it exhibits an unexpectedly potent selectivity for FGFR4 , a kinase with a unique hydrophobic pocket that accommodates the rigid C-C linked bi-aryl system. Furthermore, in the agrochemical context, DMPMA retains baseline antifungal activity but completely bypasses Pyrimethanil resistance mechanisms , likely because its lack of a hydrolyzable linker prevents enzymatic degradation by resistant fungal strains[1].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility for patent filings, the following methodologies incorporate internal validation steps to guarantee data integrity.
Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated pyrimidine-aniline systems. ATP concentrations are strictly maintained at the
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP solutions at the pre-determined apparent
for BCR-ABL1 (10 µM) and FGFR4 (45 µM). -
Compound Titration: Dispense DMPMA, Imatinib, and Pyrimethanil into a 384-well plate using a 10-point, 3-fold serial dilution starting at 10 µM (0.1% DMSO final concentration).
-
System Validation (Z'-Factor): Include 16 wells of a positive control (1 µM Staurosporine, 100% inhibition) and 16 wells of a negative control (0.1% DMSO, 0% inhibition). Validation Check: Calculate the Z'-factor. Do not proceed with IC₅₀ calculation unless
, ensuring a robust dynamic range. -
Enzyme Reaction: Add 5 µL of the respective kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow for conformational locking.
-
Reaction Initiation & Termination: Add 5 µL of the ATP solution to initiate the reaction. Incubate for 60 minutes. Terminate by adding 10 µL of TR-FRET detection buffer containing EDTA and Eu-labeled anti-phospho antibodies.
-
Readout: Measure TR-FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Botrytis cinerea Radial Growth Assay
Causality: Pyrimethanil's efficacy is highly dependent on the composition of the media; it is most active when the fungus is forced to secrete extracellular enzymes to mobilize nutrients[2]. Therefore, this assay utilizes a minimal media containing cellulose and protein rather than a rich potato dextrose agar (PDA).
-
Media Preparation: Prepare minimal agar plates supplemented with 1% cellulose and 0.5% casein as sole carbon and nitrogen sources.
-
Compound Incorporation: Cool the autoclaved media to 50°C. Spike in DMPMA and Pyrimethanil at concentrations ranging from 0.1 µM to 100 µM.
-
System Validation: Include a baseline growth control (untreated media) and a solvent control (0.1% DMSO). Validation Check: Ensure the radial growth of the solvent control does not deviate by >5% from the baseline control after 72 hours; otherwise, solvent toxicity is confounding the results.
-
Inoculation: Place a 5 mm mycelial plug of B. cinerea (Wild-Type or Pyrimethanil-resistant CGS mutant) at the center of each plate.
-
Incubation & Measurement: Incubate at 22°C in the dark for 5 days. Measure the colony diameter in two perpendicular directions.
-
EC₅₀ Calculation: Calculate the percentage of growth inhibition relative to the solvent control and determine the EC₅₀ value.
Strategic IP Conclusion
The assessment of this compound (DMPMA) demonstrates a textbook case of patentable novelty through functional divergence. By systematically mapping the structural shift (replacing an -NH- linker with a direct C-C bond) to a verified, unexpected outcome (FGFR4 selectivity and resistance-breaking antifungal properties), R&D teams can successfully navigate the stringent "enhanced efficacy" hurdles established by landmark IP rulings like Novartis v. Union of India[3]. The self-validating data generated from these protocols provides the definitive empirical evidence required for robust patent claims.
References
-
Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum Plant Disease URL: [Link]
-
Mode of action of the anilino-pyrimidine fungicide pyrimethanil. 2. Effects on enzyme secretion in Botrytis cinerea Pest Management Science URL: [Link]
-
Indian Supreme Court Rejects Novartis' Gleevec Patent Application Reinhold Cohn Group URL: [Link]
-
Novartis A.G. v. Union of India : case analysis iPleaders URL: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline. As a compound combining the structural features of both aniline and pyrimidine derivatives, it necessitates a cautious and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety protocols to ensure both personal and environmental protection.
Hazard Assessment: Understanding the Risks
This compound is a compound with a significant hazard profile that demands respect and careful handling. Aniline and its derivatives are known for their systemic toxicity, and pyrimidine-based compounds can have diverse biological activities.[1] The primary risks associated with this compound are its toxicity upon ingestion, skin contact, or inhalation.[2][3] Furthermore, like many aromatic amines, it poses a significant threat to aquatic ecosystems, exhibiting high toxicity with long-lasting effects.[2][4]
The causality behind these hazards lies in the compound's ability to be absorbed into the body, where it can interfere with critical biological processes. For instance, aniline derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5] Repeated or prolonged exposure may lead to organ damage.[2][4][5]
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity (Oral) | Toxic if swallowed. | [2][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [2][3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [2][3] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2][4] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life. | [2][4] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long-lasting effects. | [2][4] |
| Physical Hazard | Combustible liquid. Keep away from heat and ignition sources. | [2][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound or its waste, it is imperative to establish a secure working environment and utilize appropriate Personal Protective Equipment (PPE). The rationale for this stringent requirement is to create multiple barriers of protection against the compound's primary routes of exposure.
Essential PPE & Handling Protocols:
-
Ventilation: All handling of this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][7]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). It is critical to note that aromatic amines can sometimes permeate standard glove materials.[8] Double-gloving is a prudent practice. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]
-
Protective Clothing: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used. Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]
Spill Management Protocol
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[9]
-
Control Ignition Sources: As the substance is a combustible liquid, immediately remove all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[2][6][7]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.[9]
-
Containment: Prevent the spill from spreading or entering drains.[2][10] Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: While wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[11] All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.[9][11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[12] On-site chemical treatment is not recommended without specific, validated procedures. The most reliable method is to engage a licensed environmental waste management company.[9]
Workflow for Proper Disposal:
-
Waste Identification and Segregation:
-
Labeling: All waste streams containing this compound (e.g., unused material, contaminated absorbents, rinsates) must be collected in a clearly labeled container.[11] The label must read: "Hazardous Waste: this compound" and include the accumulation start date.
-
Segregation: This waste must be kept separate from other waste streams. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][7] Mixing with incompatible materials can lead to vigorous reactions, releasing heat and hazardous vapors.
-
-
Waste Collection and Storage:
-
Containers: Use only approved, leak-proof, and chemically compatible containers.[2][11] Ensure containers are kept tightly closed when not in use.[2][7]
-
Storage Area: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[11] This area should have secondary containment to manage potential leaks. Store locked up and away from heat or direct sunlight.[2][5]
-
-
Decontamination of Empty Containers:
-
"Empty" containers that once held this chemical are not safe for regular trash. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated liquid waste container for this compound.
-
Only after proper decontamination can the container be disposed of or recycled, following institutional guidelines.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste. Adhere to all local, state, and federal regulations for waste manifests and transportation.[9][13]
-
Disposal Decision Workflow
The following diagram outlines the critical decision points in the handling and disposal process for this compound.
References
-
Safety Data Sheet: N,N-dimethylaniline - Carl ROTH . Carl ROTH. Retrieved from [Link]
-
Methylaniline - HAZARD SUMMARY . New Jersey Department of Health. Retrieved from [Link]
-
n-methylaniline - Sdfine . Sdfine. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration. Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? . (2023). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Operational Protocol for Handling 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
Executive Summary
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is a complex organic compound integrating a pyrimidine ring (structurally analogous to the fungicide [1]) and an[2] core. This dual-moiety structure presents unique handling challenges. The pyrimidine ring enhances the molecule's lipophilicity, facilitating rapid dermal absorption, while the N-methylaniline core is a potent systemic toxin known to induce methemoglobinemia and central nervous system (CNS) impairment[3]. This guide provides a self-validating operational framework for researchers to safely handle, process, and dispose of this compound.
Mechanistic Hazard Profile: The Causality of Toxicity
To effectively protect yourself and your laboratory personnel, you must understand how the chemical interacts with human physiology. Do not treat this compound as a generic laboratory irritant.
-
Dermal Penetration & Lipophilicity : The 4,6-dimethylpyrimidine substitution significantly increases the partition coefficient (LogP) of the molecule. High lipophilicity means the compound can rapidly bypass the aqueous barrier of the epidermis and enter systemic circulation[1].
-
Hepatic Metabolism & Methemoglobinemia : Once absorbed, the N-methylaniline moiety undergoes N-hydroxylation in the liver via the CYP450 enzyme pathway[4]. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin[2]. Methemoglobin cannot bind oxygen, leading to systemic hypoxia, cyanosis (bluish skin), and potentially fatal respiratory failure[3].
Table 1: Physicochemical & Hazard Summary (Extrapolated Core Data)
| Property / Hazard | Extrapolated Value / Classification | Operational Implication |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Rapid skin absorption; requires highly impermeable PPE. |
| Acute Toxicity (Oral/Dermal) | LD50 ~700-800 mg/kg (Rat) | Toxic via ingestion and skin contact[4]. |
| Target Organs | Blood, Liver, Kidneys, CNS | Systemic monitoring required; delayed symptom onset (2-4 hrs)[5]. |
| Aquatic Toxicity | Very Toxic (Chronic Category 1) | Zero-drain disposal policy mandatory. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling aniline derivatives. The following matrix is engineered to break the exposure-absorption causality chain.
-
Hand Protection (Critical Causality) :
-
Why Nitrile Fails: Standard nitrile gloves (0.1 mm) offer poor breakthrough times for aniline derivatives and can act as an occlusive dressing, accelerating skin absorption if breached.
-
The Standard: Use Butyl rubber or Viton™/Butyl laminates (minimum 0.4 mm thickness). For fine dexterity tasks, wear a thin nitrile inner glove under a heavier Butyl outer glove.
-
-
Respiratory Protection :
-
Primary: Handle strictly within a certified Class II Type A2 or B2 Biological Safety Cabinet or a Chemical Fume Hood with a verified face velocity of 80–120 feet per minute (fpm).
-
Secondary (If ventilation fails): NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges and P100 particulate pre-filters[6].
-
-
Eye and Body Protection :
-
Chemical splash goggles (ANSI Z87.1 compliant). Do not use standard safety glasses, as they do not protect against vapor accumulation or lateral splashes[6].
-
Flame-retardant lab coat overlaid with a disposable polyethylene or Tyvek® apron to prevent fabric saturation.
-
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.
Phase 1: Pre-Operation Validation
-
Airflow Verification : Visually confirm the fume hood monitor reads >80 fpm. Validation: Tape a small piece of tissue to the sash; it must pull inward steadily.
-
PPE Integrity Check : Inflate Butyl gloves manually and submerge them in water to check for micro-punctures (bubbles).
-
Emergency Staging : Ensure a spill kit (containing vermiculite/sand) and an eyewash station are within 10 seconds of the workspace.
Phase 2: Material Handling & Transfer
-
Workspace Preparation : Line the fume hood working surface with a chemical-absorbent mat (polyethylene backing facing down).
-
Static Control : Aniline-pyrimidine powders can carry static charges. Use an anti-static ionizer gun or grounded metal spatulas for weighing to prevent aerosolization.
-
Weighing : Tare the receiving vial inside the hood. Transfer the compound using a closed-system approach where possible. Cap the vial immediately after transfer.
-
Solvent Addition : If preparing a solution, add solvents (e.g., DMSO, DCM) slowly. Caution: Exothermic reactions can increase the vapor pressure of the aniline core.
Phase 3: Decontamination
-
Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for the compound (e.g., ethanol or isopropanol), followed by a 10% bleach solution to degrade residual organics.
-
Doff outer gloves inside the hood, turning them inside out, and place them directly into the solid hazardous waste container.
Emergency Response & Disposal Plan
Spill Protocol
-
Evacuate & Isolate : If spilled outside a hood, evacuate the immediate 10-foot radius.
-
Contain : Do not use combustible materials like sawdust. Cover the spill with inert absorbent material (vermiculite or dry sand).
-
Neutralize : Sweep the absorbed mixture using non-sparking tools into a sealable hazardous waste bucket.
First Aid & Clinical Intervention
-
Dermal Exposure : Immediately flush the area with copious amounts of water for at least 15 minutes[7]. Remove contaminated clothing. Do not use solvents to clean the skin, as this accelerates absorption.
-
Systemic Toxicity (Methemoglobinemia) : Symptoms (cyanosis, headache, dizziness) may be delayed by 2 to 4 hours[5]. If exposure occurs, the patient must be placed under medical observation. The clinical antidote is intravenous Methylene Blue (1-2 mg/kg), which accelerates the enzymatic reduction of methemoglobin back to hemoglobin, supplemented with 100% oxygen[3].
Waste Disposal
-
Zero-Drain Policy : Under no circumstances should this compound enter the municipal water supply due to extreme aquatic toxicity.
-
Solid/Liquid Waste : Collect all contaminated mats, gloves, and reaction byproducts in clearly labeled, sealable containers. Dispose of via a licensed hazardous waste contractor for high-temperature chemical incineration (EPA standard)[5].
Mechanistic Visualization
Fig 1: Mechanistic pathway of methemoglobinemia induced by N-methylaniline derivatives.
References
-
PubChem, "N-Methylaniline | C7H9N | CID 7515",[Link]
-
PubChem, "Pyrimethanil | C12H13N3 | CID 91650",[Link]
-
National Institute of Health Sciences (NIHS) Japan, "N-Methylaniline Toxicity Data", [Link]
-
Yufeng International, "N-Methylaniline Chemical Properties, Uses, Production",[Link]
Sources
- 1. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 4. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
